Biotin-PEG4-SS-azide
Description
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Structure
2D Structure
Properties
Molecular Formula |
C29H52N8O8S3 |
|---|---|
Molecular Weight |
737.0 g/mol |
IUPAC Name |
5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[[3-(3-azidopropylamino)-3-oxopropyl]disulfanyl]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C29H52N8O8S3/c30-37-34-9-3-8-31-27(40)7-20-47-48-21-11-33-26(39)6-12-42-14-16-44-18-19-45-17-15-43-13-10-32-25(38)5-2-1-4-24-28-23(22-46-24)35-29(41)36-28/h23-24,28H,1-22H2,(H,31,40)(H,32,38)(H,33,39)(H2,35,36,41)/t23-,24-,28-/m1/s1 |
InChI Key |
PLONANJTMPUWHX-PRVBGKCFSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCC(=O)NCCCN=[N+]=[N-])NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCC(=O)NCCCN=[N+]=[N-])NC(=O)N2 |
Origin of Product |
United States |
Foundational & Exploratory
Biotin-PEG4-SS-azide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG4-SS-azide is a versatile, heterobifunctional chemical linker that serves as a critical tool in bioconjugation, proteomics, and drug delivery systems. Its unique tripartite structure, consisting of a biotin moiety for strong affinity binding, a polyethylene glycol (PEG) spacer for enhanced solubility and reduced steric hindrance, a cleavable disulfide bond for controlled release, and a terminal azide group for bioorthogonal "click" chemistry, makes it an invaluable reagent for a wide range of applications. This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols.
Core Properties and Structure
This compound is characterized by three key functional components that dictate its utility in advanced life science research.
-
Biotin Moiety: This water-soluble vitamin (Vitamin H) exhibits an exceptionally high and specific binding affinity for avidin and streptavidin proteins. This interaction, one of the strongest non-covalent bonds known in nature, forms the basis for highly sensitive detection and robust purification applications.
-
PEG4 Spacer: The tetraethylene glycol linker is a hydrophilic chain that imparts several beneficial properties to the molecule. It significantly increases the aqueous solubility of the entire conjugate, which is particularly advantageous when working with hydrophobic biomolecules. The length and flexibility of the PEG spacer also minimize steric hindrance, ensuring that both the biotin and azide functionalities are readily accessible for their respective binding and reaction partners. Furthermore, PEGylation is known to reduce non-specific binding to proteins and cell surfaces.
-
Cleavable Disulfide (SS) Linker: The disulfide bond within the spacer arm is susceptible to cleavage by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This feature allows for the controlled release of the biotinylated molecule from its target after capture or delivery, a crucial step in applications like affinity chromatography and targeted drug release.
-
Azide (N3) Group: The terminal azide group is a key component for "click chemistry," a set of bioorthogonal reactions that are highly efficient and specific. The azide group can readily and selectively react with alkyne- or cyclooctyne-modified molecules to form a stable triazole linkage. This allows for the precise and covalent attachment of the biotin linker to a wide array of biomolecules in complex biological mixtures.[1][2][3]
Chemical Structure
Caption: Functional components of this compound.
Quantitative Data
The following table summarizes the key quantitative properties of this compound, compiled from various suppliers.
| Property | Value | Reference |
| Molecular Weight | ~736.97 g/mol | [3] |
| Molecular Formula | C29H52N8O8S3 | [3] |
| Purity | Typically >95% (as determined by HPLC) | |
| Solubility | Soluble in DMSO and DMF | |
| Storage Temperature | -20°C | |
| Appearance | White to off-white solid |
Key Applications and Experimental Protocols
This compound is predominantly used in applications requiring specific labeling, capture, and subsequent release of biomolecules. Its primary applications are in the development of Antibody-Drug Conjugates (ADCs), affinity purification of proteins, and cell surface labeling for proteomic studies.
Antibody-Drug Conjugate (ADC) Development
In ADC development, the azide group of this compound can be conjugated to an alkyne-modified cytotoxic drug. The resulting biotinylated drug can then be attached to an antibody that has been functionalized with streptavidin, creating a targeted drug delivery system. The disulfide bond allows for the release of the drug in the reducing environment of the target cell.
Bioconjugation via Click Chemistry
The azide group enables covalent conjugation to alkyne- or cyclooctyne-modified biomolecules through two primary click chemistry reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
CuAAC is a highly efficient reaction that forms a stable triazole linkage between a terminal alkyne and an azide in the presence of a copper(I) catalyst.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.
Experimental Protocol: General CuAAC Protocol
This protocol is a general guideline and may require optimization for specific applications.
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-modified biomolecule (e.g., protein) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a 10 mM stock solution of this compound in DMSO or DMF.
-
Prepare a 50 mM stock solution of copper(II) sulfate (CuSO4) in water.
-
Prepare a 500 mM stock solution of a reducing agent, such as sodium ascorbate, in water. Freshly prepare this solution before each use.
-
Prepare a stock solution of a copper-chelating ligand, such as TBTA or THPTA, in DMSO or water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with this compound. A molar excess of the biotin-azide linker (e.g., 5- to 20-fold) is typically used.
-
Add the copper-chelating ligand to the reaction mixture to a final concentration of 100-200 µM.
-
Add the CuSO4 solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking. The reaction can also be performed at 4°C for overnight incubation.
-
-
Purification:
-
Remove the excess biotin-azide linker and copper catalyst using dialysis, size-exclusion chromatography, or affinity chromatography appropriate for the labeled biomolecule.
-
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO or BCN) instead of a terminal alkyne. This reaction is advantageous for use in living systems where the toxicity of copper is a concern.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.
Experimental Protocol: General SPAAC Protocol
This protocol is a general guideline and should be optimized for specific biomolecules and applications.
-
Reagent Preparation:
-
Prepare a stock solution of the cyclooctyne-modified biomolecule (e.g., a DBCO-labeled protein) in an appropriate buffer (e.g., PBS, pH 7.4).
-
Prepare a 10 mM stock solution of this compound in DMSO or DMF.
-
-
Reaction Setup:
-
Combine the cyclooctyne-modified biomolecule with the this compound solution. A 3- to 10-fold molar excess of the biotin-azide linker is commonly used.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may vary depending on the specific cyclooctyne used.
-
-
Purification:
-
Purify the biotinylated biomolecule from excess unreacted linker using methods such as dialysis, size-exclusion chromatography, or affinity purification.
-
Affinity Purification and Cleavage of the Disulfide Bond
Once a biomolecule is biotinylated using this compound, it can be captured using streptavidin- or avidin-coated beads or surfaces. The cleavable disulfide bond allows for the subsequent release of the captured molecule under mild reducing conditions.
References
An In-Depth Technical Guide to Biotin-PEG4-SS-azide: Structure, Properties, and Applications in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG4-SS-azide is a versatile, heterobifunctional chemical linker that has become an invaluable tool in the fields of bioconjugation, proteomics, and targeted drug delivery. This in-depth guide provides a comprehensive overview of its structure, physicochemical properties, and key applications, with a focus on its role in the development of Antibody-Drug Conjugates (ADCs). Detailed experimental protocols and workflow diagrams are provided to facilitate its practical implementation in the laboratory.
This linker incorporates three key functional elements: a biotin moiety for high-affinity binding to streptavidin, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide group for bioorthogonal "click" chemistry reactions.[1][2][3] A crucial feature of this particular linker is the presence of a disulfide bond within its spacer arm, which allows for cleavability under reducing conditions, enabling the release of conjugated molecules.[4][5]
Structure and Physicochemical Properties
The unique structure of this compound dictates its utility in a variety of biochemical applications.
Chemical Structure:
The core components of the molecule are:
-
Biotin: A vitamin with exceptionally high and specific affinity for streptavidin and avidin, making it an ideal tag for purification and detection.
-
PEG4 Spacer: A tetraethylene glycol linker that increases the hydrophilicity and solubility of the entire molecule and its conjugates. It also provides a flexible spacer to minimize steric hindrance between the biotin tag and the conjugated biomolecule.
-
Disulfide (SS) Bond: A cleavable linkage that can be broken by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This feature is critical for applications requiring the release of the conjugated molecule after purification or delivery.
-
Azide (N3) Group: A functional group that is bioorthogonal, meaning it does not react with naturally occurring functional groups in biological systems. It specifically reacts with alkyne-containing molecules via copper-catalyzed or strain-promoted click chemistry.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound and its analogs.
| Property | Value | Source(s) |
| Molecular Formula | C₂₉H₅₂N₈O₈S₃ | |
| Molecular Weight | 736.97 g/mol | |
| Appearance | White to off-white solid | |
| Purity | ≥95% (typically analyzed by HPLC) | |
| Solubility | Soluble in DMSO (≥ 100 mg/mL), DMF | |
| Sparingly soluble in water; pre-dissolving in DMSO is recommended | ||
| Storage Conditions | Store at -20°C, desiccated. | |
| Stability in Solution | In DMSO: stable for up to 6 months at -80°C and 1 month at -20°C. |
Key Applications and Experimental Protocols
This compound is primarily used as a linker in bioconjugation, with significant applications in the development of ADCs and proteomic studies.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide group of this compound readily participates in CuAAC, a highly efficient and specific click chemistry reaction, to form a stable triazole linkage with an alkyne-functionalized molecule (e.g., a protein, drug, or probe).
This protocol provides a general procedure for labeling a protein containing an alkyne group with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Reducing agent solution (e.g., 50 mM sodium ascorbate in water, freshly prepared)
-
Copper-chelating ligand (e.g., TBTA or BTTAA) solution (e.g., 10 mM in DMSO)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in DMSO to prepare a 10 mM stock solution.
-
Prepare fresh sodium ascorbate solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration (e.g., 1-5 mg/mL).
-
Add the this compound stock solution to achieve a 10- to 20-fold molar excess over the protein.
-
Add the copper-chelating ligand to a final concentration of 1-2 mM.
-
Initiate the reaction by adding CuSO₄ to a final concentration of 1 mM, followed by sodium ascorbate to a final concentration of 5 mM. The total reaction volume should be adjusted with buffer.
-
-
Incubation:
-
Gently mix the reaction components and incubate at room temperature for 1-4 hours or overnight at 4°C.
-
-
Purification:
-
Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
-
Characterization:
-
Confirm the biotinylation of the protein using techniques such as SDS-PAGE followed by Western blotting with a streptavidin-HRP conjugate, or by mass spectrometry.
-
Application in Antibody-Drug Conjugate (ADC) Development
This compound is particularly useful in the development of ADCs, where it can be used to attach a cytotoxic drug to an antibody. The biotin tag facilitates the purification of the ADC, and the cleavable disulfide linker allows for the release of the drug in the reducing environment of the target cell.
This protocol describes a two-step process for creating an ADC using this compound, where the antibody is first modified with an alkyne, followed by conjugation to the linker and a model drug, and subsequent purification.
Part 1: Antibody Modification with an Alkyne Handle
-
React the antibody with an alkyne-containing NHS ester (e.g., DBCO-NHS ester for copper-free click chemistry) in a suitable buffer (pH 8.0-8.5) for 1-2 hours at room temperature.
-
Purify the alkyne-modified antibody using a desalting column to remove excess NHS ester.
Part 2: ADC Synthesis and Purification
-
Conjugation: React the alkyne-modified antibody with a molar excess of this compound and an azide-modified cytotoxic drug via a click chemistry reaction (as described in section 3.1.1 for CuAAC, or without copper and reducing agent for SPAAC with DBCO).
-
Affinity Purification:
-
Equilibrate a streptavidin-agarose affinity chromatography column with a binding buffer (e.g., PBS).
-
Load the reaction mixture onto the column. The biotinylated ADC will bind to the streptavidin resin.
-
Wash the column extensively with the binding buffer to remove unconjugated antibody, drug, and excess linker.
-
-
Elution (Cleavage):
-
To elute the ADC from the column, incubate the resin with an elution buffer containing a reducing agent (e.g., 50 mM DTT in PBS) for 1-2 hours at room temperature. This will cleave the disulfide bond in the linker, releasing the ADC from the biotin tag, which remains bound to the column.
-
Collect the eluate containing the purified ADC.
-
-
Final Purification and Characterization:
-
Perform a final buffer exchange using a desalting column to remove the reducing agent.
-
Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and binding affinity.
-
Cleavage of the Disulfide Bond
The disulfide bond in the linker can be cleaved under mild reducing conditions, which is advantageous for releasing the conjugated molecule in a controlled manner.
Materials:
-
This compound conjugated molecule
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the conjugated molecule in the buffer.
-
Add DTT to a final concentration of 10-50 mM or TCEP to a final concentration of 5-20 mM.
-
Incubate the reaction at room temperature for 30 minutes to 2 hours.
-
The cleavage can be monitored by techniques such as HPLC or mass spectrometry.
Mandatory Visualizations
Chemical Reactions and Workflows
The following diagrams illustrate the key chemical reactions and experimental workflows involving this compound.
Caption: CuAAC Reaction of this compound.
Caption: Cleavage of the Disulfide Linker.
Caption: ADC Synthesis and Purification Workflow.
Conclusion
This compound is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its unique combination of a high-affinity purification tag, a solubility-enhancing spacer, a bioorthogonal reactive group, and a cleavable linker makes it highly suitable for a range of applications, most notably in the development of next-generation antibody-drug conjugates. The detailed protocols and workflows provided in this guide are intended to facilitate the effective use of this reagent in achieving specific research and development goals. As the field of targeted therapeutics continues to advance, the utility of well-designed chemical linkers like this compound will undoubtedly continue to grow.
References
An In-depth Technical Guide to the Mechanism and Application of Biotin-PEG4-SS-azide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biotin-PEG4-SS-azide is a versatile chemical probe central to modern proteomics and drug discovery. It is a trifunctional molecule designed for the selective labeling, enrichment, and subsequent release of target biomolecules from complex mixtures. Its architecture incorporates a biotin moiety for high-affinity capture, a chemically cleavable disulfide linker for gentle elution, and a bioorthogonal azide handle for specific covalent attachment.
This guide details the core mechanism of action of this compound, provides structured data on its application, outlines detailed experimental protocols, and illustrates key processes through logical diagrams. The probe's design is particularly advantageous in applications such as activity-based protein profiling (ABPP), identification of post-translational modifications, and target deconvolution in drug discovery, where the specific and gentle isolation of target proteins is paramount.
Core Mechanism of Action
The functionality of this compound is derived from its three key components, connected by a spacer arm. Each component serves a distinct purpose in a sequential experimental workflow.
-
Biotin Moiety: A vitamin that exhibits an exceptionally strong and specific non-covalent interaction with streptavidin and avidin proteins (Kd ≈ 10⁻¹⁴ to 10⁻¹⁵ M). This interaction is the cornerstone of the affinity purification step, allowing for the highly efficient capture of biotinylated molecules onto streptavidin-conjugated solid supports, such as magnetic beads or resin.[1]
-
Azide (N₃) Group: This functional group is a bioorthogonal handle used for "click chemistry."[2] It reacts specifically and efficiently with alkyne-modified molecules, most commonly through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4][5] This allows researchers to covalently attach the biotin probe to a target molecule of interest (e.g., a protein, glycan, or drug) that has been metabolically, genetically, or chemically engineered to contain an alkyne group. The bioorthogonal nature of this reaction ensures that the labeling occurs without interfering with native biological processes.
-
Disulfide (SS) Linker: This linker connects the biotin and azide moieties and is the key to the probe's cleavability. Disulfide bonds are stable under standard physiological and cell lysis conditions but are readily reduced and cleaved by the addition of thiol-containing reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This allows for the gentle elution of the captured target molecule from the streptavidin support, leaving the biotin tag and the rest of the probe behind. This is a significant advantage over non-cleavable biotin probes, where elution requires harsh, denaturing conditions that can interfere with downstream analyses like mass spectrometry or functional assays.
-
PEG4 Spacer: The tetra-polyethylene glycol (PEG4) linker is a hydrophilic spacer that enhances the aqueous solubility of the entire probe. It also provides spatial separation between the biotin tag and the target molecule, which reduces steric hindrance and ensures efficient binding of the biotin to the bulky streptavidin protein.
Visualizing the Molecular Components
The diagram below illustrates the distinct functional units of the this compound probe.
Experimental Workflow and Protocols
The use of this compound typically follows a three-stage process: (1) Labeling of the target molecule, (2) Affinity purification of the labeled conjugate, and (3) Reductive cleavage and elution of the purified target.
Visualizing the Experimental Workflow
The following flowchart outlines the complete experimental process for target enrichment and release.
Protocol 1: Labeling via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol is adapted for labeling alkyne-modified proteins in a cell lysate.
-
Prepare Reagents: Prepare fresh stock solutions immediately before use.
-
This compound: 10 mM in DMSO.
-
Copper(II) Sulfate (CuSO₄): 50 mM in water.
-
Tris(2-carboxyethyl)phosphine (TCEP): 50 mM in water.
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I) ligand: 1.7 mM in a 1:4 (v/v) mixture of DMSO and tert-butanol.
-
-
Prepare Lysate: Start with 1 mg of total protein from cell lysate in a volume of ~500 µL of PBS or other suitable buffer without DTT.
-
Assemble the Click Reaction Cocktail: In a microcentrifuge tube, combine the reagents in the following order, vortexing briefly after each addition:
-
Cell Lysate: 500 µL
-
This compound stock: 5 µL (Final concentration: 100 µM)
-
TBTA ligand stock: 15 µL (Final concentration: ~50 µM)
-
TCEP stock: 5 µL (Final concentration: 500 µM)
-
CuSO₄ stock: 5 µL (Final concentration: 500 µM)
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
Protocol 2: Affinity Purification of Biotinylated Proteins
-
Prepare Beads: Resuspend streptavidin-agarose or magnetic beads in PBS. For 1 mg of lysate, use approximately 50 µL of bead slurry. Wash the beads three times with PBS to remove any storage buffers.
-
Capture: Add the washed streptavidin beads to the click chemistry reaction mixture from Protocol 1. Incubate for 1 hour at room temperature with rotation to allow the biotinylated proteins to bind to the beads.
-
Wash: Pellet the beads by centrifugation (for agarose) or using a magnetic stand. Discard the supernatant. Perform a series of stringent washes to remove non-specifically bound proteins. The following sequence is effective for proteomic applications:
-
Wash 1: 1 mL of 1% SDS in PBS.
-
Wash 2: 1 mL of 6 M Urea in 250 mM Ammonium Bicarbonate.
-
Wash 3: 1 mL of 1 M NaCl in PBS.
-
Wash 4: 1 mL of PBS to remove residual detergents and salts.
-
Protocol 3: Reductive Elution of Captured Proteins
-
Prepare Elution Buffer: Prepare a fresh elution buffer containing a reducing agent. Common buffers include:
-
50 mM DTT in 50 mM Ammonium Bicarbonate, pH 8.0.
-
20 mM TCEP in PBS.
-
-
Elution: Resuspend the washed beads from Protocol 2 in 100-200 µL of the elution buffer. Incubate for 30-60 minutes at 37°C with gentle shaking. This step cleaves the disulfide bond.
-
Collect Eluate: Pellet the beads and carefully collect the supernatant, which now contains the purified target proteins, free of the biotin tag.
-
Alkylation (Optional but Recommended): To prevent re-formation of disulfide bonds, especially if further processing is needed, add iodoacetamide (IAA) to the eluate to a final concentration of 50-100 mM and incubate for 30 minutes in the dark at room temperature. This step carbamidomethylates the newly formed free thiols.
Visualizing the Cleavage Mechanism
This diagram illustrates the state of the captured complex before and after the addition of a reducing agent.
Data Presentation
While precise quantitative data such as cleavage efficiency and reaction kinetics are highly dependent on the specific protein target and experimental conditions, the following tables summarize typical parameters and concentrations used in established protocols.
Table 1: Typical Reagent Concentrations for CuAAC Labeling
| Reagent | Stock Concentration | Final Concentration | Purpose |
| This compound | 10 mM in DMSO | 50 - 200 µM | Biotinylates alkyne-target |
| CuSO₄ | 50 mM in H₂O | 0.5 - 1 mM | Catalyst for CuAAC reaction |
| TCEP | 50 mM in H₂O | 0.5 - 1 mM | Reduces Cu(II) to active Cu(I) |
| TBTA (or other ligand) | 1.7 - 5 mM in DMSO/t-BuOH | 50 - 200 µM | Stabilizes Cu(I) and improves reaction efficiency |
Table 2: Conditions for Reductive Cleavage of Disulfide Linker
| Reducing Agent | Typical Concentration | Incubation Time | Temperature | Notes |
| Dithiothreitol (DTT) | 10 - 50 mM | 30 - 60 min | 25 - 55 °C | Standard, effective reducing agent. Can interfere with some mass spectrometry methods if not removed. |
| Tris(2-carboxyethyl)phosphine (TCEP) | 5 - 20 mM | 30 - 60 min | 25 - 37 °C | More stable and potent than DTT; does not absorb at 280 nm. Preferred for MS workflows. |
| 2-Mercaptoethanol (β-ME) | 1 - 5 % (v/v) | 30 - 60 min | 25 - 37 °C | Volatile with strong odor; less commonly used for elution but effective. |
This document provides information for research use only. All protocols should be optimized for specific experimental contexts.
References
The Critical Role of Disulfide Cleavable Linkers in Modern Proteomics: An In-depth Technical Guide
For Immediate Release
In the intricate landscape of proteomics research, the ability to isolate, identify, and quantify proteins and their interaction partners is paramount. Disulfide cleavable linkers have emerged as indispensable tools, offering a robust and versatile strategy for the reversible conjugation of molecules. This technical guide provides a comprehensive overview of the function, application, and methodologies associated with disulfide cleavable linkers, tailored for researchers, scientists, and drug development professionals.
Core Functionality: The Thiol-Disulfide Exchange
The utility of disulfide cleavable linkers is rooted in the reversible nature of the disulfide bond (-S-S-). These linkers are stable under physiological conditions but can be readily cleaved in a reducing environment through a thiol-disulfide exchange reaction.[1][] This controlled cleavage is typically initiated by reducing agents such as dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or 2-mercaptoethanol (2-ME).[3][4][5] The intracellular environment is naturally reducing, primarily due to the high concentration of glutathione (GSH), making disulfide linkers particularly effective for in vivo applications and drug delivery.
Key Applications in Proteomics
The unique properties of disulfide cleavable linkers have led to their widespread adoption in several key areas of proteomics:
-
Affinity Purification-Mass Spectrometry (AP-MS): In AP-MS, a "bait" protein is used to capture its interacting "prey" proteins from a complex mixture. A disulfide cleavable linker can be used to immobilize the bait protein to a solid support, such as beads. After capturing the protein complex, the entire assembly can be gently eluted by cleaving the disulfide bond with a reducing agent, preserving the integrity of the protein-protein interactions for subsequent analysis by mass spectrometry. This approach minimizes the harsh elution conditions that can disrupt protein complexes.
-
Chemical Cross-Linking Mass Spectrometry (XL-MS): XL-MS is a powerful technique for studying protein-protein interactions and elucidating the three-dimensional structure of protein complexes. Disulfide-containing cross-linkers are used to covalently link amino acid residues that are in close proximity. After enzymatic digestion of the cross-linked proteins, the resulting peptides are analyzed by mass spectrometry. The identification of these cross-linked peptides provides distance constraints that can be used to model the protein's structure and interaction interfaces.
-
Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that covalently bind to the active sites of specific enzymes. Incorporating a disulfide cleavable linker into the probe design allows for the selective enrichment of active enzymes from a proteome. After capture, the active enzymes can be released from the enrichment matrix by cleaving the disulfide bond, enabling their identification and quantification by mass spectrometry.
Quantitative Data Summary
The efficiency of disulfide cleavage is critical for the success of proteomics experiments. The choice of reducing agent and the structure of the disulfide linker itself significantly influence cleavage kinetics.
Comparison of Common Reducing Agents
| Reducing Agent | Typical Concentration | Incubation Time | Incubation Temperature (°C) | Optimal pH | Key Characteristics |
| Dithiothreitol (DTT) | 1-100 mM | 15-60 min | 37-56 | 7.5-8.5 | Highly effective thiol-based reductant; can interfere with subsequent thiol-reactive chemistry. |
| Tris(2-carboxyethyl)phosphine (TCEP) | 5-50 mM | < 5 min (at RT) | Room Temperature | 1.5-8.5 | Odorless, stable, and effective over a broad pH range; does not contain a thiol group, making it compatible with maleimide chemistry. |
| 2-Mercaptoethanol (2-ME) | 20-100 mM | 30-60 min | Room Temperature | 7.0-8.0 | A milder reducing agent compared to DTT; often requires higher concentrations. |
Impact of Linker Structure on Cleavage Efficiency
The stability and cleavage kinetics of a disulfide bond can be modulated by introducing steric hindrance around the bond.
| Linker Type | Relative Stability in Circulation | Cleavage Rate | Key Features |
| Unsubstituted Disulfide | Lower | Faster | More susceptible to premature cleavage in reducing environments. |
| Sterically Hindered Disulfide (e.g., α-methyl substitution) | Higher | Slower | Increased stability in circulation, leading to more controlled release of conjugated molecules. |
Experimental Protocols
General Protocol for Disulfide Bond Reduction for Mass Spectrometry
-
Sample Preparation: Dissolve the protein sample in a suitable buffer (e.g., 50 mM ammonium bicarbonate).
-
Denaturation (Optional): To expose buried disulfide bonds, add a denaturant such as 6 M urea or 8 M guanidine hydrochloride.
-
Reduction: Add the chosen reducing agent to the desired final concentration (see Table 1). For example, add DTT to a final concentration of 10 mM.
-
Incubation: Incubate the sample under the recommended conditions. For DTT, incubate at 56°C for 30 minutes.
-
Alkylation: To prevent the re-formation of disulfide bonds, add an alkylating agent such as iodoacetamide (IAM) to a final concentration approximately 2-fold higher than the reducing agent (e.g., 20 mM IAM). Incubate in the dark at room temperature for 30 minutes.
-
Quenching (Optional): Quench the alkylation reaction by adding a small amount of DTT.
-
Sample Cleanup: Proceed with buffer exchange or desalting to remove excess reagents before mass spectrometry analysis.
Detailed Protocol for Affinity Purification with a Disulfide Cleavable Linker
-
Bait Immobilization: Conjugate the bait protein to beads via a disulfide cleavable linker.
-
Cell Lysis: Prepare a cell lysate containing the prey proteins under non-reducing conditions.
-
Incubation: Incubate the immobilized bait protein with the cell lysate to allow for the formation of protein complexes.
-
Washing: Wash the beads extensively with a suitable wash buffer to remove non-specifically bound proteins.
-
Elution: To elute the protein complex, resuspend the beads in an elution buffer containing a reducing agent (e.g., 50 mM DTT). Incubate at room temperature for 30-60 minutes with gentle agitation.
-
Collection: Centrifuge the beads and carefully collect the supernatant containing the purified protein complex.
-
Mass Spectrometry Analysis: Prepare the eluted sample for mass spectrometry analysis as described in the general reduction protocol.
In-Cell Chemical Cross-Linking Mass Spectrometry (XL-MS) Workflow
-
Cell Culture and Cross-Linking: Grow cells to the desired confluency. Add a membrane-permeable disulfide-containing cross-linker (e.g., DTSSP) to the cell culture medium and incubate for a specific time to allow for in-cell cross-linking.
-
Quenching: Quench the cross-linking reaction by adding a quenching buffer (e.g., Tris-HCl).
-
Cell Lysis and Protein Extraction: Lyse the cells and extract the proteins.
-
Protein Digestion: Digest the cross-linked protein mixture into peptides using a protease such as trypsin.
-
Enrichment of Cross-Linked Peptides: Due to their low abundance, it is often necessary to enrich for cross-linked peptides using techniques like size-exclusion chromatography or affinity purification if the cross-linker contains a tag (e.g., biotin).
-
Mass Spectrometry Analysis: Analyze the enriched peptide fraction by LC-MS/MS. Data analysis is performed using specialized software that can identify the cross-linked peptide pairs.
Activity-Based Protein Profiling (ABPP) with a Disulfide Cleavable Probe
-
Probe Synthesis: Synthesize an activity-based probe containing a reactive group, a disulfide cleavable linker, and a reporter tag (e.g., biotin).
-
Proteome Labeling: Incubate the probe with a complex proteome (e.g., cell lysate) to allow for the covalent labeling of active enzymes.
-
Enrichment: Use the reporter tag (e.g., biotin) to enrich the probe-labeled proteins using affinity capture (e.g., streptavidin beads).
-
Washing: Thoroughly wash the beads to remove non-labeled proteins.
-
Elution: Elute the captured proteins by cleaving the disulfide linker with a reducing agent (e.g., 50 mM DTT).
-
Identification: Identify the eluted proteins by mass spectrometry.
Visualizing Proteomics Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.
References
- 1. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
Introduction to bioorthogonal click chemistry reagents
An In-depth Technical Guide to Bioorthogonal Click Chemistry Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bioorthogonal Chemistry
Bioorthogonal chemistry encompasses a class of chemical reactions that can proceed within a living system without interfering with or being influenced by native biochemical processes.[1][2] Coined by Carolyn Bertozzi in 2003, this concept has become an indispensable tool in chemical biology, enabling the study of biomolecules in real-time and in their natural context.[1][3] These reactions are characterized by high selectivity, excellent yields, and rapid kinetics at physiological conditions (temperature and pH).[4]
The strategy typically involves a two-step process:
-
Metabolic or Genetic Incorporation : A biomolecule of interest is tagged with a "chemical reporter," a small, inert functional group like an azide or a strained alkyne. This is often achieved by introducing a precursor molecule that the cell's own biosynthetic machinery incorporates into proteins, glycans, or other macromolecules.
-
Bioorthogonal Ligation : A probe molecule carrying a complementary functional group is introduced. This probe, which can be a fluorophore, a biotin tag, or a drug molecule, selectively "clicks" with the chemical reporter, forming a stable covalent bond.
This guide provides a technical overview of the core bioorthogonal click chemistry reagents, focusing on the three most prominent reaction classes: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Tetrazine Ligation.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Cu(I)-catalyzed reaction between an azide and a terminal alkyne to form a stable 1,4-disubstituted triazole is a cornerstone of click chemistry. While highly efficient, its application in living systems is limited by the cytotoxicity of the copper catalyst. Consequently, CuAAC is primarily used for labeling in fixed cells or in complex biological mixtures like cell lysates.
Data Presentation: CuAAC Reaction Parameters
| Parameter | Value/Condition | Notes |
| Reaction Type | [3+2] Cycloaddition | Forms a 1,4-disubstituted triazole. |
| Reactants | Terminal Alkyne, Azide | Small, stable, and bioorthogonal functional groups. |
| Catalyst | Copper(I) | Often generated in situ from CuSO₄ with a reducing agent (e.g., sodium ascorbate). |
| Ligands | THPTA, TBTA | Used to stabilize the Cu(I) oxidation state and improve reaction efficiency. |
| pH Range | 4 - 11 | Highly versatile across a broad pH range. |
| Solvent | Aqueous buffers, DMSO, water | Tolerant of various protic and organic solvents. |
Experimental Protocol: CuAAC Labeling of Proteins in Cell Lysate
This protocol provides a method for labeling an alkyne-tagged proteome with an azide-functionalized fluorescent probe.
1. Materials and Reagents:
-
Cell lysate containing alkyne-modified proteins (1-5 mg/mL).
-
Azide-fluorophore probe (e.g., Azide-TAMRA): 1 mM stock in DMSO.
-
Copper(II) Sulfate (CuSO₄): 20 mM stock in water.
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA): 100 mM stock in water.
-
Sodium Ascorbate: 300 mM stock in water (prepare fresh).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Methanol and Chloroform for protein precipitation.
2. Procedure:
-
In a 1.5 mL microfuge tube, combine 50 µL of protein lysate with 100 µL of PBS buffer.
-
Add 4 µL of the 1 mM azide-fluorophore stock solution for a final concentration of approximately 20 µM. Vortex briefly.
-
Prepare the catalyst premix: Add 10 µL of 100 mM THPTA solution to the tube, vortex, then add 10 µL of 20 mM CuSO₄ solution and vortex again.
-
Initiate the click reaction by adding 10 µL of freshly prepared 300 mM sodium ascorbate solution. Vortex immediately.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
To precipitate the labeled protein, add 600 µL of methanol, 150 µL of chloroform, and 400 µL of water, vortexing after each addition.
-
Centrifuge at 15,000 x g for 5 minutes. A protein pellet will form at the interface.
-
Carefully remove the upper aqueous layer, wash the pellet with 450 µL of methanol, and centrifuge again.
-
Air-dry the pellet for at least 15 minutes and resuspend in an appropriate buffer (e.g., SDS-PAGE loading buffer) for downstream analysis.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the toxicity of copper, SPAAC was developed for applications in living systems. This reaction utilizes a strained cyclooctyne, which reacts spontaneously with an azide without the need for a catalyst. The driving force is the release of ring strain upon forming the stable triazole product.
Data Presentation: Comparison of Common SPAAC Reagents
The choice of cyclooctyne is critical, balancing reactivity with stability and hydrophilicity. The reaction rate is quantified by the second-order rate constant (k₂).
| Cyclooctyne Reagent | Structure (Abbr.) | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Features & Applications |
| Bicyclo[6.1.0]nonyne | BCN | ~0.1 - 0.5 | Good stability and reactivity balance; widely used in live-cell imaging. |
| Dibenzocyclooctyne | DBCO | ~0.3 - 1.0 | High reactivity, moderate stability; excellent for rapid labeling at low concentrations. |
| Dibenzoannulated Cyclooctyne | DIBO | ~0.03 - 0.1 | High stability, moderate reactivity; suitable for long-term labeling studies. |
| Difluorinated Cyclooctyne | DIFO | ~0.2 - 0.7 | High reactivity due to electron-withdrawing fluorine atoms. |
Note: Reaction rates can vary significantly based on the specific azide, solvent, and temperature.
Experimental Protocol: SPAAC Labeling of Cell-Surface Proteins
This protocol describes the site-specific labeling of a cell-surface protein of interest (POI) that has been genetically engineered to contain an azide-bearing non-canonical amino acid (ncAA), followed by labeling with a DBCO-fluorophore.
1. Materials and Reagents:
-
Mammalian cells cultured on glass-bottom dishes.
-
Plasmids for expressing the POI with an amber stop codon (TAG) and the corresponding orthogonal aminoacyl-tRNA synthetase/tRNA pair.
-
Azide-functionalized ncAA (e.g., Azidophenylalanine).
-
DBCO-conjugated fluorophore (e.g., DBCO-488): 10 mM stock in DMSO.
-
Complete cell culture medium and PBS.
-
Fluorescence microscope.
2. Procedure:
-
Transfection and ncAA Incorporation : Co-transfect cells with the POI and synthetase/tRNA plasmids. Culture the cells for 24-48 hours in a medium supplemented with the azide-ncAA (typically 1 mM) to allow for expression and incorporation into the POI.
-
SPAAC Reaction :
-
Prepare the labeling solution by diluting the DBCO-fluorophore stock in pre-warmed complete culture medium to a final concentration of 20-50 µM.
-
Wash the cells twice with warm PBS to remove unincorporated ncAA.
-
Add the DBCO-fluorophore labeling solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing and Imaging :
-
Wash the cells three to four times with warm PBS to remove any unreacted DBCO-fluorophore and reduce background signal.
-
Add fresh imaging medium (e.g., phenol red-free medium) to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Tetrazine Ligation
Tetrazine ligation is an inverse-electron-demand Diels-Alder (iEDDA) reaction between an electron-deficient tetrazine and a strained, electron-rich dienophile, such as trans-cyclooctene (TCO). This reaction is exceptionally fast, with some of the highest reaction rates among all bioorthogonal reactions, making it ideal for in vivo applications where reagent concentrations are low.
Data Presentation: Comparison of Tetrazine Ligation Reagents
The reaction kinetics are highly dependent on the dienophile and the substituents on the tetrazine ring.
| Dienophile | Tetrazine Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features & Applications |
| trans-Cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 - 6,000 | Extremely fast kinetics; the gold standard for in vivo imaging and pre-targeting strategies. |
| Norbornene | 3,6-di-(2-pyridyl)-s-tetrazine | ~1 - 2.1 | Slower kinetics than TCO but still effective for cell labeling; often used when TCO is not suitable. |
| Bicyclo[6.1.0]nonyne (BCN) | 3,6-di-(2-pyridyl)-s-tetrazine | ~1.3 - 2.5 | Can act as a dienophile in iEDDA reactions, though more commonly used in SPAAC. |
Fluorogenic Tetrazine Probes: Certain tetrazine-fluorophore conjugates are designed to be quenched (non-fluorescent) until they react with a dienophile. This "turn-on" mechanism dramatically reduces background signal, enabling wash-free imaging.
| Probe Type | Fold Fluorescence Enhancement | Final Quantum Yield (ΦF) |
| Coumarin-Tetrazine (HELIOS) | up to 11,000x | 0.3 - 0.5 |
| Si-Rhodamine-Tetrazine | ~50x - 100x | ~0.3 - 0.5 |
Experimental Protocol: Pretargeted In Vivo Imaging with Tetrazine Ligation
This protocol outlines a two-step pretargeting strategy for imaging tumors in a mouse model. An antibody-TCO conjugate is administered first, allowed to accumulate at the tumor and clear from circulation, followed by injection of a fast-reacting, rapidly clearing tetrazine-NIR fluorophore.
1. Materials and Reagents:
-
Tumor-bearing mouse model.
-
Antibody-TCO conjugate: 1 mg/mL in sterile PBS.
-
Tetrazine-NIR fluorophore probe: Stock solution in DMSO, diluted in sterile PBS for injection (final DMSO <5%).
-
In vivo fluorescence imaging system.
2. Procedure:
-
Pretargeting : Administer the antibody-TCO conjugate (e.g., 100 µg) to each mouse via intravenous (tail vein) injection.
-
Incubation and Clearance : Allow the antibody-TCO to circulate and accumulate at the tumor site for 24 to 72 hours. This pretargeting window is crucial for unbound antibody to clear from the bloodstream, minimizing background signal.
-
Probe Administration : Administer the tetrazine-NIR fluorophore probe via intravenous injection. The rapid reaction kinetics ensure that the probe quickly "clicks" to the TCO-tagged antibodies at the tumor site.
-
Imaging : Anesthetize the mice at various time points post-probe injection (e.g., 1, 4, 8, and 24 hours). Acquire whole-body fluorescence images using an appropriate imaging system. The fast clearance of the small tetrazine probe leads to a high tumor-to-background signal ratio.
Applications in Drug Development
Bioorthogonal chemistry provides powerful tools for drug development, enabling the precise construction and targeted activation of therapeutics.
Antibody-Drug Conjugates (ADCs)
ADCs combine the targeting specificity of an antibody with the high potency of a cytotoxic drug. Bioorthogonal chemistry allows for the site-specific conjugation of the drug payload to the antibody, resulting in a homogeneous product with a defined drug-to-antibody ratio (DAR). This is a significant improvement over traditional methods that produce heterogeneous mixtures, leading to better-defined pharmacokinetics and potentially improved therapeutic windows.
PROTACs and In Situ Drug Synthesis
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's ubiquitination and degradation. Bioorthogonal reactions can be used to synthesize PROTACs directly within cells (in situ) from two smaller, more cell-permeable precursors. This strategy, sometimes called "Click-formed Proteolysis Targeting Chimeras" (CLIPTACs), can improve drug delivery and enable spatiotemporal control over protein degradation. Additionally, prodrug strategies utilize bioorthogonal chemistry to activate a therapeutic agent only at the desired site of action, reducing off-target toxicity.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycoengineering-based Antibody-Drug Conjugate (ADC) Development - CD BioGlyco [bioglyco.com]
An In-Depth Technical Guide to Biotin-PEG4-SS-azide for Novice Researchers
For researchers venturing into the fields of chemical biology, proteomics, and drug development, the ability to specifically label, isolate, and identify biomolecules is paramount. Biotin-PEG4-SS-azide has emerged as a powerful and versatile tool in this arena. This guide provides a comprehensive overview of its core principles, practical applications, and detailed experimental protocols, tailored for those new to the technique.
Introduction to this compound: A Multifunctional Reagent
This compound is a heterobifunctional chemical probe meticulously designed for the selective biotinylation of biomolecules. Its structure comprises three key functional components:
-
Biotin Moiety: This vitamin H derivative exhibits an exceptionally high and specific affinity for streptavidin and avidin proteins. This interaction, one of the strongest non-covalent bonds known in nature, forms the basis for the highly efficient capture and enrichment of biotinylated molecules.
-
Cleavable Disulfide (-SS-) Linker: A disulfide bond connects the biotin to the rest of the molecule. This bond is stable under many physiological conditions but can be readily cleaved by reducing agents. This cleavability is a crucial feature, allowing for the gentle release of the captured biomolecule from the streptavidin affinity matrix, thereby facilitating downstream analysis.
-
Azide (-N3) Group: This functional group serves as a "handle" for "click chemistry," a class of biocompatible reactions that are highly efficient and specific. The azide group can react with alkyne- or cyclooctyne-modified biomolecules to form a stable covalent bond.
The molecule also incorporates a polyethylene glycol (PEG4) spacer. This hydrophilic spacer enhances the water solubility of the reagent and the resulting bioconjugate, and its flexibility helps to minimize steric hindrance, ensuring that both the azide group and the biotin moiety are accessible for their respective reactions.[1][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C29H52N8O8S3 | [1] |
| Molecular Weight | 736.97 g/mol | [1] |
| Solubility | Soluble in DMSO; sparingly soluble in aqueous buffers. For aqueous solutions, first dissolve in DMSO and then dilute with the desired buffer. | |
| Storage | Store at -20°C, desiccated. |
The Power of "Click Chemistry": Attaching the Biotin Label
This compound is designed to be attached to a target biomolecule that has been modified to contain an alkyne or a strained cyclooctyne group. This is achieved through one of two main types of "click" reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient method for covalently linking an azide to a terminal alkyne. This reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (like copper(II) sulfate) and a reducing agent (like sodium ascorbate). To improve the efficiency and stability of the catalyst, a copper-chelating ligand such as TBTA or THPTA is often included.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
A significant advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it ideal for applications in living cells or organisms. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide to form a stable triazole linkage.
Experimental Protocols for Novice Researchers
The following protocols provide a starting point for using this compound. Optimization may be required for specific applications.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted from established methods for bioconjugation.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, peptide, nucleic acid) in a suitable buffer (e.g., phosphate-buffered saline, PBS). Note: Avoid buffers containing primary amines like Tris, as they can interfere with the reaction.
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO4) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 50 mM in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).
-
Prepare stock solutions of CuSO4, THPTA, and sodium ascorbate in water.
-
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, combine your alkyne-modified biomolecule with the appropriate buffer.
-
Add the this compound stock solution to the biomolecule solution. A 2- to 10-fold molar excess of the azide reagent over the alkyne-biomolecule is a good starting point.
-
Prepare a premix of the copper catalyst by combining the CuSO4 and THPTA solutions in a 1:5 molar ratio.
-
Add the copper catalyst premix to the reaction mixture. A final copper concentration of 0.1 to 1 mM is typically effective.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 2 to 5 times the concentration of the copper.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is based on general procedures for copper-free click chemistry.
Materials:
-
Cyclooctyne-modified biomolecule (e.g., DBCO- or BCN-modified protein) in a suitable buffer (e.g., PBS).
-
This compound
-
DMSO
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).
-
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, combine your cyclooctyne-modified biomolecule with the appropriate buffer.
-
Add the this compound stock solution to the biomolecule solution. A 2- to 5-fold molar excess of the azide reagent is typically sufficient.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours. For some less reactive cyclooctynes or at lower concentrations, longer incubation times (up to 24 hours) or incubation at 37°C may be necessary.
-
-
Purification:
-
Purify the biotinylated biomolecule using a desalting column or dialysis.
-
Affinity Purification of Biotinylated Biomolecules
Once your biomolecule of interest is biotinylated, it can be selectively captured using streptavidin- or avidin-conjugated beads.
Protocol 3: Pull-Down of Biotinylated Proteins
This protocol provides a general workflow for enriching biotinylated proteins from a complex mixture, such as a cell lysate.
Materials:
-
Biotinylated protein sample
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Lysis buffer (e.g., RIPA buffer, ensure it does not contain reducing agents)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (see Section 5 for cleavage conditions)
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin beads and transfer the desired amount to a new tube.
-
Wash the beads several times with wash buffer to remove any preservatives.
-
-
Binding:
-
Add your biotinylated protein sample to the washed streptavidin beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.
-
-
Washing:
-
Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins. Perform at least 3-5 washes.
-
-
Elution (Cleavage):
-
After the final wash, resuspend the beads in the elution buffer containing a reducing agent to cleave the disulfide bond (see Section 5).
-
Incubate under the appropriate conditions to release the captured biomolecule.
-
Pellet the beads and collect the supernatant containing your purified, now non-biotinylated, biomolecule.
-
Cleavage of the Disulfide Linker: Releasing Your Target
The key advantage of this compound is the ability to release the captured molecule under mild conditions. This is achieved by reducing the disulfide bond with reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Table 2: Comparison of Reducing Agents for Disulfide Cleavage
| Reducing Agent | Typical Concentration | Incubation Time | Incubation Temperature | Advantages | Disadvantages | Reference(s) |
| DTT | 10-50 mM | 30-60 min | Room Temperature or 37°C | Effective, commonly used. | Can interfere with downstream maleimide chemistry, less stable in solution. | |
| TCEP | 5-20 mM | 30-60 min | Room Temperature or 37°C | More stable than DTT, does not contain a thiol group, effective over a wider pH range. | Can be more expensive than DTT. |
Quantitative Data on Cleavage Efficiency:
Application in a Biological Context: Mapping the EGFR Interaction Network
A powerful application of biotinylation strategies is in the study of protein-protein interactions within specific signaling pathways. For example, proximity labeling techniques like TurboID, where a biotin ligase is fused to a protein of interest, can be used to map the protein's interaction network. In a study investigating the epidermal growth factor receptor (EGFR) signaling pathway, EGFR was fused to the TurboID enzyme. Upon stimulation with EGFR ligands, TurboID biotinylates proteins in close proximity to the receptor.
While this study used a direct enzymatic biotinylation approach, a similar experimental goal could be achieved using this compound. For instance, if a non-canonical amino acid with an alkyne group is metabolically incorporated into proteins, and a specific signaling pathway is activated, the proteins involved in that pathway could be preferentially labeled with this compound. Subsequent pull-down and mass spectrometry analysis would reveal the components of the signaling complex.
Conclusion
This compound is a versatile and powerful tool for novice and experienced researchers alike. Its combination of a high-affinity biotin tag, a cleavable disulfide linker, and a bioorthogonal azide handle provides a robust system for the selective labeling, enrichment, and identification of biomolecules. By understanding the principles of click chemistry and affinity purification, and by following the detailed protocols provided in this guide, researchers can confidently integrate this reagent into their workflows to explore the complexities of biological systems.
References
An In-depth Technical Guide to Biotin-PEG4-SS-azide and its Azide Group for Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Biotin-PEG4-SS-azide, a versatile reagent for bioconjugation through click chemistry. It details its structure, properties, and applications, with a focus on its azide group's role in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. Furthermore, it elaborates on the utility of its cleavable disulfide linker.
Introduction to this compound
This compound is a trifunctional molecule that incorporates a biotin moiety for affinity purification, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, a cleavable disulfide bond for the gentle release of captured biomolecules, and a terminal azide group for covalent ligation via click chemistry.[1][2] This combination of features makes it an invaluable tool in chemical biology, proteomics, and drug development for applications such as the synthesis of antibody-drug conjugates (ADCs) and the selective enrichment of tagged biomolecules.[2]
The core utility of this compound lies in its bioorthogonal azide group. "Click chemistry" describes a class of reactions that are rapid, selective, and high-yielding, and the azide-alkyne cycloaddition is a prime example.[3][4] This reaction's bioorthogonality ensures that the azide and alkyne groups react specifically with each other without cross-reacting with other functional groups present in complex biological systems.
Physicochemical Properties and Quantitative Data
The structural and physical properties of this compound are summarized in the table below. These characteristics are crucial for its application in aqueous biological environments and for subsequent analysis.
| Property | Value | Reference |
| Molecular Formula | C29H52N8O8S3 | MedChemExpress |
| Molecular Weight | 736.97 g/mol | MedChemExpress |
| Solubility | Soluble in DMSO and DMF | MedChemExpress |
| Storage Conditions | -20°C, protected from light and moisture | MedChemExpress |
The Azide Group in Click Chemistry
The terminal azide group of this compound is the reactive handle for its conjugation to alkyne-modified molecules. This reaction can be performed through two primary modalities: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and widely used click reaction that utilizes a copper(I) catalyst to accelerate the cycloaddition between a terminal alkyne and an azide, forming a stable 1,4-disubstituted triazole linkage.
Reaction Mechanism:
References
In-Depth Technical Guide: Solubility and Stability of Biotin-PEG4-SS-azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Biotin-PEG4-SS-azide, a key heterobifunctional linker used in bioconjugation, drug delivery, and diagnostic applications. Understanding these core characteristics is critical for the successful design and execution of experiments, ensuring reproducibility and the integrity of resulting conjugates.
Introduction to this compound
This compound is a versatile chemical tool that incorporates three key functional components:
-
A biotin moiety for high-affinity binding to streptavidin and avidin.
-
A polyethylene glycol (PEG) spacer (with four repeating units) to enhance hydrophilicity and reduce steric hindrance.
-
A disulfide (SS) bond, providing a cleavable linker that can be selectively reduced.
-
An azide group for bioorthogonal "click chemistry" conjugation with alkyne-modified molecules.
This unique combination of features enables the specific and reversible labeling of biomolecules, making it an invaluable reagent in fields such as proteomics, drug targeting, and diagnostics. The cleavable disulfide bond is particularly useful for applications requiring the release of a conjugated payload under reducing conditions, such as those found within the intracellular environment.
Solubility Profile
The solubility of this compound is a crucial parameter for its effective use in various experimental settings. The presence of the hydrophilic PEG4 linker significantly influences its solubility in aqueous and organic solvents.
Qualitative Solubility:
This compound is readily soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The PEG4 spacer is known to increase the aqueous solubility of molecules to which it is conjugated[1][2][3][4]. This enhanced water solubility helps to reduce the aggregation of labeled proteins when stored in solution[5].
Quantitative Solubility Data:
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 44.45 | 100 | |
| Water | 44.45 | 100 |
Note: This data is for Biotin-PEG3-Azide and should be used as an estimation for this compound. Batch-specific molecular weights may vary due to hydration, which can affect the solvent volumes required to prepare stock solutions. A product sheet for another related compound, Biotin-azide, indicates a solubility of approximately 0.5 mg/ml in a 1:1 solution of DMSO:PBS (pH 7.2).
For practical applications, it is recommended to first dissolve this compound in a minimal amount of a water-miscible organic solvent like DMSO and then dilute with the desired aqueous buffer to the final concentration.
Stability Profile
The stability of this compound is determined by the chemical integrity of its three key components: the biotin moiety, the disulfide bond, and the azide group. For most applications, the stability of the disulfide and azide functionalities is of primary concern.
Disulfide Bond Stability
The disulfide bond in this compound is designed to be cleavable under reducing conditions.
Cleavage by Reducing Agents:
The disulfide bond can be readily reduced by common laboratory reducing agents, including:
-
Dithiothreitol (DTT)
-
2-Mercaptoethanol (BME)
-
Tris(2-carboxyethyl)phosphine (TCEP)
A general protocol for the cleavage of the disulfide bond involves incubating the labeled protein with 50mM DTT for 2 hours at room temperature or for 30 minutes at 50°C. The reduction of disulfide bonds by DTT is a two-step reaction that is highly efficient, allowing for the use of lower concentrations compared to monothiol reagents like BME.
pH Dependence:
The stability of disulfide bonds is pH-dependent. Disulfide bond formation is generally favored at a basic pH. Conversely, while acidic conditions alone are not sufficient to break disulfide bonds, the rate of their reduction by thiols is influenced by pH.
Thermal Stability:
Heat alone is not sufficient to break disulfide bonds; a reducing agent is necessary. However, elevated temperatures can be used to accelerate the rate of reduction by agents like DTT.
Azide Group Stability
The azide group is a versatile functional handle for click chemistry, but its stability must be considered, particularly in the presence of reducing agents.
Compatibility with Reducing Agents:
It is a critical consideration that dithiothreitol (DTT) can reduce azide groups. This reaction has been demonstrated to be effective for a range of substrates under mild conditions. Therefore, when selective cleavage of the disulfide bond is desired without affecting the azide, the choice of reducing agent and reaction conditions is paramount. TCEP is often a preferred reducing agent in such cases as it is less likely to reduce azides compared to DTT.
General Stability:
Organic azides are relatively stable but can be sensitive to heat and light. It is recommended to store this compound at -20°C in a dry, dark environment. Solutions of the compound, particularly in aqueous buffers, are not recommended for long-term storage.
Experimental Protocols
Protocol for Determining Aqueous Solubility
This protocol provides a general method for estimating the aqueous solubility of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
In a series of microcentrifuge tubes, add increasing volumes of the DMSO stock solution.
-
To each tube, add PBS (pH 7.4) to a final volume of 1 mL.
-
Vortex each tube vigorously for 1 minute.
-
Visually inspect each tube for any precipitate. The highest concentration that results in a clear solution is an estimate of the solubility.
-
For a more quantitative measure, centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes.
-
Carefully collect the supernatant and measure its absorbance at a predetermined wavelength (if the compound has a chromophore) or analyze by a suitable chromatographic method (e.g., HPLC) to determine the concentration of the dissolved compound.
Protocol for Assessing Disulfide Bond Cleavage
This protocol describes a method to monitor the cleavage of the disulfide bond in a biotinylated protein using SDS-PAGE.
Materials:
-
This compound labeled protein
-
Dithiothreitol (DTT)
-
SDS-PAGE loading buffer (with and without a reducing agent like BME or DTT)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting equipment and reagents
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Procedure:
-
Incubate the this compound labeled protein with 50 mM DTT at room temperature. Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Stop the reaction at each time point by adding an alkylating agent (e.g., iodoacetamide) to quench the excess DTT.
-
Mix the samples with non-reducing SDS-PAGE loading buffer.
-
Run the samples on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and then probe with a streptavidin-HRP conjugate to detect the biotinylated protein.
-
Develop the blot using a chemiluminescent substrate.
-
A decrease in the signal intensity of the biotinylated protein band over time indicates the cleavage of the disulfide bond and the release of the biotin moiety.
Visualizations
Molecular Structure and Functional Groups
Caption: Functional components of this compound.
Disulfide Cleavage Workflow
Caption: Workflow for disulfide bond cleavage.
Click Chemistry Conjugation
Caption: Azide-alkyne click chemistry reaction.
Conclusion
This compound is a powerful and versatile tool for bioconjugation. Its solubility is enhanced by the PEG4 spacer, making it suitable for use in aqueous environments. The stability of the molecule is largely dependent on the integrity of the disulfide bond and the azide group. The disulfide bond is readily cleaved by reducing agents, providing a useful mechanism for controlled release. The azide group is generally stable but can be susceptible to reduction by certain thiols like DTT. A thorough understanding of these solubility and stability characteristics is essential for the effective application of this reagent in research and development. Careful consideration of solvent choice, pH, temperature, and the presence of reducing agents will ensure the successful and reproducible use of this compound in a wide range of applications.
References
The Core Principles of Biotin-Azide Compounds in Laboratory Applications: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-azide compounds have become indispensable tools in modern biological research and drug development, primarily through their application in "click chemistry." This powerful and versatile chemical reaction allows for the specific and efficient labeling of biomolecules in complex biological systems. This guide provides a comprehensive overview of the fundamental principles of using biotin-azide compounds, detailing the underlying chemistry, common experimental workflows, and key considerations for successful implementation in the laboratory.
The primary utility of biotin-azide lies in its ability to participate in the azide-alkyne cycloaddition, a bio-orthogonal reaction that forms a stable triazole linkage.[1][2] This reaction can be performed under mild, aqueous conditions, making it ideal for studying biological processes in vitro and in living cells.[3][4] The biotin moiety serves as a powerful affinity tag, enabling the selective capture, purification, and detection of labeled biomolecules due to its extraordinarily strong and specific interaction with avidin and streptavidin.[5]
Core Chemical Principles: The Azide-Alkyne Cycloaddition
The central reaction enabling the use of biotin-azide is the [3+2] cycloaddition between an azide and an alkyne. Two main variations of this reaction are widely used in laboratory settings: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the prototypical "click chemistry" reaction. It involves the use of a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne and an azide, yielding a 1,4-disubstituted triazole. This reaction is highly efficient and specific, with yields that are typically high, often eliminating the need for extensive purification of the product.
Key Features of CuAAC:
-
High Reaction Rate: The copper catalyst significantly increases the reaction speed.
-
Specificity: The reaction is highly selective for azides and terminal alkynes, with minimal side reactions with other functional groups found in biological systems.
-
Versatility: Applicable to a wide range of biomolecules, including proteins, nucleic acids, and glycans.
A typical CuAAC reaction involves the use of a copper(II) salt (e.g., CuSO₄) which is reduced in situ to the active copper(I) species by a reducing agent such as sodium ascorbate.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential toxicity of the copper catalyst in living systems, the strain-promoted azide-alkyne cycloaddition was developed. SPAAC utilizes a cyclooctyne, a highly strained alkyne, which reacts spontaneously with an azide without the need for a catalyst. The relief of ring strain provides the driving force for the reaction.
Key Features of SPAAC:
-
Copper-Free: Avoids the cytotoxicity associated with copper catalysts, making it ideal for live-cell imaging and in vivo studies.
-
Bio-orthogonal: The reacting groups are abiotic, ensuring that the reaction does not interfere with native biological processes.
-
Clean Reactions: The absence of a catalyst and byproducts simplifies experimental procedures.
Commonly used cyclooctynes include dibenzocyclooctyne (DBCO) and bicyclononyne (BCN).
Experimental Workflow: From Labeling to Detection
The general workflow for using biotin-azide compounds involves three main stages: introduction of the complementary functional group into the target biomolecule, the click chemistry reaction with biotin-azide, and the subsequent detection or purification of the biotinylated molecule.
Step 1: Introducing the Alkyne or Azide Handle
Before biotinylation, the target biomolecule must be modified to contain either an alkyne or an azide group. Biotin-azide is then used to react with alkyne-modified biomolecules. Common methods for introducing these functional groups include:
-
Metabolic Labeling: Cells are cultured with precursors containing an alkyne or azide group. For instance, amino acid analogs like L-azidohomoalanine (AHA) or homopropargylglycine (HPG) can be incorporated into newly synthesized proteins. Similarly, modified sugars can be used to label glycans.
-
Enzymatic Labeling: Specific enzymes can be used to attach alkyne or azide-containing tags to target molecules.
-
Chemical Modification: Reactive probes containing an alkyne or azide can be used to directly modify biomolecules.
Step 2: The Click Chemistry Reaction
Once the biomolecule is tagged with an alkyne, the click reaction with biotin-azide is performed. The choice between CuAAC and SPAAC depends on the experimental system. For in vitro applications and fixed cells, CuAAC is often preferred due to its faster kinetics. For live-cell imaging and in vivo studies, the biocompatibility of SPAAC is essential.
Step 3: Detection and Purification
The strong and highly specific interaction between biotin and streptavidin (or avidin) is exploited for the detection and purification of the labeled biomolecules.
-
Affinity Purification: Biotinylated molecules can be captured from complex mixtures using streptavidin-coated beads or resins.
-
Detection: Labeled molecules can be visualized using fluorescently tagged streptavidin or detected in western blots using streptavidin conjugated to an enzyme like horseradish peroxidase (HRP).
Cleavable Biotin-Azide Probes
While the strength of the biotin-streptavidin interaction is advantageous for capture, it can make the elution of the target molecule challenging. To address this, cleavable biotin-azide probes have been developed. These probes contain a linker between the biotin and the azide that can be cleaved under specific conditions, allowing for the gentle release of the captured biomolecule.
| Cleavable Linker | Cleavage Condition | Reference |
| Disulfide | Reducing agents (e.g., DTT, TCEP) | |
| Diazobenzene | 50 mM Sodium Dithionite | |
| Dialkoxydiphenylsilane (DADPS) | 10% Formic Acid | |
| Photocleavable | UV light (e.g., 365 nm) |
Quantitative Data and Method Comparison
The choice of click chemistry method can impact the efficiency of biomolecule identification. A comparative proteomic study highlighted the differences between CuAAC and SPAAC for identifying O-GlcNAc modified proteins.
| Method | Biotin Probe | Number of Identified Proteins | Proteins in dbOGAP Database |
| CuAAC | Biotin-Diazo-Alkyne | 229 | 74 |
| SPAAC | Biotin-DIBO-Alkyne | 188 | 46 |
| Data from a study on O-GlcNAc modified proteins in A549 cells. |
These results suggest that for this specific application, CuAAC yielded a higher number of identified proteins.
Experimental Protocols
General Protocol for CuAAC Labeling of Proteins in Cell Lysate
This protocol is a general guideline and may require optimization for specific applications.
-
Prepare Cell Lysate: Lyse cells containing alkyne-modified proteins in a suitable buffer (e.g., RIPA buffer with protease inhibitors).
-
Quantify Protein: Determine the protein concentration of the lysate using a standard assay (e.g., BCA).
-
Prepare Click Reaction Mix: In a microcentrifuge tube, combine the following in order:
-
Protein lysate (e.g., 50 µL of 1-5 mg/mL)
-
PBS to a final volume of 150 µL
-
Biotin-azide (to a final concentration of 20 µM)
-
Copper(II) sulfate (to a final concentration of 1 mM)
-
Copper ligand (e.g., TBTA or THPTA, to a final concentration of 1 mM)
-
Freshly prepared sodium ascorbate (to a final concentration of 5 mM) to initiate the reaction.
-
-
Incubate: Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
Stop Reaction: The reaction can be stopped by adding EDTA to chelate the copper.
-
Downstream Processing: The biotinylated proteins are now ready for affinity purification or analysis by western blot.
General Protocol for Affinity Purification of Biotinylated Proteins
-
Prepare Streptavidin Beads: Wash streptavidin-conjugated agarose or magnetic beads with a suitable wash buffer (e.g., PBS with 0.1% SDS).
-
Bind Biotinylated Proteins: Add the cell lysate containing biotinylated proteins to the prepared beads. Incubate for 1-2 hours at 4°C with gentle rotation.
-
Wash Beads: Pellet the beads (by centrifugation or using a magnet) and discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins. A series of washes with increasing stringency is recommended (e.g., high salt buffer, urea buffer).
-
Elute Proteins: Elute the bound proteins from the beads.
-
For non-cleavable biotin: Elute by boiling the beads in SDS-PAGE sample buffer. This will also elute the streptavidin.
-
For cleavable biotin: Incubate the beads with the appropriate cleavage reagent (see table above). Collect the supernatant containing the eluted proteins.
-
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Inefficient click reaction | Optimize reaction time, temperature, and reagent concentrations. Ensure the use of a fresh reducing agent for CuAAC. |
| Low abundance of target protein | Increase the amount of starting material. | |
| Inefficient biotinylation | Ensure the alkyne or azide handle was successfully incorporated. | |
| High Background | Non-specific binding to beads | Increase the number and stringency of wash steps. Include a blocking agent (e.g., BSA) during the binding step. |
| Endogenous biotinylated proteins | Perform a pre-clearing step with streptavidin beads before the click reaction. | |
| Aggregation of proteins | Ensure proper solubilization of proteins in the lysis buffer. |
Conclusion
Biotin-azide compounds, in conjunction with click chemistry, provide a robust and versatile platform for the selective labeling and analysis of biomolecules. By understanding the core chemical principles of CuAAC and SPAAC, and by carefully optimizing experimental protocols, researchers can effectively utilize these powerful tools to gain deeper insights into complex biological systems. This guide serves as a foundational resource for scientists and professionals seeking to implement biotin-azide based methodologies in their research and development endeavors.
References
Methodological & Application
Application Notes and Protocols for Protein Labeling with Biotin-PEG4-SS-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG4-SS-azide is a versatile chemical probe used for the biotinylation of proteins and other biomolecules through "click chemistry."[1][2][3] This reagent is particularly valuable in proteomics, drug development, and molecular biology for applications such as affinity purification, protein-protein interaction studies, and the development of antibody-drug conjugates (ADCs).[1][4] Its structure incorporates three key functional elements: a biotin moiety for strong binding to streptavidin, a cleavable disulfide (-SS-) bond that allows for the release of the labeled protein under mild reducing conditions, and a terminal azide group for highly specific covalent linkage to alkyne-modified biomolecules. The polyethylene glycol (PEG4) spacer enhances water solubility and minimizes steric hindrance.
These application notes provide detailed protocols for the use of this compound in protein labeling, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction, subsequent affinity purification, and the final cleavage and elution of the target protein.
Key Features and Applications
| Feature | Benefit | Relevant Applications |
| Azide Group | Enables highly specific and efficient labeling of alkyne-containing proteins via click chemistry. | Site-specific protein labeling, conjugation to metabolically incorporated unnatural amino acids. |
| Biotin Moiety | Provides an exceptionally strong and specific binding interaction with streptavidin for efficient capture. | Affinity purification, immunoprecipitation, Western blotting, ELISA. |
| Cleavable Disulfide Linker | Allows for the release of the labeled protein from streptavidin supports under mild reducing conditions, preserving protein integrity. | Pull-down assays, mass spectrometry-based proteomics, isolation of protein complexes. |
| PEG4 Spacer | Increases hydrophilicity of the reagent and the labeled protein, and reduces steric hindrance between the protein and biotin. | Improved solubility of conjugates, enhanced binding to streptavidin. |
Experimental Protocols
Protocol 1: Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of a protein containing an alkyne group (e.g., incorporated via a non-canonical amino acid like L-homopropargylglycine) with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.0-8.0. Avoid buffers with primary amines like Tris.
-
This compound
-
Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Reducing agent solution (e.g., 50 mM sodium ascorbate in water, freshly prepared)
-
Copper chelating ligand solution (e.g., 20 mM BTTAA or TBTA in DMSO)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO or DMF to a stock concentration of 10 mM.
-
Prepare a 20 mM stock solution of CuSO₄ in ultrapure water.
-
Freshly prepare a 50 mM stock solution of sodium ascorbate in ultrapure water.
-
Prepare a 20 mM stock solution of a copper chelating ligand (e.g., BTTAA) in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-containing protein to a final concentration of 1-10 mg/mL.
-
Add this compound to the protein solution to achieve a 10- to 20-fold molar excess.
-
Add the copper chelating ligand to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing. For sensitive proteins, the reaction can be performed at 4°C for 4-12 hours.
-
-
Removal of Excess Reagents:
-
Purify the biotinylated protein from excess reagents using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Quantitative Parameters for Labeling:
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations generally lead to better labeling efficiency. |
| Molar Excess of this compound | 10-20 fold | May need optimization depending on the protein and number of alkyne sites. |
| Final CuSO₄ Concentration | 1 mM | |
| Final Sodium Ascorbate Concentration | 5 mM | Should be freshly prepared. |
| Final Ligand Concentration | 1 mM | BTTAA is recommended for its water solubility and protection of proteins. |
| Incubation Time | 1-2 hours at RT or 4-12 hours at 4°C | Longer incubation may be necessary for less reactive alkynes. |
Protocol 2: Affinity Purification of Biotinylated Protein
This protocol outlines the capture of the biotinylated protein using streptavidin-functionalized beads.
Materials:
-
Biotinylated protein from Protocol 1
-
Streptavidin-agarose beads or streptavidin-coated magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20, pH 7.4)
-
High Salt Wash Buffer (e.g., PBS with 500 mM NaCl, 0.1% Tween-20, pH 7.4)
-
Stringent Wash Buffer (e.g., 2 M Urea in 10 mM Tris-HCl, pH 8.0)
-
Elution Buffer (see Protocol 3)
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin beads in the slurry and transfer the desired volume to a new tube.
-
Wash the beads 2-3 times with an excess of Binding/Wash Buffer. For magnetic beads, use a magnetic stand to separate the beads from the supernatant. For agarose beads, centrifuge at a low speed (e.g., 1000 x g for 1-2 minutes).
-
-
Binding:
-
Add the biotinylated protein solution to the washed streptavidin beads.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads sequentially with the following buffers to remove non-specifically bound proteins:
-
2 washes with Binding/Wash Buffer.
-
2 washes with High Salt Wash Buffer.
-
1 wash with Stringent Wash Buffer.
-
2 final washes with Binding/Wash Buffer to remove residual stringent wash components.
-
-
Protocol 3: Cleavage and Elution of the Target Protein
This protocol describes the release of the captured protein from the streptavidin beads by cleaving the disulfide bond in the linker.
Materials:
-
Protein-bound streptavidin beads from Protocol 2
-
Cleavage Buffer: Binding/Wash Buffer containing a reducing agent (e.g., 20-50 mM DTT or 10-20 mM TCEP).
-
Neutralization solution (if necessary, e.g., iodoacetamide for TCEP)
Procedure:
-
Cleavage:
-
Resuspend the washed, protein-bound beads in the Cleavage Buffer.
-
Incubate for 30-60 minutes at 37°C with gentle mixing.
-
-
Elution:
-
Separate the beads from the supernatant (which now contains the released protein). For magnetic beads, use a magnetic stand. For agarose beads, centrifuge.
-
Carefully collect the supernatant containing the purified protein.
-
-
Post-Elution (Optional):
-
To prevent re-oxidation of thiols, the eluted protein can be treated with a capping agent like iodoacetamide.
-
The eluted protein can be buffer exchanged into a suitable storage buffer using a desalting column or dialysis.
-
Quantitative Parameters for Cleavage:
| Reducing Agent | Recommended Concentration | Incubation Conditions | Notes |
| Dithiothreitol (DTT) | 20-50 mM | 30-60 min at 37°C | Effective but may interfere with downstream applications if not removed. |
| Tris(2-carboxyethyl)phosphine (TCEP) | 10-20 mM | 30-60 min at 37°C | More stable and less prone to air oxidation than DTT. |
Visualized Workflows and Mechanisms
Caption: Experimental workflow for protein labeling and purification.
Caption: Structure and cleavage of this compound.
References
Protocol for Biotin-PEG4-SS-azide Click Chemistry: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG4-SS-azide is a versatile heterobifunctional linker that enables the biotinylation of alkyne-modified molecules through "click chemistry". This reagent is particularly valuable in chemical biology and drug development for its ability to label and isolate biomolecules. Its structure incorporates three key features: a biotin moiety for high-affinity binding to streptavidin or avidin, a polyethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a terminal azide group for covalent ligation to an alkyne.[1][2][3] A critical component of this linker is a disulfide (SS) bond, which allows for the cleavage of the biotin tag from the labeled molecule under reducing conditions, facilitating the recovery of the target molecule for downstream analysis.[4][5]
This document provides detailed application notes and protocols for utilizing this compound in two of the most common forms of click chemistry: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Principles of this compound Click Chemistry
Click chemistry refers to a class of reactions that are rapid, selective, and high-yielding. The azide group on the this compound linker can react with a terminal alkyne on a target molecule to form a stable triazole linkage.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the "gold standard" of click chemistry, known for its high efficiency and specificity. It involves the use of a copper(I) catalyst to accelerate the cycloaddition between the terminal alkyne and the azide. The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate. A ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the copper(I) ion and protect the target biomolecules from oxidative damage. While highly efficient, the potential cytotoxicity of copper limits the application of CuAAC in living cells.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that is ideal for applications in living systems. This method utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), instead of a terminal alkyne. The high ring strain of the cyclooctyne allows it to react spontaneously with the azide without the need for a catalyst. SPAAC is generally biocompatible but may have slower reaction kinetics compared to CuAAC.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for CuAAC and SPAAC reactions with this compound. Note that these are starting points, and optimization is often necessary for specific applications.
| Parameter | CuAAC (in vitro) | SPAAC (in vitro/in situ) |
| Alkyne Reactant | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) |
| Catalyst | Copper(I) (from CuSO₄ + Sodium Ascorbate) | None |
| Ligand | THPTA or TBTA | None |
| Typical Molar Excess of this compound | 2-10 fold over alkyne-modified molecule | 2-10 fold over cyclooctyne-modified molecule |
| Typical Reaction Time | 1 - 4 hours | 1 - 12 hours |
| Typical Reaction Temperature | Room Temperature | Room Temperature or 37°C |
| Reaction Efficiency | High to quantitative | Moderate to high |
Table 1: General Reaction Parameters for CuAAC and SPAAC
| Application | Method | Typical Protein Concentration | Molar Ratio (Biotin-azide:Protein) | Expected Outcome |
| Protein Labeling | CuAAC | 1-5 mg/mL | 10:1 to 20:1 | High degree of biotinylation |
| Cell Lysate Labeling | CuAAC | 1-5 mg/mL | 20-50 µM final concentration of biotin-azide | Labeling of alkyne-modified proteins in the lysate |
| Live Cell Surface Labeling | SPAAC | N/A | 10-100 µM final concentration of biotin-azide | Specific labeling of cell surface molecules |
Table 2: Application-Specific Reaction Conditions
| Reducing Agent | Typical Concentration | Incubation Time | Incubation Temperature | Cleavage Efficiency |
| Dithiothreitol (DTT) | 50 mM | 30 minutes | 50°C | High |
| Tris(2-carboxyethyl)phosphine (TCEP) | 20-50 mM | 1-2 hours | Room Temperature or 37°C | High |
Table 3: Disulfide Bond Cleavage Conditions
Experimental Protocols
Protocol 1: Biotinylation of an Alkyne-Modified Protein via CuAAC
This protocol describes the labeling of a purified protein containing a terminal alkyne modification.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄) solution (50 mM in deionized water)
-
THPTA solution (50 mM in deionized water)
-
Sodium ascorbate solution (100 mM in deionized water, freshly prepared)
-
Desalting column
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a concentration of 10 mM.
-
-
Prepare Catalyst Premix:
-
In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
-
-
Reaction Setup:
-
In a separate microcentrifuge tube, add the alkyne-modified protein.
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.
-
Add the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction for 1-4 hours at room temperature with gentle shaking.
-
-
Purification:
-
Remove excess reagents and copper by passing the reaction mixture through a desalting column equilibrated with the desired buffer.
-
-
Confirmation of Biotinylation:
-
The extent of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by western blot analysis using streptavidin-HRP.
-
Protocol 2: Labeling of Alkyne-Modified Proteins in a Cell Lysate via CuAAC
This protocol is for labeling alkyne-modified proteins within a complex cell lysate.
Materials:
-
Cell lysate containing alkyne-modified proteins (1-5 mg/mL)
-
This compound stock solution (10 mM in DMSO)
-
CuSO₄/THPTA premix (as in Protocol 1)
-
Sodium ascorbate solution (100 mM, freshly prepared)
-
PBS buffer (pH 7.4)
Procedure:
-
Reaction Setup:
-
In a microfuge tube, combine 50 µL of protein lysate with 100 µL of PBS buffer.
-
Add the this compound stock solution to a final concentration of 20-50 µM.
-
Add the CuSO₄/THPTA premix.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
-
Downstream Processing:
-
The biotinylated proteins in the lysate are now ready for enrichment using streptavidin-agarose beads, followed by western blot analysis or mass spectrometry.
-
Protocol 3: Biotinylation of Cell Surface Glycans via SPAAC
This protocol describes the labeling of cell surface glycans that have been metabolically engineered to express a cyclooctyne group.
Materials:
-
Adherent or suspension cells with cyclooctyne-modified surface molecules
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium or PBS
Procedure:
-
Cell Preparation:
-
Gently wash the cells three times with pre-warmed, serum-free media or PBS to remove any unincorporated precursors.
-
-
Labeling Reaction:
-
Prepare a fresh solution of this compound in cell culture medium or PBS at a concentration of 10-100 µM.
-
Incubate the cells with the this compound solution for 30-60 minutes at 37°C.
-
-
Washing:
-
Wash the cells three times with media or PBS to remove excess this compound.
-
-
Analysis:
-
The biotinylated cells can be analyzed by flow cytometry or fluorescence microscopy after staining with a fluorescently labeled streptavidin conjugate. Alternatively, the cells can be lysed for subsequent enrichment of biotinylated proteins.
-
Protocol 4: Cleavage of the Disulfide Bond and Elution of Target Molecules
This protocol is for the release of biotinylated molecules from streptavidin beads.
Materials:
-
Streptavidin beads with bound biotinylated molecules
-
Reducing agent: DTT or TCEP
-
Elution buffer (e.g., PBS with the reducing agent)
Procedure:
-
Bead Washing:
-
Wash the streptavidin beads extensively with a suitable wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Prepare an elution buffer containing the desired concentration of DTT or TCEP.
-
Add the elution buffer to the beads and incubate under the conditions specified in Table 3.
-
-
Collection of Eluate:
-
Separate the beads from the eluate (e.g., by centrifugation or using a magnetic stand).
-
The eluate now contains the target molecules, which can be further analyzed.
-
Mandatory Visualizations
Caption: Mechanism of CuAAC with this compound.
Caption: Mechanism of SPAAC with this compound.
Caption: A general workflow for biotinylation and enrichment.
Caption: Decision tree for selecting the appropriate method.
References
- 1. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
Unveiling the Proteome: Applications of Biotin-PEG4-SS-azide in Advanced Proteomics
Abstract
Biotin-PEG4-SS-azide is a versatile and indispensable tool in modern chemical proteomics. This multifunctional reagent uniquely combines the high-affinity purification capabilities of biotin-streptavidin, the specificity of bioorthogonal click chemistry, and the flexibility of a cleavable disulfide linker. These features enable the selective enrichment and subsequent identification of a wide array of protein subsets from complex biological mixtures. This application note provides a detailed overview of the key applications of this compound, complete with experimental protocols and data interpretation guidelines for researchers, scientists, and drug development professionals.
Introduction
The study of the proteome, the entire set of proteins expressed by an organism, is fundamental to understanding cellular processes in both health and disease. A significant challenge in proteomics is the isolation and identification of specific proteins of interest from the vast and dynamic cellular protein landscape. This compound has emerged as a powerful chemical probe to address this challenge.[1][2][3]
The structure of this compound is meticulously designed for multifaceted applications:
-
Biotin: A vitamin with an exceptionally strong and specific interaction with streptavidin, enabling highly efficient affinity purification of labeled biomolecules.[1][4]
-
PEG4 (Polyethylene Glycol) Spacer: A hydrophilic four-unit polyethylene glycol linker that enhances the reagent's solubility in aqueous buffers and minimizes steric hindrance, thereby improving conjugation efficiency.
-
SS (Disulfide) Linker: A chemically cleavable linker that allows for the mild elution of captured proteins from streptavidin resins using reducing agents. This is a crucial feature for downstream analysis by mass spectrometry, as it avoids the harsh conditions typically required to dissociate the biotin-streptavidin complex.
-
Azide Group: A bioorthogonal handle that allows for covalent conjugation to alkyne-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reactions. These reactions are highly specific and can be performed in complex biological lysates without cross-reacting with other cellular components.
This unique combination of features makes this compound an ideal reagent for a variety of proteomics workflows, including the study of post-translational modifications, enzyme activity profiling, and the identification of protein interaction networks.
Key Applications in Proteomics
This compound can be utilized in a range of applications to explore the proteome. The general workflow for these applications is depicted below.
Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy used to assess the functional state of enzymes in complex biological samples. ABPP utilizes active site-directed chemical probes that covalently label active enzymes. By designing an ABPP probe with an alkyne handle, researchers can subsequently attach this compound via click chemistry. This allows for the selective enrichment and identification of catalytically active enzymes.
Profiling of Post-Translational Modifications (PTMs)
This compound is instrumental in the study of various PTMs, such as glycosylation and carbonylation.
-
Glycoprotein Enrichment: Cells can be metabolically labeled with azide-modified sugars (e.g., Ac4ManNAz). These sugars are incorporated into glycoproteins, which can then be tagged with this compound, enriched, and identified.
-
Carbonylated Protein Enrichment: Protein carbonylation is a marker of oxidative stress. Carbonyl groups on proteins can be derivatized with an alkyne-containing hydrazine or alkoxyamine probe. Subsequent click reaction with this compound allows for the enrichment and identification of carbonylated proteins and their modification sites.
Identification of Protein-Protein Interactions
Proximity-labeling techniques, such as BioID and APEX, can be adapted with click chemistry to map protein-protein interaction networks. A protein of interest is fused to an enzyme that generates a reactive species, which then labels nearby proteins with a bioorthogonal handle (e.g., an alkyne). These alkyne-tagged proteins can be captured using this compound for identification by mass spectrometry.
Nascent Protein Synthesis Monitoring (BONCAT)
Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) allows for the specific labeling and analysis of newly synthesized proteins. Cells are cultured with an alkyne-containing amino acid analog, such as L-homopropargylglycine (HPG), which is incorporated into proteins during translation. The alkyne-labeled nascent proteome can then be tagged with this compound for enrichment and subsequent analysis.
Experimental Protocols
Here, we provide detailed protocols for two common applications of this compound: ABPP and glycoprotein enrichment.
Protocol 1: Activity-Based Protein Profiling (ABPP) Workflow
This protocol describes the use of an alkyne-functionalized activity-based probe to label target enzymes, followed by click chemistry with this compound and enrichment for mass spectrometry analysis.
Materials:
-
Cells or tissue of interest
-
Lysis Buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
-
Alkyne-functionalized activity-based probe (specific to the enzyme class of interest)
-
This compound
-
Click Chemistry Reagents:
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
-
Streptavidin-agarose or magnetic beads
-
Wash Buffer 1 (e.g., 1% SDS in PBS)
-
Wash Buffer 2 (e.g., 6 M Urea in PBS)
-
Wash Buffer 3 (e.g., PBS)
-
Elution Buffer (e.g., 50 mM DTT in 50 mM Tris-HCl, pH 8.0)
-
Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)
Procedure:
-
Proteome Preparation:
-
Lyse cells or homogenize tissue in Lysis Buffer on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
-
ABPP Labeling:
-
Dilute the proteome to a final concentration of 1-2 mg/mL in Lysis Buffer.
-
Add the alkyne-functionalized activity-based probe to a final concentration of 1-10 µM.
-
Incubate for 30-60 minutes at room temperature.
-
-
Click Chemistry Reaction:
-
Prepare a fresh click chemistry master mix. For a 1 mL reaction, add the following in order, vortexing after each addition:
-
10 µL of 10 mM this compound in DMSO (final concentration 100 µM)
-
20 µL of 50 mM TCEP in water (final concentration 1 mM)
-
10 µL of 10 mM CuSO₄ in water (final concentration 100 µM)
-
20 µL of 1.7 mM TBTA in DMSO/t-butanol (final concentration 34 µM)
-
-
Add the master mix to the labeled proteome and incubate for 1 hour at room temperature with gentle rotation.
-
-
Enrichment of Labeled Proteins:
-
Add 50 µL of a 50% slurry of streptavidin beads to the reaction mixture.
-
Incubate for 1 hour at room temperature with gentle rotation.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads sequentially with 1 mL of Wash Buffer 1, Wash Buffer 2, and three times with Wash Buffer 3.
-
-
Elution and Preparation for Mass Spectrometry:
-
Elute the captured proteins by resuspending the beads in 100 µL of Elution Buffer and incubating for 30 minutes at 37°C.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
Proceed with standard protocols for reduction, alkylation, and tryptic digestion of the eluted proteins for LC-MS/MS analysis.
-
Protocol 2: Enrichment of Azide-Modified Glycoproteins
This protocol outlines the metabolic labeling of cells with an azide-containing sugar, followed by click chemistry-mediated biotinylation and enrichment.
Materials:
-
Cell line of interest
-
Cell culture medium
-
Azide-modified sugar (e.g., Ac4ManNAz)
-
Lysis Buffer (e.g., RIPA buffer)
-
This compound
-
Click Chemistry Reagents (as in Protocol 1)
-
Streptavidin beads
-
Wash Buffers (as in Protocol 1)
-
Elution Buffer (as in Protocol 1)
Procedure:
-
Metabolic Labeling:
-
Culture cells in medium supplemented with 25-50 µM of the azide-modified sugar for 48-72 hours.
-
-
Cell Lysis:
-
Harvest the cells and wash twice with ice-cold PBS.
-
Lyse the cells in Lysis Buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
-
Click Chemistry:
-
Perform the click reaction as described in Protocol 1, Step 3, using the cell lysate.
-
-
Enrichment:
-
Enrich the biotinylated glycoproteins using streptavidin beads as described in Protocol 1, Step 4.
-
-
Elution and Analysis:
-
Elute the captured glycoproteins and prepare them for mass spectrometry as described in Protocol 1, Step 5.
-
Data Presentation
Quantitative data from proteomics experiments using this compound can be summarized to compare the efficiency of enrichment and the number of identified proteins or peptides under different conditions.
Table 1: Representative Quantitative Data from a Glycoprotein Enrichment Experiment
| Sample | Total Protein (mg) | Peptides Identified (Pre-enrichment) | Biotinylated Peptides Identified (Post-enrichment) | Enrichment Fold |
| Control (No Azide Sugar) | 5 | 50,000 | 150 | - |
| Azide Sugar Labeled | 5 | 52,000 | 3,500 | 23.3 |
Table 2: Comparison of Cleavable and Non-Cleavable Biotin Probes in ABPP
| Probe Type | Elution Condition | Number of Identified Target Proteins | Background Proteins Identified |
| This compound | 50 mM DTT | 125 | 30 |
| Non-cleavable Biotin-azide | On-bead digestion | 110 | 150 |
Visualizing the Workflow and Mechanism
Diagrams created using DOT language can effectively illustrate the chemical structures and workflows.
Conclusion
This compound is a powerful and versatile reagent that has significantly advanced the field of chemical proteomics. Its well-designed structure, incorporating a biotin handle, a cleavable disulfide linker, a PEG spacer, and a bioorthogonal azide group, enables the efficient and specific enrichment of a wide variety of protein targets. The ability to release captured proteins under mild conditions is particularly advantageous for mass spectrometry-based analyses. The applications and protocols detailed in this note provide a framework for researchers to leverage this technology to gain deeper insights into the complex world of the proteome.
References
Application Notes and Protocols for Biotin-PEG4-SS-azide in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a revolutionary class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic drugs. The linker molecule connecting the antibody and the payload is a critical component that dictates the stability, efficacy, and safety of the ADC. Biotin-PEG4-SS-azide is a versatile, cleavable linker designed for ADC synthesis, offering several advantageous features for controlled drug delivery.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of ADCs.
Properties and Components of this compound
The this compound linker is a multi-functional molecule with distinct components, each serving a specific purpose in ADC development[1][2][3][4]:
-
Biotin: A high-affinity ligand for avidin and streptavidin. This moiety is invaluable for the purification of the ADC through affinity chromatography and can also be used for detection and characterization assays[].
-
PEG4 (Polyethylene Glycol, 4 units): A hydrophilic spacer that enhances the aqueous solubility of the linker and the final ADC, which can help prevent aggregation. The PEG spacer also minimizes steric hindrance between the antibody and the drug.
-
SS (Disulfide Bond): A cleavable linkage that is stable in the bloodstream but is readily reduced in the intracellular environment, where the concentration of reducing agents like glutathione (GSH) is significantly higher. This ensures the specific release of the cytotoxic payload inside the target cancer cells.
-
Azide Group (-N3): A reactive handle for conjugation via "click chemistry". The azide group can react efficiently and specifically with molecules containing terminal alkynes or strained cyclooctynes (like DBCO or BCN) to form a stable triazole linkage.
Applications in ADC Synthesis
This compound is primarily used in the development of ADCs with cleavable linkers. Its azide functionality allows for a highly specific and efficient conjugation reaction, which is a key advantage over less specific conjugation methods. The cleavable disulfide bond is designed to release the cytotoxic payload upon internalization into target cells, thereby minimizing off-target toxicity. The biotin tag facilitates straightforward purification and characterization of the synthesized ADC.
Experimental Protocols
Herein, we provide detailed protocols for the synthesis, purification, and evaluation of an ADC using the this compound linker.
Protocol 1: ADC Synthesis via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the conjugation of a DBCO-modified cytotoxic drug to an antibody that has been functionalized with the this compound linker.
Materials:
-
Antibody of interest
-
This compound
-
DBCO-functionalized cytotoxic drug
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS, pH 7.4, using a desalting column.
-
Adjust the antibody concentration to 2-5 mg/mL in PBS.
-
-
Introduction of the Azide Moiety (if the antibody is not already azide-modified):
-
This step is necessary if the antibody does not already possess an azide group for conjugation. A common method is to react a linker containing an NHS ester with the lysine residues on the antibody. For this workflow, we assume the antibody is pre-functionalized with an alkyne group and the drug with an azide, or vice-versa. For this example, we will attach the this compound to a drug first.
-
-
Preparation of Drug-Linker Conjugate:
-
Dissolve the DBCO-functionalized cytotoxic drug in anhydrous DMSO to a stock concentration of 10 mM.
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 20 mM.
-
In a microcentrifuge tube, combine the DBCO-drug and this compound at a 1:1.5 molar ratio.
-
Incubate the reaction for 4-12 hours at room temperature, protected from light.
-
-
Conjugation to the Antibody:
-
To the prepared antibody solution, add the Drug-Biotin-PEG4-SS-azide conjugate solution. A molar excess of 5-10 fold of the drug-linker conjugate over the antibody is a good starting point. The final DMSO concentration should be kept below 10% (v/v).
-
Incubate the reaction for 12-24 hours at 4°C with gentle mixing.
-
-
Purification of the ADC:
-
Remove the excess, unreacted drug-linker conjugate using a desalting column or size-exclusion chromatography (SEC).
-
Protocol 2: ADC Purification using Biotin Affinity Chromatography
This protocol takes advantage of the biotin tag on the linker for efficient purification of the ADC.
Materials:
-
Crude ADC solution from Protocol 1
-
Streptavidin or Avidin-agarose resin
-
Biotin elution buffer (e.g., PBS containing 50 mM Biotin)
-
Wash buffer (e.g., PBS with 0.5 M NaCl)
-
Chromatography column
Procedure:
-
Resin Preparation:
-
Pack a chromatography column with streptavidin-agarose resin and equilibrate with 5-10 column volumes of PBS.
-
-
Loading:
-
Load the crude ADC solution onto the equilibrated column at a flow rate recommended by the resin manufacturer.
-
-
Washing:
-
Wash the column with 10-20 column volumes of wash buffer to remove unconjugated antibody and other impurities.
-
-
Elution:
-
Elute the bound ADC using the biotin elution buffer. Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).
-
-
Buffer Exchange:
-
Pool the ADC-containing fractions and perform a buffer exchange into a suitable formulation buffer (e.g., PBS) using a desalting column or dialysis to remove excess biotin.
-
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. It can be determined using techniques like Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
Using UV-Vis Spectroscopy:
-
Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the cytotoxic drug.
-
Calculate the concentrations of the antibody and the drug using their respective molar extinction coefficients.
-
The DAR is the molar ratio of the drug to the antibody.
DAR = [Drug] / [Antibody]
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC against cancer cells.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
Purified ADC and unconjugated antibody
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.
-
Quantitative Data
The following tables present example quantitative data that can be obtained from the characterization and evaluation of an ADC synthesized using this compound. (Note: This is representative data and actual results will vary depending on the specific antibody, drug, and experimental conditions.)
Table 1: Drug-to-Antibody Ratio (DAR) Determination
| ADC Batch | Method | Average DAR |
| ADC-001 | HIC-UV | 3.8 |
| ADC-001 | UV-Vis | 4.1 |
| ADC-002 | HIC-UV | 3.9 |
| ADC-002 | UV-Vis | 4.0 |
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Treatment | IC50 (nM) |
| Antigen-Positive | ADC-001 | 1.5 |
| Antigen-Positive | Free Drug | 0.1 |
| Antigen-Positive | Unconjugated Antibody | > 1000 |
| Antigen-Negative | ADC-001 | 525 |
Table 3: Plasma Stability of ADC
| Time Point | % Intact ADC Remaining |
| 0 hours | 100 |
| 24 hours | 95 |
| 48 hours | 91 |
| 72 hours | 88 |
| 96 hours | 85 |
Visualizations
The following diagrams illustrate key aspects of the ADC synthesis and mechanism of action.
Caption: Experimental workflow for ADC synthesis using this compound.
Caption: Signaling pathway of ADC internalization and payload release.
Caption: Logical relationship of the this compound linker components.
References
Application Notes and Protocols for Labeling Cells with Biotin-PEG4-SS-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG4-SS-azide is a versatile chemical probe used for the biotinylation of biomolecules within living cells. This reagent incorporates a biotin moiety for detection or purification, a polyethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, a cleavable disulfide bond (SS) allowing for the removal of the biotin tag, and a terminal azide group for bioorthogonal conjugation.[1][2] The azide group enables covalent labeling of alkyne-modified target molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2]
This document provides detailed protocols for labeling live cells using this compound, focusing on the introduction of an alkyne-modified metabolic precursor into cellular biomolecules followed by a click chemistry reaction. We will cover both CuAAC and SPAAC methodologies, offering a comparative overview to guide your experimental design.
Principle of Labeling
The labeling strategy is a two-step process. First, cells are cultured in the presence of a metabolic precursor containing an alkyne group. This precursor is incorporated into newly synthesized biomolecules, such as proteins or glycans, by the cell's natural metabolic pathways. Subsequently, the cells are treated with this compound. The azide group of the reagent reacts specifically with the alkyne group on the modified biomolecules, resulting in their biotinylation.
The choice between CuAAC and SPAAC for the "click" reaction depends on the experimental requirements. CuAAC is a rapid and efficient reaction but requires a copper catalyst, which can be toxic to cells.[1] The use of copper-chelating ligands can mitigate this toxicity. SPAAC is a copper-free alternative that utilizes a strained cyclooctyne to react with the azide, offering higher biocompatibility, which is often preferred for live-cell imaging and long-term studies.
Data Presentation
The following table summarizes key quantitative parameters for CuAAC and SPAAC in the context of live-cell labeling. Please note that the optimal conditions should be determined empirically for each cell type and experimental setup.
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Reaction Rate | Faster (k ≈ 10⁴–10⁵ M⁻¹s⁻¹) | Slower (k ≈ 10⁻³–10¹ M⁻¹s⁻¹) |
| Biocompatibility | Moderate; potential copper toxicity | High; no metal catalyst required |
| Reagents | This compound, alkyne-modified cells, CuSO₄, reducing agent (e.g., sodium ascorbate), copper-chelating ligand (e.g., THPTA) | This compound, cyclooctyne-modified cells |
| Typical Reagent Concentration | 10-100 µM this compound, 50-100 µM CuSO₄, 1-5 mM sodium ascorbate, 250-500 µM THPTA | 10-100 µM this compound |
| Typical Incubation Time | 5-30 minutes | 30-120 minutes |
| Cell Viability | Can be high with the use of chelating ligands to minimize copper toxicity. | Generally high. |
| Labeling Efficiency | High | High, but may require longer incubation times or higher reagent concentrations. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with an Alkyne Precursor
This protocol describes the incorporation of an alkyne-modified metabolic precursor into cellular biomolecules. A common example is the use of L-azidohomoalanine (AHA) to label newly synthesized proteins or an alkyne-modified sugar to label glycans.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Alkyne-modified metabolic precursor (e.g., L-homopropargylglycine (HPG) or an alkyne-modified sugar)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells in a suitable culture vessel and allow them to adhere and grow to the desired confluency.
-
Metabolic Labeling:
-
For protein labeling, replace the normal culture medium with a methionine-free medium supplemented with the desired concentration of HPG (typically 25-50 µM).
-
For glycan labeling, supplement the complete culture medium with the alkyne-modified sugar (typically 25-100 µM).
-
-
Incubation: Incubate the cells for a period sufficient to allow for incorporation of the alkyne precursor. This can range from a few hours to 24-48 hours, depending on the cell type and the turnover rate of the target biomolecules.
-
Washing: Gently wash the cells two to three times with warm PBS to remove the unincorporated alkyne precursor. The cells are now ready for the click chemistry reaction.
Protocol 2: Live-Cell Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the biotinylation of alkyne-labeled cells using this compound via a copper-catalyzed reaction. The use of a copper-chelating ligand like THPTA is crucial to minimize cytotoxicity.
Materials:
-
Alkyne-labeled cells (from Protocol 1)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
PBS or other suitable buffer
Procedure:
-
Prepare Reagent Stock Solutions:
-
This compound: 10 mM in DMSO.
-
CuSO₄: 50 mM in water.
-
THPTA: 50 mM in water.
-
Sodium ascorbate: 100 mM in water (prepare fresh).
-
-
Prepare Click Reaction Cocktail:
-
In a microcentrifuge tube, combine CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add this compound to the desired final concentration (e.g., 25-100 µM).
-
Add sodium ascorbate to a final concentration of 1-5 mM.
-
Bring the final volume to the desired amount with PBS.
-
-
Cell Labeling:
-
Remove the wash buffer from the alkyne-labeled cells.
-
Add the click reaction cocktail to the cells.
-
Incubate for 5-30 minutes at room temperature or 37°C.
-
-
Washing:
-
Remove the reaction cocktail and gently wash the cells three times with PBS to remove unreacted reagents.
-
-
Downstream Analysis: The biotin-labeled cells are now ready for downstream applications such as fluorescence microscopy (after staining with a fluorescently labeled streptavidin), flow cytometry, or affinity purification.
Protocol 3: Live-Cell Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for the copper-free labeling of cells metabolically engineered to display a strained cyclooctyne, which will then react with the this compound.
Materials:
-
Cyclooctyne-labeled cells (prepared similarly to Protocol 1, but with a cyclooctyne-modified precursor)
-
This compound
-
PBS or other suitable buffer
Procedure:
-
Prepare this compound Solution:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Dilute the stock solution in pre-warmed cell culture medium or PBS to the desired final concentration (e.g., 10-100 µM).
-
-
Cell Labeling:
-
Remove the wash buffer from the cyclooctyne-labeled cells.
-
Add the this compound solution to the cells.
-
Incubate for 30-120 minutes at 37°C.
-
-
Washing:
-
Remove the labeling solution and gently wash the cells three times with PBS to remove unreacted this compound.
-
-
Downstream Analysis: The biotin-labeled cells can now be used for various downstream applications.
Protocol 4: Cleavage of the Disulfide Bond
The disulfide bond in the this compound linker can be cleaved to release the biotin tag from the labeled biomolecule. This is particularly useful for eluting biotinylated proteins from streptavidin affinity columns.
Materials:
-
Biotin-labeled cells or cell lysate
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
PBS or appropriate buffer
Procedure:
-
Prepare Reducing Agent Solution: Prepare a solution of DTT (e.g., 50 mM) or TCEP (e.g., 20 mM) in a suitable buffer.
-
Cleavage Reaction: Incubate the biotin-labeled sample with the reducing agent solution for 30-60 minutes at room temperature.
-
Further Processing: The biomolecules are now free of the biotin tag and can be further analyzed.
Mandatory Visualization
Caption: Experimental workflow for labeling cells with this compound.
Caption: Chemical principle of cell labeling and cleavage.
References
Biotin-PEG4-SS-azide: Application Notes and Protocols for Affinity Purification of Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG4-SS-azide is a versatile chemical probe designed for the selective labeling and subsequent affinity purification of proteins. This reagent incorporates three key functional elements: a biotin moiety for high-affinity binding to streptavidin or avidin resins, a cleavable disulfide (-SS-) bond within the linker, and a terminal azide (-N3) group for covalent attachment to alkyne-modified proteins via "click chemistry". The polyethylene glycol (PEG) spacer enhances solubility and minimizes steric hindrance, ensuring efficient labeling and capture.[1][2]
The cleavable disulfide bond is a critical feature, allowing for the gentle elution of purified proteins from the affinity matrix under reducing conditions, thereby preserving their native structure and function. This approach is particularly advantageous for isolating protein complexes or sensitive proteins that could be denatured by the harsh conditions typically required to dissociate the strong biotin-streptavidin interaction.[3]
This document provides detailed application notes and experimental protocols for the use of this compound in the affinity purification of proteins.
Principle of the Method
The workflow for using this compound in affinity purification involves a three-step process:
-
Labeling: Target proteins containing an alkyne group (introduced metabolically, genetically, or through chemical modification) are covalently labeled with this compound through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction.[4][5]
-
Capture: The biotinylated protein mixture is incubated with streptavidin- or avidin-conjugated beads, leading to the specific immobilization of the labeled proteins.
-
Elution: After washing to remove non-specifically bound proteins, the captured proteins are released from the beads by cleaving the disulfide bond in the linker using a reducing agent such as dithiothreitol (DTT).
Core Applications
-
Activity-Based Protein Profiling (ABPP): Identification and enrichment of active enzymes in complex biological samples.
-
Protein-Protein Interaction Studies: Isolation of protein complexes to identify interaction partners (pull-down assays).
-
Target Identification for Drug Discovery: Capturing cellular targets of alkyne-modified small molecule drugs.
-
Metabolic Labeling Analysis: Enrichment and identification of newly synthesized proteins (e.g., using azidohomoalanine labeling).
Visualization of the Workflow and Signaling Pathway
Experimental Protocols
Protocol 1: Labeling of Alkyne-Modified Proteins with this compound (CuAAC)
This protocol describes the labeling of a protein sample (e.g., cell lysate) where target proteins have been modified to contain an alkyne group.
Materials:
-
Alkyne-modified protein sample (in amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Preparation of Stock Solutions:
-
This compound (10 mM): Dissolve the required amount of this compound in anhydrous DMSO. Store at -20°C in small aliquots.
-
CuSO₄ (50 mM): Dissolve in deionized water.
-
TCEP (50 mM): Dissolve in deionized water. Prepare fresh.
-
TBTA (1.7 mM): Dissolve in a 1:4 (v/v) mixture of DMSO and tert-butanol.
-
-
Labeling Reaction:
-
To 1 mg of alkyne-modified protein in 1 mL of PBS, add the following reagents in the specified order. The final concentrations are provided as a starting point and may require optimization.
-
This compound stock solution to a final concentration of 100 µM.
-
TCEP stock solution to a final concentration of 1 mM.
-
TBTA stock solution to a final concentration of 100 µM.
-
CuSO₄ stock solution to a final concentration of 1 mM.
-
-
Vortex briefly to mix.
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
-
Removal of Excess Reagents (Optional but Recommended):
-
Excess this compound and reaction components can be removed by dialysis or using a desalting spin column. This step is crucial to prevent competition for binding sites on the streptavidin resin.
-
Protocol 2: Affinity Purification of Biotinylated Proteins
Materials:
-
Biotinylated protein sample from Protocol 1
-
Streptavidin-agarose or streptavidin-magnetic beads
-
Wash Buffer: PBS with 0.1% Tween-20
-
Elution Buffer: PBS containing 50 mM DTT
Procedure:
-
Bead Preparation:
-
Wash the required volume of streptavidin bead slurry with Wash Buffer three times. For each wash, gently resuspend the beads, centrifuge (or use a magnetic stand), and discard the supernatant.
-
-
Binding of Biotinylated Proteins:
-
Add the biotinylated protein sample to the washed streptavidin beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation (or using a magnetic stand) and discard the supernatant.
-
Wash the beads extensively (at least 3-5 times) with 10-20 bead volumes of Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove the supernatant.
-
Add 1-2 bead volumes of Elution Buffer (PBS with 50 mM DTT) to the beads.
-
Incubate for 1 hour at room temperature or 30 minutes at 37°C with gentle agitation to cleave the disulfide bond.
-
Pellet the beads and carefully collect the supernatant containing the purified proteins.
-
A second elution step can be performed to maximize recovery.
-
Quantitative Data
The efficiency of labeling and purification can vary depending on the protein of interest, its abundance, and the number of available alkyne modification sites. The following table provides representative data ranges that can be expected.
| Parameter | Typical Range | Notes |
| Molar Excess of Biotin Reagent | 10- to 50-fold over protein | Optimization is recommended. Higher excess may be needed for dilute protein solutions. |
| Biotin Molecules per Protein | 1 - 5 | Can be estimated using assays like the HABA assay for similar biotinylation reagents. |
| Protein Recovery from Beads | 60 - 90% | Dependent on elution conditions and the specific protein. |
| Purity of Eluted Protein | > 90% | Dependent on the stringency of the wash steps. |
| DTT Concentration for Elution | 20 - 100 mM | 50 mM is a common starting concentration. |
| Elution Incubation Time | 30 - 60 minutes | Longer incubation may improve recovery but can also increase non-specific elution. |
Logical Relationships in the Purification Process
References
Application Notes and Protocols for Biotin-PEG4-SS-azide in Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both health and disease. Biotin-PEG4-SS-azide is a versatile chemical probe designed for the enrichment and identification of interacting proteins through proximity labeling and other chemoproteomic strategies. This reagent incorporates several key features: a biotin moiety for high-affinity capture by streptavidin, a polyethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, a cleavable disulfide (-SS-) bond to allow for the mild elution of captured proteins, and a terminal azide group for bio-orthogonal ligation to alkyne-modified proteins via click chemistry.[1][2][3]
This document provides detailed protocols and application notes for the use of this compound in identifying protein-protein interactions, from initial cell labeling to final analysis by mass spectrometry.
Chemical Structure and Mechanism of Action
This compound is a trifunctional molecule that enables the covalent labeling, enrichment, and subsequent release of target proteins. The azide group reacts specifically with alkyne-modified proteins through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), forming a stable triazole linkage.[4][5] The biotin tag allows for highly selective enrichment of the labeled protein complexes using streptavidin-conjugated beads. The incorporated disulfide bond can be readily cleaved by reducing agents, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), facilitating the release of the captured proteins for downstream analysis while the biotin tag remains bound to the beads.
References
- 1. On-bead digestion protocol: From immunoprecipitation with nanobodies to MS analysis | Proteintech Group [ptglab.com]
- 2. Purification of DNA-binding proteins using biotin/streptavidin affinity systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neb.com [neb.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biotin-PEG4-SS-azide in Mass Spectrometry Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of chemical probes for the enrichment and identification of specific protein populations is a cornerstone of modern proteomics. Biotin-PEG4-SS-azide is a versatile, cleavable biotin probe designed for the selective labeling and subsequent enrichment of alkyne-modified biomolecules for mass spectrometry (MS) analysis. This reagent features a biotin moiety for high-affinity capture by streptavidin resins, an azide group for covalent attachment to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry, and a disulfide linker that allows for mild elution of captured proteins or peptides.[1][2][3] The polyethylene glycol (PEG4) spacer enhances solubility and minimizes steric hindrance.[4]
This cleavable feature is particularly advantageous for MS-based proteomics as it allows for the release of captured biomolecules under gentle reducing conditions, leaving behind a small mass remnant. This approach avoids the harsh denaturing conditions often required for eluting non-cleavable biotin tags, which can lead to the co-elution of streptavidin and other non-specific binders, thereby improving the signal-to-noise ratio in downstream MS analysis.[1]
Principle of the Method
The workflow involves the labeling of alkyne-modified proteins with this compound via click chemistry. The resulting biotinylated proteins are then captured on streptavidin-conjugated beads. After washing away non-specifically bound proteins, the disulfide bond in the linker is cleaved using a reducing agent, releasing the captured proteins for subsequent digestion, and analysis by LC-MS/MS.
Materials and Reagents
-
This compound
-
Streptavidin-conjugated magnetic beads
-
Copper(II) sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, sequencing grade
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffers (e.g., PBS with detergents)
-
Elution buffer (e.g., 50 mM DTT in 50 mM ammonium bicarbonate)
-
Ammonium bicarbonate (NH4HCO3)
-
Formic acid (FA)
-
Acetonitrile (ACN)
-
Ultrapure water
Experimental Protocols
Protocol 1: Labeling of Alkyne-Modified Proteins via CuAAC (Click Chemistry)
This protocol is for the covalent attachment of this compound to alkyne-modified proteins in a cell lysate.
-
Protein Lysate Preparation:
-
Lyse cells containing alkyne-modified proteins in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine the following reagents in the specified order. This is a representative reaction for 1 mg of protein in 500 µL of lysate. Optimization may be required.
-
Protein lysate: 1 mg
-
This compound (10 mM stock in DMSO): 5 µL (final concentration: 100 µM)
-
TCEP (50 mM stock in water, freshly prepared): 10 µL (final concentration: 1 mM)
-
TBTA (1.7 mM stock in DMSO:t-butanol 1:4): 30 µL (final concentration: 100 µM)
-
CuSO4 (50 mM stock in water): 10 µL (final concentration: 1 mM)
-
-
Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours with gentle rotation.
-
Protocol 2: Enrichment of Biotinylated Proteins
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads.
-
For 1 mg of protein lysate, transfer approximately 50 µL of bead slurry to a new tube.
-
Place the tube on a magnetic rack, allow the beads to capture, and discard the supernatant.
-
Wash the beads three times with a wash buffer (e.g., PBS with 0.1% Tween-20).
-
-
Protein Capture:
-
Add the click chemistry reaction mixture from Protocol 1 to the washed streptavidin beads.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Place the tube on a magnetic rack and discard the supernatant.
-
Wash the beads sequentially with the following buffers to remove non-specific binders:
-
2x with Wash Buffer 1 (e.g., 1% SDS in PBS)
-
2x with Wash Buffer 2 (e.g., 1 M NaCl in PBS)
-
3x with PBS
-
-
Protocol 3: Elution and Preparation for Mass Spectrometry
-
Elution by Disulfide Cleavage:
-
Add 100 µL of elution buffer (50 mM DTT in 50 mM NH4HCO3) to the beads.
-
Incubate at 37°C for 30-60 minutes with shaking.
-
Place the tube on the magnetic rack and carefully transfer the supernatant containing the eluted proteins to a new tube.
-
-
Reduction and Alkylation:
-
To the eluted protein sample, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.
-
-
In-solution Tryptic Digestion:
-
Dilute the sample with 50 mM NH4HCO3 to reduce the concentration of any interfering substances.
-
Add sequencing grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Desalting:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using C18 spin tips according to the manufacturer's protocol.
-
Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid.
-
Analyze the peptide sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Presentation
The following table summarizes representative quantitative data from a proteomics experiment using a cleavable biotin probe, demonstrating the efficiency of the workflow.
| Parameter | Result | Reference |
| Enrichment Specificity | ||
| Identified Proteins (Peptide-level enrichment) | Significantly more biotinylated peptides and fewer non-specific bindings compared to protein-level enrichment. | |
| Identified Proteins (Protein-level enrichment) | ~3-fold more total proteins/peptides identified compared to peptide-level enrichment. | |
| Elution Efficiency | ||
| Disulfide Cleavage (50 mM DTT) | Efficient release of captured biomolecules under mild conditions. | |
| Mass Remnant after Cleavage | 188.25 Da | |
| LC-MS/MS Identification | ||
| Number of Identified Biotinylated Peptides | Varies depending on sample complexity and labeling efficiency, but peptide-level enrichment improves detection. | |
| Peptide Identification Confidence | Increased confidence due to the specific mass modification of the cleaved tag. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound sample preparation.
Chemical Reaction and Cleavage
Caption: Chemical labeling and cleavage of this compound.
References
- 1. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotin-PEG4-SS-azide_TargetMol [targetmol.com]
- 4. lumiprobe.com [lumiprobe.com]
A Head-to-Head Comparison: Copper-Catalyzed vs. Strain-Promoted Azide-Alkyne Cycloaddition
In the landscape of bioconjugation, "click chemistry" has emerged as an indispensable toolkit for researchers, scientists, and drug development professionals. Its efficiency, selectivity, and biocompatibility have revolutionized the way biomolecules are labeled, tracked, and functionalized. At the forefront of this chemical revolution are two powerful azide-alkyne cycloaddition reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
This comprehensive guide provides a detailed comparison of these two techniques, offering insights into their mechanisms, quantitative performance, and practical applications to help you select the optimal method for your research.
Section 1: Core Principles and Quantitative Comparison
The fundamental choice between CuAAC and SPAAC involves a critical trade-off between reaction speed and biocompatibility. CuAAC is celebrated for its exceptionally fast kinetics but requires a copper(I) catalyst that can be cytotoxic, presenting challenges for live-cell and in-vivo studies.[1] In contrast, SPAAC eliminates the need for a metal catalyst, making it highly suitable for biological systems, though historically with slower reaction rates.[2]
Mechanism of Action
CuAAC utilizes a copper(I) catalyst to activate a terminal alkyne, dramatically accelerating its cycloaddition with an azide to exclusively form a 1,4-disubstituted triazole.[3] SPAAC, on the other hand, employs a strained cyclooctyne. The high ring strain of this alkyne lowers the reaction's activation energy, allowing it to proceed efficiently with an azide without a catalyst.[1]
Quantitative Data Summary
The following tables provide a structured comparison of the key quantitative metrics for CuAAC and SPAAC, enabling an evidence-based selection for your experimental needs.
Table 1: General Performance Comparison
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst Requirement | Copper(I) salt (e.g., CuSO₄/Sodium Ascorbate)[2] | None |
| Biocompatibility | Limited in vivo due to copper cytotoxicity; requires chelating ligands (e.g., THPTA, BTTAA) to mitigate. | Excellent; ideal for live-cell and in-vivo applications. |
| Reaction Environment | Aqueous buffers, tolerant of many functional groups. | Physiological conditions (temperature and pH), aqueous environments. |
| Reactant Size | Requires a small terminal alkyne. | Requires a bulkier, strained cyclooctyne (e.g., DBCO, BCN). |
| Typical Reaction Time | 1 - 4 hours | 1 - 12 hours (highly dependent on cyclooctyne) |
| Typical Yields | > 90% | > 85% |
Table 2: Comparative Reaction Kinetics
Second-order rate constants (k₂) are a direct measure of reaction speed. Higher values indicate faster reactions.
| Reaction Type | Alkyne Partner | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| CuAAC | Terminal Alkyne | 1 - 100 |
| SPAAC | BCN (Bicyclo[6.1.0]nonyne) | ~0.06 - 0.1 |
| SPAAC | DIBO (Dibenzocyclooctyne) | ~0.3 - 0.7 |
| SPAAC | DBCO (Dibenzocyclooctyne) | ~0.6 - 1.0 |
| SPAAC | DIBAC (Dibenzoazacyclooctyne) | ~0.3 (with benzyl azide) |
Table 3: Biocompatibility of Common Copper Ligands for CuAAC
The choice of ligand is critical for mitigating copper-induced cytotoxicity in CuAAC. IC₅₀ values represent the concentration at which 50% of cell viability is inhibited; higher values are better.
| Ligand | Key Features | Biocompatibility/Cytotoxicity | Catalytic Activity |
| THPTA | Highly water-soluble; acts as a sacrificial reductant. | Good; generally preserves cell viability at typical concentrations. | Moderate to Good |
| BTTAA | High water solubility and stability. | Excellent; effectively minimizes cellular toxicity. | High |
| BTTES | Good balance of reactivity and solubility. | Excellent; confers high biocompatibility. | High |
| TBTA | First-generation ligand. | Poor; limited water solubility and higher cytotoxicity. | Low |
Section 2: Visualized Workflows and Logical Diagrams
Visualizing the experimental process is key to successful planning and execution. The following diagrams, created using Graphviz, outline common workflows where CuAAC and SPAAC are applied.
Section 3: Experimental Protocols
The following are generalized protocols that can be adapted for specific applications. Optimization of concentrations, incubation times, and buffer conditions is recommended for each new experimental system.
Protocol 1: General Protocol for CuAAC-Mediated Protein Labeling (In Vitro)
This protocol describes the labeling of a purified protein containing a terminal alkyne with an azide-functionalized fluorescent dye.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Azide-functionalized reporter (e.g., Azide-Fluorophore), 10 mM stock in DMSO.
-
Copper(II) Sulfate (CuSO₄), 20 mM stock in dH₂O.
-
THPTA ligand, 100 mM stock in dH₂O.
-
Sodium Ascorbate, 100 mM stock in dH₂O (must be prepared fresh).
-
Protein labeling buffer or PBS, pH 7.4.
Procedure:
-
Prepare Protein Solution: In a microcentrifuge tube, dilute the alkyne-modified protein to a final concentration of 1-5 mg/mL in PBS. The final reaction volume will depend on the amount of protein.
-
Prepare Reagent Master Mix: In a separate tube, prepare the CuAAC master mix. For a 100 µL final reaction volume, add reagents in the following order, vortexing briefly after each addition:
-
3 µL of 100 mM THPTA solution (Final conc: 3 mM)
-
3 µL of 20 mM CuSO₄ solution (Final conc: 0.6 mM)
-
Note: It is critical to pre-complex the copper and ligand before adding other reagents.
-
-
Add Azide Reporter: Add 2-5 equivalents of the Azide-Fluorophore stock solution relative to the protein concentration. For example, for a 100 µL reaction with protein at 50 µM, add 1 µL of a 10 mM azide stock for a 2-fold excess.
-
Initiate Reaction: Add 10 µL of freshly prepared 100 mM Sodium Ascorbate to the protein/azide/catalyst mixture to initiate the reaction (Final conc: 10 mM).
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (4-16 hours).
-
Purification: Remove unreacted dye and catalyst components by size-exclusion chromatography (e.g., desalting column) or dialysis appropriate for the size of the labeled protein.
-
Analysis: Confirm labeling by SDS-PAGE with in-gel fluorescence scanning and/or mass spectrometry.
Protocol 2: General Protocol for SPAAC-Mediated Live-Cell Surface Labeling
This protocol describes the labeling of cell-surface glycans on live cells that have been metabolically labeled with an azide-modified sugar.
Materials:
-
Mammalian cells cultured in a suitable format (e.g., 12-well plate with coverslips).
-
Complete cell culture medium.
-
Azide-modified sugar precursor (e.g., Ac₄ManNAz), 50 mM stock in DMSO.
-
Strained alkyne probe (e.g., DBCO-Fluorophore), 10 mM stock in DMSO.
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C.
-
Imaging medium (e.g., phenol red-free medium).
Procedure:
-
Metabolic Labeling (Pulse):
-
Culture cells to desired confluency.
-
Prepare complete medium containing the azide-sugar precursor at a final concentration of 25-50 µM.
-
Replace the existing medium with the azide-sugar-containing medium.
-
Incubate the cells for 24-48 hours under standard culture conditions (37°C, 5% CO₂) to allow for metabolic incorporation.
-
-
SPAAC Reaction:
-
Gently wash the cells twice with pre-warmed PBS to remove unincorporated azide-sugar.
-
Prepare a solution of the DBCO-Fluorophore in pre-warmed complete medium at a final concentration of 10-25 µM.
-
Add the DBCO-Fluorophore solution to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Counterstaining:
-
Remove the labeling solution and wash the cells three times with warm PBS to remove the unreacted DBCO-Fluorophore.
-
(Optional) If desired, incubate the cells with a nuclear counterstain like Hoechst 33342 according to the manufacturer's protocol.
-
Wash the cells one final time with PBS.
-
-
Imaging:
-
Replace the PBS with a pre-warmed imaging medium.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore and optional nuclear stain.
-
Section 4: Application Notes and Selection Guide
The decision between CuAAC and SPAAC is highly application-dependent.
-
Choose CuAAC when:
-
Speed is paramount: For in vitro applications like high-throughput screening, library synthesis, or materials science, the rapid kinetics of CuAAC are a major advantage.
-
The system is not sensitive to copper: When working with purified proteins, DNA, or in fixed-cell systems where cytotoxicity is not a concern, CuAAC is a robust and efficient choice.
-
Reactant size is a concern: Terminal alkynes are small and less likely to cause steric hindrance or alter the biological activity of the labeled molecule compared to bulky cyclooctynes.
-
-
Choose SPAAC when:
-
Biocompatibility is critical: For any experiment involving live cells, tissues, or whole organisms (in vivo), the catalyst-free nature of SPAAC makes it the superior and often only viable option.
-
Long-term viability is required: Studies that monitor cellular processes over extended periods necessitate the non-toxic conditions of SPAAC.
-
Catalyst removal is problematic: In applications where complete removal of copper is difficult or would damage the sample, SPAAC avoids this complication entirely.
-
The continuous development of new, more reactive cyclooctynes is steadily closing the kinetic gap with CuAAC, making SPAAC an increasingly powerful and versatile tool for all facets of life science research and drug development.
References
Application Notes and Protocols for Biotin-PEG4-SS-azide in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG4-SS-azide is a versatile heterobifunctional linker designed for targeted drug delivery applications. This molecule incorporates three key functionalities: a biotin moiety for targeting cells that overexpress the biotin receptor (Sodium-Dependent Multivitamin Transporter, SMVT), a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a redox-sensitive disulfide (-SS-) bond that allows for triggered drug release in the reducing intracellular environment.[1][2] The terminal azide group enables conjugation to drug molecules or drug carriers through efficient and bioorthogonal "click chemistry" reactions.[3]
These application notes provide a comprehensive overview of the use of this compound in the development of targeted, stimuli-responsive drug delivery systems. Detailed protocols for key experimental procedures are also included to guide researchers in their drug development efforts.
Principle of Action
The therapeutic strategy leveraging this compound is based on a multi-step process designed to enhance the delivery and efficacy of cytotoxic agents while minimizing off-target effects.
-
Targeted Delivery : The biotin ligand on the surface of the drug carrier (e.g., nanoparticle, liposome) binds with high affinity to the SMVT, which is frequently overexpressed on the surface of various cancer cells.[4] This interaction facilitates the internalization of the drug delivery system via receptor-mediated endocytosis.[5]
-
Intracellular Trafficking : Once inside the cell, the drug carrier is trafficked through the endocytic pathway.
-
Redox-Triggered Drug Release : The intracellular environment, particularly within the cytoplasm and endosomes, has a significantly higher concentration of reducing agents like glutathione (GSH) compared to the extracellular space. This reducing environment cleaves the disulfide bond within the this compound linker, leading to the release of the conjugated drug from the carrier.
-
Therapeutic Action : The released drug can then exert its cytotoxic effect on the cancer cell.
Quantitative Data Summary
Due to the specificity of this compound, publicly available quantitative data for this exact linker is limited. The following tables present representative data from studies using highly similar biotinylated, redox-sensitive drug delivery systems to provide an expected performance range.
Table 1: Representative Drug Loading and Encapsulation Efficiency
| Drug Delivery System | Therapeutic Agent | Drug Loading Content (DLC) (wt%) | Encapsulation Efficiency (EE) (%) | Reference |
| Biotin-PEG-SeSe-PBLA Micelles | Doxorubicin | 5.93 | 74.32 | |
| PLGA-PEG4000 Nanoparticles | Doxorubicin | Not specified | 78 |
Note: The data for Biotin-PEG-SeSe-PBLA micelles is provided as a close analogue, substituting the disulfide (S-S) bond with a diselenide (Se-Se) bond, which also confers redox sensitivity.
Table 2: Representative In Vitro Drug Release Under Redox Conditions
| Drug Delivery System | Condition | Cumulative Release (%) after 24h | Cumulative Release (%) after 72h | Reference |
| Biotin-PEG-SeSe-PBLA Micelles | 10 mM Glutathione (Simulated intracellular) | ~60 | ~89 | |
| Biotin-PEG-SeSe-PBLA Micelles | No Glutathione (Simulated extracellular) | <20 | <30 | |
| GSH-responsive Polyurethane Nanoparticles | 10 mM Glutathione | ~20 (after 24h) | ~40 (after 100h) | |
| GSH-responsive Polyurethane Nanoparticles | 0 mM Glutathione | <5 (after 24h) | ~5 (after 100h) |
Table 3: Representative In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Drug Formulation | IC50 (µM) | Reference |
| SGC-7901 (Gastric Adenocarcinoma) | Deac-SS-Biotin | 0.124 ± 0.011 | |
| A549 (Lung Adenocarcinoma) | Deac-SS-Biotin | 0.085 ± 0.008 | |
| HeLa (Cervical Carcinoma) | Deac-SS-Biotin | 0.108 ± 0.010 | |
| L929 (Normal Fibroblast) | Deac-SS-Biotin | 4.22 ± 0.102 |
Note: The data presented is for Deacetylcolchicine-SS-Biotin, a compound with a similar biotin-disulfide linker structure, demonstrating the targeted cytotoxic potential.
Experimental Protocols
Protocol 1: Formulation of Drug-Loaded Nanoparticles with this compound
This protocol describes the preparation of drug-loaded polymeric nanoparticles and their surface functionalization with this compound via click chemistry. An alkyne-modified drug or polymer is required for this procedure.
Materials:
-
Alkyne-modified drug
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
Part A: Nanoparticle Formulation
-
Dissolve the alkyne-modified drug and PLGA in DCM.
-
Add the organic phase to the aqueous PVA solution.
-
Emulsify the mixture using a probe sonicator on ice to form an oil-in-water emulsion.
-
Stir the emulsion at room temperature overnight to allow for solvent evaporation and nanoparticle formation.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes at 4°C).
-
Wash the nanoparticles three times with deionized water to remove excess PVA and unencapsulated drug.
Part B: Surface Biotinylation via Copper-Catalyzed Click Chemistry (CuAAC)
-
Resuspend the alkyne-functionalized nanoparticles in PBS.
-
Add this compound in a 5-fold molar excess to the estimated amount of alkyne groups on the nanoparticle surface.
-
Prepare fresh stock solutions of 100 mM CuSO4 in water and 200 mM sodium ascorbate in water.
-
Add CuSO4 to the nanoparticle suspension to a final concentration of 1 mM.
-
Add sodium ascorbate to the nanoparticle suspension to a final concentration of 5 mM to initiate the click reaction.
-
Incubate the mixture at room temperature for 2-4 hours with gentle stirring, protected from light.
-
Wash the biotinylated nanoparticles three times with PBS to remove unreacted reagents.
-
Resuspend the final biotinylated nanoparticles in the desired buffer for storage or further use.
Protocol 2: Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE)
This protocol uses UV-Vis spectroscopy to determine the amount of drug loaded into the nanoparticles.
Materials:
-
Drug-loaded nanoparticles
-
A suitable organic solvent to dissolve the nanoparticles and release the drug (e.g., DMSO, DCM)
-
UV-Vis spectrophotometer
-
Standard solutions of the free drug of known concentrations
Procedure:
-
Prepare a standard curve of the free drug in the chosen organic solvent by measuring the absorbance at its maximum absorption wavelength (λmax).
-
Lyophilize a known mass of the drug-loaded nanoparticle suspension to obtain a dry powder.
-
Dissolve a precisely weighed amount of the dried nanoparticles in a known volume of the organic solvent to completely disrupt the nanoparticles and release the encapsulated drug.
-
Measure the absorbance of the resulting solution at the λmax of the drug.
-
Calculate the concentration of the drug in the solution using the standard curve.
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used in formulation) x 100
-
Protocol 3: In Vitro Drug Release Study
This protocol evaluates the redox-responsive release of the drug from the nanoparticles using a dialysis method.
Materials:
-
Drug-loaded nanoparticles
-
Dialysis tubing (with a molecular weight cut-off (MWCO) appropriate to retain the nanoparticles but allow the free drug to diffuse)
-
PBS (pH 7.4)
-
PBS (pH 7.4) containing 10 mM Glutathione (GSH) to mimic the intracellular reducing environment
-
Shaking incubator or water bath at 37°C
Procedure:
-
Suspend a known amount of drug-loaded nanoparticles in PBS.
-
Transfer the nanoparticle suspension into the dialysis bag and seal it.
-
Immerse the dialysis bag into a larger volume of release medium (either PBS or PBS with GSH) in a container.
-
Place the container in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium.
-
Replenish the container with an equal volume of fresh release medium to maintain sink conditions.
-
Quantify the amount of drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxicity of the drug-loaded nanoparticles against cancer cells.
Materials:
-
Cancer cell line overexpressing the biotin receptor (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well plates
-
Free drug solution
-
Drug-loaded nanoparticle suspension
-
Untargeted (non-biotinylated) nanoparticle suspension (as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the free drug, biotin-targeted nanoparticles, and non-targeted nanoparticles. Include untreated cells as a control.
-
Incubate the cells for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability (%) as (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) for each formulation.
Visualizations
References
- 1. hiyka.com [hiyka.com]
- 2. Disulfide Linkage/Linker, Disulfide Bridges in Proteins/Antibodies | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Biotin-PEG4-SS-azide Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in Biotin-PEG4-SS-azide conjugation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing a low or non-existent yield in my this compound conjugation reaction?
Low conjugation efficiency can stem from several factors, ranging from the quality of your reagents to the specifics of your reaction conditions. Below is a systematic guide to troubleshooting this issue.
-
Suboptimal Reaction Conditions: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" is a powerful conjugation method, but its success is highly dependent on the reaction environment.
-
pH: The optimal pH for CuAAC reactions is typically between 7 and 9.[1] Deviations outside this range can significantly slow down the reaction rate. For instance, at pH values below 6.5, the reaction rate can decrease.[2]
-
Catalyst: The Cu(I) catalyst is essential for the reaction and is prone to oxidation to the inactive Cu(II) state.[3] It is crucial to have a reducing agent, such as sodium ascorbate, present to maintain the copper in its active Cu(I) state.[4][5]
-
Oxygen Sensitivity: The Cu(I) catalyst is sensitive to oxygen. While some protocols are designed to be robust in the presence of air, excluding oxygen where possible can improve yields.
-
Buffer Choice: Buffers containing primary amines, like Tris, should be avoided as they can inhibit the CuAAC reaction. Phosphate-buffered saline (PBS) and triethanolamine (TEA) are more suitable choices.
-
-
Reagent Quality and Stoichiometry:
-
Reagent Stability: this compound should be stored at -20°C in the dark to prevent degradation. It is recommended to dissolve the reagent in an anhydrous solvent like DMSO or DMF immediately before use and not to store it in solution for extended periods.
-
Incorrect Stoichiometry: The molar ratio of the reactants is critical. An excess of the biotin-azide reagent is often used to drive the reaction to completion. A typical starting point is a 10-20 fold molar excess of the biotin-azide to the alkyne-modified molecule.
-
-
Issues with the Disulfide Bond:
-
Premature Cleavage: The disulfide bond within the this compound linker is designed to be cleavable. However, it can be susceptible to reduction by certain reagents or under specific conditions, leading to the loss of the biotin tag before detection. The presence of reducing agents other than those intended for cleavage should be carefully controlled. Thiol-disulfide exchange can be accelerated in neutral or alkaline environments.
-
Q2: How can I be sure that my starting materials are of sufficient quality?
-
This compound: Purity should be confirmed, typically ≥95% by HPLC. The material should be a white to light yellow solid.
-
Alkyne-modified Molecule: Ensure that the alkyne functional group has been successfully incorporated into your target molecule. This can be verified using analytical techniques such as mass spectrometry or NMR.
-
Copper Catalyst: Use a high-purity source of copper sulfate. The solution should be freshly prepared.
-
Reducing Agent: Sodium ascorbate solutions should also be prepared fresh, as they can degrade over time.
Q3: What are the key differences between copper-catalyzed (CuAAC) and copper-free (SPAAC) click chemistry for this reagent?
This compound can be used in both CuAAC and strain-promoted alkyne-azide cycloaddition (SPAAC).
-
CuAAC: This is the most common method and involves a copper(I) catalyst to join the azide to a terminal alkyne. It is highly efficient and high-yielding. However, the copper catalyst can be toxic to cells, which may be a concern for in vivo or live-cell applications.
-
SPAAC (Copper-Free): This method uses a strained cyclooctyne (like DBCO or BCN) instead of a terminal alkyne. The ring strain allows the reaction to proceed without a copper catalyst, making it more suitable for biological systems sensitive to copper.
Q4: I'm seeing non-specific binding or aggregation of my protein after conjugation. What could be the cause?
-
Over-modification: Attaching too many biotin molecules can alter the protein's properties, leading to precipitation. It's advisable to optimize the molar ratio of the biotin reagent to the protein.
-
Hydrophobicity: While the PEG4 linker enhances the hydrophilicity of the this compound reagent, the overall conjugate may still have altered solubility.
-
Non-specific Labeling: In complex mixtures like cell lysates, side reactions can occur. Alkylation prior to the click chemistry reaction can help reduce non-specific protein labeling.
Troubleshooting Workflow
If you are experiencing low conjugation yield, follow this systematic troubleshooting guide.
Caption: A step-by-step workflow for troubleshooting low yields.
Data Summary Tables
Table 1: Recommended Reaction Parameters for CuAAC
| Parameter | Recommended Value | Notes |
| pH | 7.0 - 9.0 | Reaction rate slows significantly below pH 6.5. |
| Solvent | Aqueous buffers (e.g., PBS), DMSO, DMF | Avoid amine-containing buffers like Tris. |
| Biotin-azide:Alkyne Molar Ratio | 10:1 to 40:1 | Higher excess can drive the reaction to completion. |
| Copper(I) Catalyst Concentration | 50 - 100 µM | Higher concentrations are not always necessary. |
| Reducing Agent (Sodium Ascorbate) | 1 - 5 mM | Should be in excess of the copper catalyst. |
| Reaction Temperature | Room Temperature | Can be performed at 4°C overnight for sensitive molecules. |
| Reaction Time | 1 - 4 hours | Can be optimized based on the specific reactants. |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to an Alkyne-Modified Protein (CuAAC)
This protocol outlines a general method for labeling an alkyne-modified protein.
Materials:
-
This compound
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20-50 mM in deionized water)
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) solution (e.g., 100 mM in deionized water)
-
Sodium Ascorbate solution (freshly prepared, e.g., 300 mM in deionized water)
-
Desalting column for purification
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mM immediately before use.
-
Ensure all other stock solutions are prepared and at the correct concentrations.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in the reaction buffer.
-
Add the this compound stock solution to achieve a 10-20 fold molar excess over the protein.
-
Add the THPTA solution to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction for 1-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove excess reagents and the copper catalyst using a desalting column equilibrated with the desired buffer.
-
-
Confirmation of Biotinylation:
-
Analyze the extent of biotinylation using a HABA assay or by Western blot using streptavidin-HRP.
-
Protocol 2: Cleavage of the Disulfide Bond
This protocol is for the cleavage of the disulfide bond to release the biotin tag.
Materials:
-
Biotinylated conjugate
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Buffer (e.g., PBS, pH 7.4)
Procedure:
-
To the biotinylated protein, add DTT to a final concentration of 50 mM.
-
Incubate for 30 minutes at 50°C or 2 hours at room temperature.
-
The cleavage can be confirmed by analyzing the change in molecular weight of the protein via SDS-PAGE or mass spectrometry.
Visualization of the Conjugation Reaction
Caption: The CuAAC reaction for biotinylating a protein.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Biotin-PEG4-SS-azide labeling efficiency
Welcome to the technical support center for Biotin-PEG4-SS-azide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
This compound is a versatile chemical probe used for biotin labeling of biomolecules.[1][2][3][4] It is a heterobifunctional linker composed of four key parts:
-
Biotin: A high-affinity ligand for streptavidin or avidin, enabling robust affinity purification and detection.[5]
-
PEG4 (Polyethylene Glycol): A hydrophilic spacer that enhances water solubility, reduces aggregation of labeled molecules, and minimizes steric hindrance during binding.
-
SS (Disulfide Bond): A cleavable linker that allows for the release of the captured biomolecule from the biotin tag under mild reducing conditions. This is crucial for downstream analysis, such as mass spectrometry, where the presence of the large biotin-streptavidin complex is undesirable.
-
Azide (-N₃): A functional group for "click chemistry," allowing for the covalent attachment of the probe to molecules containing an alkyne group.
Q2: What type of "click chemistry" can be used with this reagent?
The azide group on this molecule allows it to be used in two main types of azide-alkyne cycloaddition reactions:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction between the azide and a terminal alkyne, catalyzed by Copper(I). It is the "gold standard" for click chemistry but the copper catalyst can be toxic to living cells.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Also known as copper-free click chemistry, this reaction occurs between the azide and a strained cyclooctyne (e.g., DBCO, BCN) without the need for a toxic metal catalyst. This makes it ideal for applications in live cells or in vivo.
Q3: Why would I choose a cleavable linker like this one?
A cleavable linker is advantageous when you need to separate your captured target protein from the affinity tag (biotin) and the streptavidin beads for downstream analysis. For techniques like mass spectrometry, eluting only the target protein without the large streptavidin complex and associated non-specific binders significantly improves data quality. The disulfide bond allows for gentle elution with reducing agents, preserving the integrity of the captured protein.
Troubleshooting Guides
Problem Area 1: Low Click Chemistry Labeling Efficiency
Q: My labeling yield is very low. What are the potential causes and solutions?
Low yields in click chemistry can stem from several factors. A systematic check of your reagents and conditions is the best approach.
| Potential Cause | Recommended Solution |
| Reagent Instability | Strained cyclooctynes (for SPAAC) or the azide probe can degrade with improper storage or handling. Always use freshly prepared solutions. Perform a small-scale control reaction with simple, known-to-work azide and alkyne partners to verify reagent activity. |
| Steric Hindrance | Bulky groups near the alkyne on your target molecule or near the azide on the probe can physically block the reaction. The built-in PEG4 spacer is designed to mitigate this, but if hindrance is suspected, consider engineering a longer linker on your target molecule. |
| Solubility Issues | If either the target molecule or the biotin probe is not fully soluble in the reaction buffer, the reaction rate will be significantly reduced. Add a small percentage of an organic co-solvent like DMSO or DMF to improve solubility. Aim to keep the final concentration below 5-10% to avoid protein denaturation. |
| Incorrect Stoichiometry | An improper ratio of azide to alkyne can lead to incomplete labeling. Typically, a slight excess (1.5 to 2 equivalents) of the less critical component (often the small molecule probe) is used to drive the reaction to completion. |
| Catalyst Problems (CuAAC only) | The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state. Ensure your reducing agent (e.g., sodium ascorbate) is fresh and in sufficient excess. Use a copper-stabilizing ligand like THPTA or TBTA. Degas your buffer to remove oxygen. |
Problem Area 2: High Background in Streptavidin Pull-Down
Q: I'm seeing many non-specific proteins in my pull-down eluate. How can I increase specificity?
The biotin-streptavidin interaction is very strong, but non-specific binding to the beads themselves is a common issue.
| Potential Cause | Recommended Solution |
| Non-specific Binding to Beads | Proteins can bind directly to the agarose or magnetic bead matrix. 1. Pre-clear your lysate: Incubate your protein lysate with streptavidin beads before adding your biotinylated sample. Discard these beads and use the pre-cleared lysate for the actual pull-down. 2. Block the beads: After binding your biotinylated bait, incubate the beads with a solution of free biotin to block any remaining unoccupied binding sites on the streptavidin. |
| Insufficient or Inadequate Washing | Weakly interacting proteins are not being sufficiently removed. 1. Increase wash stringency: Increase the salt concentration (e.g., up to 250 mM NaCl) or add a mild non-ionic detergent (e.g., 0.01-0.05% Tween-20 or Triton X-100) to your wash buffers. 2. Increase the number of washes: Perform at least 3-5 wash steps, ensuring the beads are fully resuspended each time. |
| Hydrophobic Interactions | The PEG4 linker helps reduce non-specific hydrophobic interactions, but they can still occur. Including a non-ionic detergent in your lysis, binding, and wash buffers can help minimize this. |
| Naturally Biotinylated Proteins | Eukaryotic cells contain a small number of naturally biotinylated carboxylase enzymes. These will be co-purified. While difficult to eliminate completely, performing a control pull-down with lysate and beads but without your biotinylated bait can help identify these background bands. |
Problem Area 3: Inefficient Disulfide Bond Cleavage
Q: I'm getting poor recovery of my target protein after elution with reducing agents. How can I improve cleavage efficiency?
Inefficient cleavage points to issues with the reducing agent or reaction conditions.
| Potential Cause | Recommended Solution |
| Insufficient Reducing Agent | The concentration of the reducing agent is too low to effectively cleave the disulfide bonds. Increase the concentration of your reducing agent. Typical ranges are 10-50 mM for DTT or 5-20 mM for TCEP. |
| Suboptimal pH | The reducing power of DTT is limited to a pH > 7. TCEP is effective over a much wider pH range (1.5-8.5). Ensure your elution buffer pH is compatible with your chosen reducing agent. TCEP is often the superior choice. |
| Short Incubation Time/Low Temperature | The cleavage reaction may not have gone to completion. Increase the incubation time (e.g., from 30 minutes to 1 hour) or the temperature (e.g., from room temperature to 37°C). Reductions are typically complete in 5-30 minutes at room temperature. |
| Reducing Agent Instability | DTT is susceptible to air oxidation, especially in solution. TCEP is much more stable but can degrade in phosphate buffers at neutral pH. Always use freshly prepared solutions of reducing agents. |
Comparison of Common Reducing Agents
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Effective pH Range | > 7.0 | 1.5 - 8.5 |
| Stability | Prone to air oxidation; less stable in solution. | More stable, resistant to air oxidation. |
| Odor | Strong, unpleasant sulfur smell. | Odorless. |
| Interference | Can interfere with maleimide chemistry and reduces metals in IMAC columns. | Does not interfere with maleimide chemistry or IMAC. |
| Recommendation | Suitable for general use at neutral to basic pH. | Recommended for most applications due to broader pH range, stability, and lack of odor. |
Experimental Protocols
Protocol 1: Labeling of an Alkyne-Modified Protein via SPAAC
This protocol describes the labeling of a protein containing a strained alkyne (e.g., DBCO) with this compound.
Materials:
-
Alkyne-modified protein in a compatible buffer (e.g., PBS, pH 7.4). Avoid buffers with primary amines if performing NHS-ester chemistry.
-
This compound.
-
Anhydrous DMSO or DMF.
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Prepare Reagents:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Note: Prepare this solution fresh and discard any unused portion.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, combine your alkyne-modified protein with the reaction buffer to a final concentration of 1-10 mg/mL.
-
Add the this compound stock solution to the protein solution. A final molar excess of 10-20 fold of the biotin probe over the protein is a good starting point. Note: The optimal ratio may need to be determined empirically.
-
-
Incubation:
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Removal of Excess Probe:
-
Remove the unreacted this compound using a desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis, exchanging the buffer to your preferred buffer for downstream applications (e.g., lysis buffer for pull-downs).
-
Protocol 2: Affinity Purification of Labeled Protein
Materials:
-
Biotin-labeled protein sample (from Protocol 1).
-
Streptavidin-conjugated magnetic beads or agarose resin.
-
Lysis/Binding/Wash Buffer (e.g., 50 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.5).
-
Elution Buffer (see Protocol 3).
-
Magnetic rack or centrifuge.
Procedure:
-
Prepare Beads:
-
Resuspend the streptavidin bead slurry. Transfer the required amount of beads for your sample to a new tube.
-
Place the tube on a magnetic rack to capture the beads, and discard the supernatant.
-
Wash the beads 2-3 times with 1 mL of Wash Buffer to remove preservatives.
-
-
Bind Labeled Protein:
-
Add your biotin-labeled protein sample to the washed beads.
-
Incubate for 1 hour at room temperature or 2 hours at 4°C with gentle end-over-end rotation.
-
-
Wash:
-
Capture the beads on the magnetic rack and discard the supernatant (this is the unbound fraction).
-
Wash the beads 3-5 times with 1 mL of Wash Buffer. For each wash, resuspend the beads completely and incubate for 2-3 minutes before capturing and discarding the supernatant. This step is critical for reducing non-specific binding.
-
-
Proceed to Elution:
-
After the final wash, the beads are ready for cleavage and elution.
-
Protocol 3: On-Bead Cleavage and Elution
Materials:
-
Protein-bound beads (from Protocol 2).
-
Elution Buffer (e.g., PBS or Tris buffer containing 10-20 mM TCEP, pH 7.5-8.0).
-
Magnetic rack or centrifuge.
Procedure:
-
Prepare Elution Buffer:
-
Prepare the Elution Buffer fresh by dissolving solid TCEP into the buffer of choice immediately before use.
-
-
Cleavage Reaction:
-
Add 50-100 µL of Elution Buffer to the protein-bound beads.
-
Resuspend the beads thoroughly by gentle vortexing or pipetting.
-
Incubate for 30-60 minutes at 37°C with gentle shaking.
-
-
Collect Eluate:
-
Capture the beads on the magnetic rack.
-
Carefully transfer the supernatant, which contains your cleaved target protein, to a new, clean tube. This is your eluate.
-
Optional: Perform a second elution with a fresh aliquot of Elution Buffer and combine the eluates to maximize recovery.
-
-
Downstream Analysis:
-
The eluted protein is now free of the biotin tag and streptavidin beads and is ready for downstream analysis such as SDS-PAGE, Western blotting, or mass spectrometry. For mass spectrometry, the sample can be further processed via in-solution or on-bead digestion.
-
Visualized Workflows & Logic
References
How to remove excess Biotin-PEG4-SS-azide after labeling
This guide provides troubleshooting and answers to frequently asked questions regarding the removal of excess Biotin-PEG4-SS-azide after a labeling reaction. Excess, unreacted biotin can interfere with downstream applications by saturating biotin-binding sites on streptavidin or avidin conjugates, leading to high background and inaccurate results[1].
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for removing excess this compound?
A: The most common and effective methods leverage the size difference between your labeled macromolecule (e.g., protein, antibody) and the small this compound reagent (MW = 488.6 g/mol ). The primary techniques are:
-
Size Exclusion Chromatography (SEC): Often performed using pre-packed desalting or spin columns, this method separates molecules based on size. Larger, labeled molecules pass through quickly while smaller, excess biotin molecules are retained.[2][3]
-
Dialysis / Ultrafiltration: These methods use a semi-permeable membrane with a specific molecular weight cut-off (MWCO). The larger, labeled molecule is retained, while the smaller, excess biotin reagent passes through the membrane into a larger volume of buffer or is forced through by centrifugation.[4][5]
Q2: How do I choose the right purification method for my experiment?
A: The choice of method depends on your sample volume, concentration, and the required speed of processing. See the table below for a direct comparison of common techniques.
Q3: What is the purpose of the disulfide (-SS-) bond in the reagent's spacer arm?
A: The disulfide bond makes the biotin label "cleavable" or "reversible." After your biotinylated molecule has been captured (e.g., on streptavidin beads), you can break this bond using a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). This releases your molecule of interest from the biotin tag, which can be advantageous for downstream processing where the biotin tag is no longer needed.
Q4: Can I use streptavidin or avidin affinity chromatography to remove the excess biotin?
A: No, this method is not suitable for removing excess, unreacted biotin. Affinity chromatography is used to purify the biotinylated molecule from a complex mixture. Adding a sample containing excess free biotin would saturate the streptavidin resin, preventing your labeled molecule from binding efficiently.
Troubleshooting Guide
Problem: High background or low signal in downstream assays (e.g., Western blot, ELISA).
-
Possible Cause: Incomplete removal of excess this compound. The free biotin competes with your labeled molecule for binding to the streptavidin-conjugate.
-
Solution:
-
Repeat the purification step. For spin desalting columns, using two columns consecutively can improve purity.
-
For dialysis, increase the dialysis time and the number of buffer changes to ensure complete removal of the small molecules. A 48-hour dialysis with four buffer changes is recommended for thorough removal.
-
Problem: Low recovery of my labeled protein after purification.
-
Possible Cause 1: Over-labeling. Attaching too many biotin molecules can alter the protein's properties, leading to precipitation and insolubility.
-
Solution 1: Reduce the molar excess of the biotin reagent in your labeling reaction or shorten the incubation time. A molar excess of 12- to 20-fold is a common starting point for antibodies.
-
Possible Cause 2: Non-specific binding. The protein may be binding to the purification column or membrane, especially at low concentrations.
-
Solution 2:
-
Ensure you are using the correct sample volume and protein concentration for your chosen desalting column, as this can impact recovery.
-
For ultrafiltration, consider using devices with low-binding membranes.
-
Adding a carrier protein like BSA after the labeling reaction (but before purification) can sometimes help, but ensure it will not interfere with your downstream application.
-
Problem: The biotinylation reaction appears to be inefficient.
-
Possible Cause 1: Incompatible Buffer. Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS-ester of the biotin reagent, quenching the reaction.
-
Solution 1: Perform the labeling reaction in an amine-free buffer, such as PBS, at a pH of 7.2-8.0.
-
Possible Cause 2: Reagent Hydrolysis. The NHS-ester on the biotin reagent is moisture-sensitive and can hydrolyze, rendering it inactive.
-
Solution 2: Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions immediately before use and do not store them for long periods unless you are certain of their stability under your storage conditions.
Data Summary
Comparison of Purification Methods
| Feature | Size Exclusion Chromatography (Spin Column) | Dialysis | Ultrafiltration (Spin Filter) |
| Principle | Size-based separation via gel filtration matrix | Diffusion across a semi-permeable membrane | Size-based separation via membrane using centrifugal force |
| Speed | Fast (~10 minutes) | Slow (4-48 hours) | Moderate (~30 minutes) |
| Sample Volume | 10 µL - 4 mL | 10 µL - 100+ mL | 100 µL - 20 mL |
| Protein Recovery | High (>95% reported for some products) | High, but potential for some loss | Generally high, depends on membrane type |
| Pros | Rapid, easy to use, high recovery | Handles large volumes, gentle on samples | Faster than dialysis, concentrates the sample |
| Cons | Can dilute the sample slightly, fixed volumes | Time-consuming, requires large buffer volumes | Potential for membrane clogging or protein binding |
Experimental Workflows and Protocols
Workflow 1: Removal of Excess Biotin via Size Exclusion Chromatography (SEC)
Caption: Workflow for removing excess biotin using a spin desalting column.
Workflow 2: Removal of Excess Biotin via Dialysis
References
Preventing non-specific binding with Biotin-PEG4-SS-azide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Biotin-PEG4-SS-azide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main components?
A1: this compound is a heterobifunctional linker molecule used in various biochemical applications, including proteomics and drug discovery.[1][2][3][4] It consists of three key components:
-
Biotin: A small vitamin that forms an exceptionally strong and specific non-covalent bond with streptavidin and avidin proteins, making it an ideal tag for affinity purification.[2]
-
PEG4 (Polyethylene glycol) spacer: A tetraethylene glycol linker that increases the molecule's water solubility, reduces steric hindrance, and minimizes non-specific binding to biological molecules.
-
SS (Disulfide bond): A cleavable linker that allows for the release of the biotinylated molecule from streptavidin beads under reducing conditions.
-
Azide group (-N3): A reactive group used in "click chemistry," specifically in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions for covalent labeling of alkyne-modified molecules.
Q2: What are the primary applications of this compound?
A2: This reagent is versatile and used in several applications, including:
-
Pull-down assays: To isolate and identify binding partners of a protein of interest.
-
Activity-Based Protein Profiling (ABPP): To label and identify active enzymes in complex biological samples.
-
Metabolic labeling: To tag and study newly synthesized proteins or other biomolecules.
-
Protein-protein interaction studies: To map interaction networks within a cell.
-
Antibody-Drug Conjugate (ADC) development: As a linker to connect antibodies to cytotoxic drugs.
Q3: What is "click chemistry" and how does it relate to this compound?
A3: Click chemistry refers to a class of chemical reactions that are rapid, specific, and high-yielding. In the context of this compound, the azide group participates in a click reaction with an alkyne-modified target molecule. This forms a stable covalent bond, allowing for the specific attachment of the biotin tag to the molecule of interest for subsequent detection or purification.
Q4: Why is streptavidin preferred over avidin for most applications?
A4: While both streptavidin and avidin bind biotin with high affinity, streptavidin is generally preferred because it has a more neutral isoelectric point (pI around 5-6) compared to avidin (pI of 10). The positive charge of avidin at physiological pH can lead to higher non-specific binding with negatively charged biomolecules like DNA and some proteins. Neutravidin, a deglycosylated form of avidin, is another alternative with reduced non-specific binding.
Troubleshooting Guides
Issue 1: High Background in Pull-Down Assays
High background, characterized by the presence of numerous non-specific bands in your negative control, is a frequent challenge in pull-down assays.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate Blocking of Streptavidin Beads | Pre-block streptavidin beads with a suitable blocking agent to saturate non-specific binding sites. Incubate beads with the blocking solution for 30 minutes to 2 hours at room temperature or 4°C. |
| Insufficient Washing | Increase the number and/or stringency of wash steps to remove weakly bound, non-specific proteins. You can increase the salt concentration (e.g., up to 250 mM NaCl) or add a non-ionic detergent (e.g., 0.05% to 0.1% Tween-20) to the wash buffer. |
| Hydrophobic or Ionic Interactions | Add detergents (e.g., Tween-20, Triton X-100) and/or adjust the salt concentration in your lysis and wash buffers to disrupt non-specific hydrophobic and ionic interactions. |
| Endogenous Biotinylated Proteins | Some cells and tissues contain naturally biotinylated proteins. To mitigate this, you can perform a pre-clearing step by incubating your lysate with streptavidin beads alone and discarding the beads before proceeding with the pull-down. Alternatively, use a sequential blocking procedure with free streptavidin and then free biotin if working with tissue sections. |
| Non-specific Binding to Bait Protein | Ensure your bait protein is properly folded and soluble. Aggregated bait protein can non-specifically trap other proteins. |
Issue 2: Low or No Signal (Poor Recovery of Target Complex)
This issue arises when the expected protein complex is not detected or the signal is very weak.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inefficient Biotinylation or Click Reaction | Confirm the successful biotinylation of your bait protein or the efficiency of the click chemistry reaction. This can be checked by running a sample on an SDS-PAGE gel and detecting the biotinylated protein with streptavidin-HRP. Optimize the molar ratio of this compound to your target molecule. |
| Weak or Transient Protein Interactions | Optimize the binding conditions to stabilize the interaction. This may involve adjusting the pH, salt concentration, or incubation time. Performing the pull-down at a lower temperature (e.g., 4°C) can also help stabilize weak interactions. |
| Protein Degradation | Always include a protease inhibitor cocktail in your cell lysis buffer to prevent the degradation of your bait and prey proteins. |
| Inefficient Elution | If using the cleavable disulfide linker, ensure complete reduction by using a sufficient concentration of a reducing agent like DTT or TCEP and optimizing the incubation time and temperature. For competitive elution with free biotin, a high concentration is necessary. For denaturing elution, ensure the SDS-PAGE sample buffer is fresh and heat the beads sufficiently. |
| Insufficient Bait Protein | Increase the concentration of the biotinylated bait protein used in the pull-down assay. |
Experimental Protocols
Protocol 1: General Pull-Down Assay Workflow
This protocol outlines the key steps for a pull-down experiment using a biotinylated bait protein to capture its interacting partners ("prey") from a cell lysate.
-
Preparation of Cell Lysate:
-
Lyse cells in a suitable buffer containing a protease inhibitor cocktail.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Blocking of Streptavidin Beads:
-
Wash streptavidin beads with an appropriate buffer (e.g., PBS or Tris buffer).
-
Prepare a blocking solution (e.g., 1-5% BSA in PBS).
-
Incubate the beads with the blocking solution for at least 30 minutes at room temperature.
-
Wash the beads 2-3 times to remove excess blocking agent.
-
-
Immobilization of Biotinylated Bait Protein:
-
Incubate the blocked streptavidin beads with your biotinylated bait protein to allow for binding.
-
Wash the beads to remove any unbound bait protein.
-
-
Binding of Prey Protein:
-
Incubate the beads with the immobilized bait protein with the cell lysate containing the prey protein(s). This is typically done for 2 hours to overnight at 4°C.
-
Include a negative control (e.g., beads with an irrelevant biotinylated protein or no bait protein).
-
-
Washing:
-
Wash the beads extensively with wash buffer (e.g., lysis buffer with adjusted salt and detergent concentrations) to remove non-specifically bound proteins.
-
-
Elution:
-
For Cleavable Linker: Elute the captured proteins by incubating the beads with a reducing agent (e.g., 50 mM DTT) to cleave the disulfide bond.
-
Denaturing Elution: Resuspend the beads in SDS-PAGE sample buffer and boil to release the protein complex.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE, followed by Coomassie staining, silver staining, or Western blotting. For protein identification, mass spectrometry can be used.
-
Protocol 2: Click Chemistry Labeling in Cell Lysate
This protocol provides a general procedure for labeling an alkyne-modified protein in a cell lysate with this compound.
-
Prepare Click Chemistry Reagents:
-
This compound: 10 mM stock solution in DMSO.
-
Copper (II) Sulfate (CuSO₄): 20-50 mM stock solution in water.
-
Copper Ligand (e.g., THPTA): 100 mM stock solution in water.
-
Reducing Agent (e.g., Sodium Ascorbate): 300 mM stock solution in water (prepare fresh).
-
-
Labeling Reaction:
-
To your protein lysate (e.g., 50 µL at 1-5 mg/mL), add PBS buffer.
-
Add the this compound stock solution to a final concentration of 20-50 µM.
-
Add the copper ligand (e.g., THPTA) to a final concentration of 1-5 mM.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
-
Downstream Processing:
-
The labeled lysate is now ready for downstream applications such as enrichment on streptavidin beads or analysis by Western blot.
-
Quantitative Data Summary
Table 1: Recommended Concentrations of Blocking Agents
| Blocking Agent | Typical Concentration Range | Notes |
| Bovine Serum Albumin (BSA) | 1% - 5% (w/v) | Commonly used and cost-effective. Effective for covering hydrophobic regions. |
| Casein | 1% - 3% (w/v) | Excellent for reducing non-specific binding in immunoassays. May interfere with some biotin-binding assays. |
| Non-fat Dry Milk | 1% - 5% (w/v) | Should be used with caution as it may contain endogenous biotin, which can interfere with the assay. |
Table 2: Typical Reagent Concentrations for Click Chemistry in Lysate
| Reagent | Final Concentration |
| This compound | 20 - 50 µM |
| Copper (II) Sulfate (CuSO₄) | 1 mM |
| Copper Ligand (e.g., THPTA) | 1 - 5 mM |
| Sodium Ascorbate | 1 - 5 mM |
Note: These are starting recommendations and may require optimization for your specific experiment.
Visualizations
References
Technical Support Center: Biotin-PEG4-SS-azide Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Biotin-PEG4-SS-azide conjugates, with a primary focus on improving solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule. It contains a biotin group for high-affinity binding to streptavidin or avidin, a polyethylene glycol (PEG4) spacer to enhance hydrophilicity and reduce steric hindrance, a reducible disulfide (SS) bond, and a terminal azide group for click chemistry reactions.[1][2][3][4] Its primary applications are in bioconjugation, enabling the labeling and purification of biomolecules.[1]
Q2: What is the purpose of the PEG4 spacer in the this compound conjugate?
A2: The PEG4 spacer is a hydrophilic polyethylene glycol chain that serves several crucial functions. It increases the aqueous solubility of the conjugate and the molecules it binds to. Additionally, the flexible PEG spacer physically separates the biotin moiety from the conjugated molecule, which minimizes steric hindrance and ensures efficient binding of biotin to streptavidin or avidin.
Q3: Why is my this compound conjugate difficult to dissolve in aqueous buffers?
A3: While the PEG4 spacer enhances water solubility, the overall solubility of the conjugate can still be limited in purely aqueous solutions, especially at high concentrations. The biotin moiety itself is relatively hydrophobic. For optimal solubility, it is recommended to first dissolve the conjugate in a water-miscible organic solvent before dilution into an aqueous buffer.
Q4: What are the recommended storage conditions for this compound?
A4: It is recommended to store this compound at -20°C in a sealed, light- and moisture-protected container. To prevent hydrolysis, it is crucial to use anhydrous solvents when preparing stock solutions.
Troubleshooting Guide
Issue 1: this compound conjugate fails to dissolve.
-
Possible Cause 1: Inappropriate solvent.
-
Solution: this compound has limited solubility in purely aqueous buffers. The recommended approach is to first dissolve the conjugate in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
-
Possible Cause 2: Low-quality or wet solvent.
-
Solution: The conjugate can be susceptible to hydrolysis. Ensure that you are using high-purity, anhydrous (dry) solvents, particularly for preparing stock solutions for long-term storage.
-
-
Possible Cause 3: Insufficient mixing or sonication.
-
Solution: After adding the solvent, ensure the mixture is thoroughly vortexed. For higher concentrations, sonication or gentle warming (e.g., to 37°C) can aid in dissolution.
-
Issue 2: The conjugate precipitates out of solution during the reaction.
-
Possible Cause 1: The concentration of the conjugate is too high in the final reaction mixture.
-
Solution: While a high concentration stock solution in an organic solvent is recommended, ensure that the final concentration in your aqueous reaction buffer does not exceed its solubility limit. It may be necessary to perform the reaction at a lower concentration or with a higher percentage of the organic co-solvent if your experiment allows.
-
-
Possible Cause 2: The conjugated protein is precipitating.
-
Solution: Biotinylation can sometimes lead to protein aggregation, especially with over-labeling or if the protein is inherently unstable. Consider optimizing the molar ratio of the biotin conjugate to your protein. If precipitation occurs after the reaction, sometimes adjusting the pH of the solution (e.g., increasing it with Tris buffer) can help to redissolve the biotinylated protein.
-
-
Possible Cause 3: Incompatible buffer components.
-
Solution: Avoid buffers containing primary amines, such as Tris or glycine, if your conjugation chemistry targets amines, as these will compete with the reaction.
-
Quantitative Solubility Data
The following table summarizes the known solubility of this compound and similar biotin-PEG conjugates in various solvents.
| Solvent/Solvent System | Concentration | Notes |
| Dimethyl sulfoxide (DMSO) | 125 mg/mL | Requires ultrasonic and warming to 60°C. |
| Dimethyl sulfoxide (DMSO) | 10 mM | A 10 mM stock solution can be readily prepared. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | The exact upper limit of solubility is not known. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | The exact upper limit of solubility is not known. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Equilibrate the Reagent: Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM or higher).
-
Dissolution: Vortex the vial for at least 30 seconds. If the conjugate is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes or warm it gently to 37°C.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C in desiccated conditions. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in an Aqueous Buffer
-
Prepare the Stock Solution: First, prepare a concentrated stock solution of this compound in anhydrous DMSO as described in Protocol 1.
-
Dilution: While vortexing the aqueous reaction buffer (e.g., phosphate-buffered saline, PBS), slowly add the required volume of the DMSO stock solution to achieve the final desired concentration.
-
Immediate Use: It is recommended to use the freshly prepared aqueous working solution immediately to minimize the risk of hydrolysis and precipitation.
Visualization of Troubleshooting Workflow
Caption: A flowchart for troubleshooting solubility issues with this compound conjugates.
References
- 1. Biotin Azide (PEG4 carboxamide-6-Azidohexanyl Biotin)|CAS:|Tachizaki Biomedical [chemlab-tachizaki.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Quantitative Evaluation of Protein Solubility in Aqueous Solutions by PEG-Induced Liquid-Liquid Phase Separation - PubMed [pubmed.ncbi.nlm.nih.gov]
Biotin-PEG4-SS-azide stability and storage issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biotin-PEG4-SS-azide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a versatile chemical tool used in bioconjugation and drug delivery research.[1][2] It is a heterobifunctional linker composed of three key parts:
-
A biotin group, which binds with extremely high affinity to streptavidin and avidin, making it an excellent tag for purification and detection.
-
A polyethylene glycol (PEG4) spacer, which increases the molecule's solubility in aqueous solutions and reduces steric hindrance.[3][4][5]
-
A disulfide (-SS-) bond, which is cleavable under reducing conditions, allowing for the release of the conjugated molecule.
-
An azide (-N₃) group, which is used in "click chemistry" reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to attach the biotin tag to a molecule of interest containing an alkyne group.
It is commonly used in the synthesis of antibody-drug conjugates (ADCs) and for labeling and purifying biomolecules.
Q2: How should I store and handle this compound?
A2: Proper storage and handling are crucial to maintain the integrity of this compound. The following conditions are recommended:
-
Storage Temperature: Store at -20°C for long-term stability. Some suppliers suggest that stock solutions can be stored at -80°C for up to 6 months or at -20°C for 1 month when protected from moisture.
-
Light and Moisture: Protect from light and moisture. It is advisable to store the compound in a desiccator.
-
Handling:
-
Equilibrate the vial to room temperature before opening to prevent moisture condensation.
-
Use non-metal spatulas for handling the solid compound to avoid the formation of potentially explosive heavy metal azides.
-
Prepare solutions immediately before use. Avoid preparing stock solutions for long-term storage unless using anhydrous solvents and taking precautions to exclude moisture.
-
Q3: What are the main stability concerns with this compound?
A3: The two primary points of instability in the this compound molecule are the disulfide bond and the azide group.
-
Disulfide Bond: The disulfide bond is stable at physiological pH (around 7.4) but is susceptible to cleavage by reducing agents. This is an intended feature for applications requiring release of the conjugated molecule. However, unintended cleavage can be a stability issue.
-
Azide Group: Organic azides can be sensitive to heat, light, and strong acids. They should not be mixed with heavy metals, as this can form explosive metal azides.
Troubleshooting Guides
Issue 1: Failed or Inefficient Click Chemistry Reaction
Symptoms:
-
Low yield of biotinylated product.
-
No biotinylation detected in downstream assays (e.g., Western blot with streptavidin-HRP, mass spectrometry).
Possible Causes and Solutions:
| Possible Cause | Solution |
| Degradation of this compound | - Ensure the reagent has been stored correctly at -20°C, protected from light and moisture. - Prepare fresh solutions of the reagent for each experiment. |
| Ineffective Copper(I) Catalyst (for CuAAC) | - Use a freshly prepared solution of a copper(I) source (e.g., CuBr or CuSO₄ with a reducing agent like sodium ascorbate). - Ensure all components are dissolved and mixed properly. - Consider using a copper-chelating ligand (e.g., THPTA) to stabilize the copper(I) and improve reaction efficiency. |
| Presence of Competing Reagents | - Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, β-mercaptoethanol) in the reaction mixture, as they can interfere with the click reaction or cleave the disulfide bond, respectively. |
| Issues with the Alkyne-Modified Molecule | - Confirm the presence and accessibility of the alkyne group on your target molecule using an appropriate analytical method (e.g., mass spectrometry, NMR). - Steric hindrance around the alkyne group may impede the reaction. |
| Suboptimal Reaction Conditions | - Optimize the reaction time, temperature, and concentration of reactants. While click chemistry is generally fast, some systems may require longer incubation times. - Ensure the pH of the reaction mixture is within the optimal range for CuAAC (typically pH 7-8). |
Issue 2: Premature Cleavage of the Disulfide Bond
Symptoms:
-
Loss of biotin signal after purification steps.
-
Detection of the cleaved linker fragments by mass spectrometry.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Presence of Reducing Agents | - Ensure that all buffers and solutions used during the experiment are free of reducing agents such as DTT, β-mercaptoethanol, or TCEP, unless cleavage is intended. - Be aware of potential sources of reduction in complex biological samples (e.g., high concentrations of intracellular glutathione). |
| Instability at Extreme pH | - While generally stable at physiological pH, prolonged exposure to highly acidic or basic conditions may promote disulfide bond hydrolysis. Maintain a pH range of 6.5-8.0 where possible. |
| Photodegradation | - Although less common for disulfide bonds, prolonged exposure to high-intensity UV light may contribute to degradation. Protect samples from light, especially during long incubations. |
Issue 3: High Background or Non-Specific Binding in Assays
Symptoms:
-
High signal in negative control samples in blotting or imaging experiments.
-
Purification yields a high amount of non-target molecules.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Excess Unreacted this compound | - After the click reaction, remove excess biotinylation reagent using size-exclusion chromatography (e.g., desalting columns) or dialysis. |
| Non-specific Binding of Biotinylated Product | - Include appropriate blocking agents (e.g., BSA, milk) in your assay buffers. - Optimize washing steps to remove non-specifically bound material. - The PEG4 linker is designed to reduce non-specific binding, but optimization may still be required. |
| Endogenous Biotinylated Proteins | - Be aware that cells contain naturally biotinylated proteins. If working with cell lysates, consider strategies to block or remove these before purification with streptavidin. |
Data Presentation: Stability of this compound
The stability of this compound is influenced by temperature, pH, and the presence of reducing agents. The following tables summarize the expected stability based on the chemical properties of its functional groups.
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
| Solid | -20°C | Up to 24 months | Store in a dark, dry environment (desiccated). |
| Stock Solution (in anhydrous DMSO or DMF) | -20°C | Up to 1 month | Protect from moisture. |
| Stock Solution (in anhydrous DMSO or DMF) | -80°C | Up to 6 months | Protect from moisture. |
| Aqueous Solution | 4°C | Use immediately | The azide and disulfide moieties have limited stability in aqueous solutions over extended periods. |
Table 2: Chemical Compatibility and Stability
| Condition | Effect on Disulfide Bond | Effect on Azide Group | Recommendation |
| Reducing Agents (e.g., DTT, TCEP, β-mercaptoethanol) | Cleavage | Generally stable | Avoid unless cleavage is intended. |
| Strong Acids (pH < 4) | Potential for slow hydrolysis | Can protonate to form hydrazoic acid (toxic and explosive) | Avoid. |
| Strong Bases (pH > 10) | Potential for slow hydrolysis | Generally stable | Avoid prolonged exposure. |
| Heavy Metals (e.g., Cu²⁺ without a reducing agent, Pb²⁺, Hg²⁺) | No direct effect | Can form explosive metal azides | Use non-metal labware and avoid contamination. |
| Prolonged Exposure to Light | Generally stable | Potential for degradation | Protect from light. |
| Elevated Temperatures (> 40°C) | Can accelerate degradation | Can lead to decomposition | Store at recommended low temperatures. |
Experimental Protocols
Protocol 1: General Procedure for Biotinylation using CuAAC
This protocol provides a general workflow for labeling an alkyne-containing protein with this compound.
-
Preparation of Reagents:
-
Dissolve the alkyne-containing protein in a non-amine, non-thiol containing buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of a reducing agent (e.g., sodium ascorbate or TCEP) in water, freshly made.
-
Prepare a 50 mM stock solution of a copper(I)-stabilizing ligand (e.g., THPTA) in water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Alkyne-containing protein solution.
-
This compound stock solution (to a final concentration of 100-200 µM).
-
THPTA stock solution (to a final concentration of 1 mM).
-
CuSO₄ stock solution (to a final concentration of 1 mM).
-
-
Vortex briefly to mix.
-
Initiate the reaction by adding the sodium ascorbate or TCEP stock solution to a final concentration of 5 mM.
-
Protect the reaction from light and incubate at room temperature for 1-2 hours.
-
-
Purification:
-
Remove excess unreacted this compound and other small molecules by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
-
Verification of Biotinylation:
-
Confirm successful biotinylation by Western blot analysis using a streptavidin-HRP conjugate or by mass spectrometry.
-
Protocol 2: Assessment of this compound Stability by HPLC
This protocol outlines a method to evaluate the stability of this compound under different conditions.
-
Preparation of Samples:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Prepare a series of buffers at different pH values (e.g., pH 4, 7, and 9).
-
For each condition to be tested (e.g., different pH, temperature), dilute the stock solution into the respective buffer to a final concentration of 100 µg/mL.
-
For testing susceptibility to reduction, prepare a sample in a neutral buffer containing a reducing agent (e.g., 10 mM DTT).
-
Prepare a "time zero" sample by immediately injecting an aliquot of a freshly prepared sample into the HPLC.
-
-
Incubation:
-
Incubate the prepared samples under the desired conditions (e.g., 4°C, 25°C, 37°C) and protect from light.
-
-
HPLC Analysis:
-
At specified time points (e.g., 0, 1, 4, 8, 24 hours), inject an equal volume of each sample into an HPLC system equipped with a C18 column and a UV detector (monitoring at ~260 nm for the biotin moiety).
-
Use a suitable mobile phase gradient, for example:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
-
Record the chromatograms.
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound in the time zero sample.
-
For each subsequent time point and condition, quantify the peak area of the intact compound.
-
Calculate the percentage of remaining intact this compound relative to the time zero sample.
-
Plot the percentage of the intact compound against time for each condition to determine its stability profile.
-
Visualizations
References
Common pitfalls in click chemistry reactions with biotin-azide
Welcome to the technical support center for biotin-azide click chemistry reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for dissolving biotin-azide?
A1: Biotin-azide is most commonly dissolved in organic solvents like DMSO or DMF.[1][2][3] Some variants with PEG linkers may have improved aqueous solubility.[1] It is recommended to prepare a concentrated stock solution in DMSO and then dilute it in the aqueous reaction buffer. For long-term storage, anhydrous DMSO is recommended for making stock solutions to prevent hydrolysis.[4]
Q2: How should I store my biotin-azide stock solution?
A2: Biotin-azide and its stock solutions should be stored at -20°C for long-term stability, with some suppliers suggesting storage for up to 24 months. For some formulations, storage at -80°C is recommended for periods up to 6 months. It is crucial to desiccate the solid reagent and protect fluorescently labeled compounds from light. Short-term transportation at room temperature for up to 3 weeks is generally acceptable.
Q3: Can I use buffers containing amines, like Tris, in my click reaction?
A3: It is essential to avoid amine-containing buffers such as Tris or glycine in the reaction mixture when using NHS esters to introduce the azide or alkyne functionality, as they will compete for the reaction. However, they can be useful for quenching the reaction. For the click reaction itself, buffers like PBS or HEPES at a pH between 7 and 8 are generally recommended.
Q4: My click reaction is not working or has a very low yield. What are the common causes?
A4: Low or no yield in a click chemistry reaction can stem from several factors:
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Reagent Quality: Degradation of biotin-azide, the alkyne-containing molecule, or the reducing agent (e.g., sodium ascorbate) can significantly impact efficiency. Always use fresh or properly stored reagents.
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Copper Catalyst Issues: The reaction requires Cu(I) as the catalyst. Ensure that the copper source (like CuSO₄) is effectively reduced to Cu(I) by a fresh solution of a reducing agent like sodium ascorbate. Oxidation of Cu(I) back to Cu(II) by dissolved oxygen can halt the reaction.
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Incorrect Stoichiometry: An inappropriate ratio of azide to alkyne can lead to incomplete consumption of the limiting reagent. A slight excess of the biotin-azide is often recommended.
-
Inhibitors: Components in your sample or buffer could be inhibiting the copper catalyst.
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Solubility Issues: Poor solubility of the biotin-azide or the alkyne-modified biomolecule in the reaction buffer can prevent an efficient reaction. Adding a co-solvent like DMSO or using a biotin-azide with a PEG linker can help.
Troubleshooting Guide
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Degraded Reagents | Prepare fresh stock solutions of sodium ascorbate and biotin-azide. Ensure proper storage of all reagents at -20°C or -80°C. |
| Inactive Copper Catalyst | Use a fresh solution of CuSO₄. Ensure the reducing agent (sodium ascorbate) is added immediately before starting the reaction to generate Cu(I). Consider degassing the solution to remove oxygen. |
| Suboptimal Reagent Concentrations | Optimize the concentrations of biotin-azide, your alkyne-modified molecule, copper, and the reducing agent. A common starting point is a 2-fold excess of the azide reagent. |
| Poor Solubility of Biotin-Azide | Increase the percentage of co-solvent (e.g., DMSO, DMF) in the reaction mixture. If precipitation is observed, gentle heating (e.g., 3 minutes at 80°C) might help, followed by vortexing. |
| Steric Hindrance | If the azide and alkyne groups are sterically hindered, the reaction may be slow or inefficient. Consider using a biotin-azide with a longer spacer arm (e.g., a PEG linker) to reduce steric hindrance. |
Problem 2: High Background or Non-Specific Labeling
| Possible Cause | Suggested Solution |
| Excess Biotin-Azide | Reduce the concentration of biotin-azide used in the reaction. Titrate the reagent to find the optimal concentration that gives a good signal-to-noise ratio. |
| Protein Precipitation and Trapping of Reagents | The addition of organic solvents and click chemistry reagents can cause protein precipitation, which may trap excess biotin-azide. Ensure thorough washing steps after the reaction. |
| Non-specific Binding to Proteins or Surfaces | Include blocking steps in your protocol, especially for applications like Western blotting or imaging. Ensure adequate washing to remove unbound biotin-azide. |
| Contamination with Endogenous Biotin | In cell-based assays, endogenous biotin can lead to background signals. Consider purification steps to remove endogenously biotinylated proteins if necessary. |
Experimental Protocols
General Protocol for Labeling Alkyne-Modified Biomolecules with Biotin-Azide
This protocol is a starting point and may require optimization for specific applications.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of biotin-azide in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water. Note: This solution should be prepared fresh for each experiment.
-
(Optional) Prepare a 50 mM stock solution of a copper-chelating ligand (e.g., THPTA) in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine your alkyne-modified biomolecule with a suitable buffer (e.g., PBS, pH 7.4).
-
Add the biotin-azide stock solution to the desired final concentration (e.g., 100 µM).
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(Optional) Add the copper ligand to a final concentration of 5 times the copper concentration.
-
Add the CuSO₄ stock solution to a final concentration of 1 mM.
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Initiate the reaction by adding the fresh sodium ascorbate stock solution to a final concentration of 5 mM.
-
-
Incubation:
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Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For low abundance targets or less reactive substrates, the reaction time can be extended or gentle heating can be applied.
-
-
Purification:
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Purify the biotinylated product to remove excess reagents. The purification method will depend on the nature of the biomolecule and may include precipitation (e.g., with acetone or ethanol for DNA), dialysis, or size-exclusion chromatography.
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Quantitative Data Summary
| Parameter | Typical Range | Notes |
| Biotin-Azide Concentration | 20 µM - 2 mM | Highly dependent on the application and the concentration of the alkyne-modified molecule. |
| Copper (II) Sulfate Concentration | 50 µM - 1 mM | Higher concentrations can lead to protein precipitation and oxidative damage. |
| Reducing Agent (Sodium Ascorbate) Concentration | 1 mM - 5 mM | Should be in excess of the copper concentration. |
| Copper Ligand (e.g., THPTA) Concentration | 5x the Copper Concentration | The ligand protects biomolecules from copper-mediated damage and accelerates the reaction. |
| Reaction pH | 7.0 - 8.0 | Click chemistry is generally tolerant to a wider pH range (4-11), but this is optimal for many biological samples. |
| Reaction Temperature | Room Temperature (20-25°C) | Gentle heating (e.g., 37°C) can sometimes increase the reaction rate. |
| Reaction Time | 30 minutes - Overnight | Most reactions are complete within 1-2 hours. |
Visualized Workflows and Logic
Caption: A generalized experimental workflow for biotin-azide click chemistry.
Caption: A decision tree for troubleshooting low yield in biotin-azide click reactions.
References
Technical Support Center: Optimizing Buffer Conditions for Biotin-PEG4-SS-azide Reactions
Welcome to the technical support center for Biotin-PEG4-SS-azide. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the use of this versatile linker.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the disulfide cleavage step?
A1: The cleavage of the disulfide bond in this compound is typically achieved using reducing agents. The efficiency of these agents is pH-dependent. For commonly used reducing agents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP), a pH range of 7.2-8.0 is generally recommended to ensure efficient reduction of the disulfide bond.[1]
Q2: Which buffers are recommended for the click chemistry reaction (SPAAC and CuAAC)?
A2: The choice of buffer depends on the type of click chemistry reaction you are performing.
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For Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Buffers such as PBS, HEPES, MES, and borate buffer are commonly used.[2] Studies have shown that HEPES buffer at pH 7 can result in higher reaction rates compared to PBS.[2] It is crucial to avoid buffers containing azides, as they will compete with the reaction.[3]
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For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Amine-free buffers like phosphate-buffered saline (PBS) are suitable.[1] Buffers containing primary amines, such as Tris or glycine, should be avoided as they can interfere with the reaction. The reaction can be performed over a range of pH values, with pH 5.0 being cited in some optimizations.
Q3: Can I perform the disulfide cleavage and the azide reaction in the same buffer?
A3: It is possible, but careful consideration of the compatibility of the reagents is necessary. A common workflow involves performing the disulfide cleavage first, followed by purification to remove the reducing agent, and then proceeding with the click chemistry reaction in a buffer optimized for that step. This prevents any potential interference of the reducing agent with the click chemistry reagents, especially in CuAAC where copper catalysts are used.
Q4: How can I improve the efficiency of my CuAAC reaction?
A4: To enhance the efficiency and biocompatibility of CuAAC reactions, the use of copper-chelating ligands is highly recommended. Ligands such as THPTA, BTTAA, and TBTA can stabilize the copper(I) catalyst, accelerate the reaction rate, and reduce cytotoxicity. Optimizing the ligand-to-copper ratio is also crucial for maximizing reaction completion.
Q5: What are the common causes of low yield in conjugations with PEG linkers?
A5: Low yields can arise from several factors, including:
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Aggregation: The hydrophobicity of the payload can cause the conjugate to aggregate and precipitate. Using an appropriate PEG linker length can help mitigate this.
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Suboptimal Drug-to-Antibody Ratio (DAR): High DARs can increase hydrophobicity and lead to aggregation.
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Inefficient Purification: Significant product loss can occur during purification steps.
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Unfavorable Buffer Conditions: The pH and ionic strength of the buffer can influence protein solubility and reactivity.
Troubleshooting Guides
Issue 1: Incomplete Disulfide Bond Cleavage
| Possible Cause | Recommended Solution |
| Inefficient Reducing Agent Concentration | Increase the molar excess of the reducing agent (e.g., DTT or TCEP) relative to the this compound conjugate. |
| Suboptimal pH | Ensure the buffer pH is within the optimal range for the chosen reducing agent (typically pH 7.2-8.0 for DTT and TCEP). |
| Insufficient Incubation Time or Temperature | Increase the incubation time or temperature. For example, with 50mM DTT, incubation can be performed for 2 hours at room temperature or 30 minutes at 50°C. |
| Oxidation of Reducing Agent | Prepare fresh solutions of the reducing agent before each use. |
Issue 2: Low Yield in Click Chemistry Reaction
| Possible Cause | Recommended Solution |
| (SPAAC) Incompatible Buffer | Switch to a buffer known to enhance SPAAC rates, such as HEPES. Avoid azide-containing buffers. |
| (CuAAC) Presence of Amines in Buffer | Use an amine-free buffer like PBS. Avoid Tris and glycine buffers. |
| (CuAAC) Copper Catalyst Inactivation | Use a copper-chelating ligand (e.g., THPTA, BTTAA) to stabilize the Cu(I) oxidation state. Prepare copper and ligand solutions fresh. |
| (CuAAC) Insufficient Copper or Ligand | Optimize the concentrations of the copper source (e.g., CuSO4) and the accelerating ligand. |
| Steric Hindrance | The PEG4 spacer is designed to reduce steric hindrance, but if the target molecule is particularly bulky, consider optimizing the linker length. |
| Low Reactant Concentration | Increase the concentration of the reactants. Click chemistry reactions are more efficient at higher concentrations. |
Issue 3: Premature Cleavage of the Disulfide Linker
| Possible Cause | Recommended Solution |
| Presence of Free Thiols in Solution | Ensure that the storage and reaction buffers are free from contaminating reducing agents or free thiols. |
| Instability in Plasma (for in vivo applications) | The disulfide bond is designed to be cleaved in the reducing environment of the cell. If premature cleavage in plasma is a concern, consider linkers with higher steric hindrance around the disulfide bond to slow down the reaction with plasma components like glutathione. |
Experimental Protocols
Protocol 1: Disulfide Bond Cleavage
This protocol provides a general guideline for the cleavage of the disulfide bond in a this compound conjugated protein.
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Prepare the Conjugate Solution: Dissolve the this compound conjugated protein in a suitable buffer (e.g., PBS) at a pH between 7.2 and 8.0.
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Prepare the Reducing Agent Solution: Prepare a fresh solution of the reducing agent (e.g., 50 mM DTT or TCEP) in the same buffer.
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Incubation: Add the reducing agent solution to the conjugate solution to the desired final concentration. Incubate the reaction mixture. Typical conditions for DTT are 2 hours at room temperature or 30 minutes at 50°C.
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Removal of Reducing Agent: After incubation, it is critical to remove the excess reducing agent to prevent interference with subsequent steps. This can be achieved using a desalting column or dialysis.
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol outlines a general procedure for a SPAAC reaction.
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Prepare Reactants:
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Dissolve the azide-containing molecule (post-disulfide cleavage, if applicable) in a reaction buffer (e.g., HEPES at pH 7).
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Dissolve the DBCO- or BCN-containing molecule in a compatible solvent (e.g., DMSO) and then dilute into the reaction buffer.
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-
Reaction Incubation:
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Add the DBCO/BCN-containing molecule to the azide-containing molecule. A molar excess of the DBCO/BCN reagent (e.g., 1.5 - 3 equivalents) is often used.
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Incubate the reaction mixture at room temperature for 2-12 hours. Reaction times may need to be optimized based on the specific reactants.
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-
Purification: Purify the resulting conjugate using an appropriate method, such as size exclusion chromatography or dialysis, to remove unreacted reagents.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for a CuAAC reaction.
-
Prepare Stock Solutions:
-
Azide and Alkyne: Dissolve the azide- and alkyne-containing molecules in an amine-free buffer (e.g., PBS).
-
Copper Source: Prepare a stock solution of copper(II) sulfate (CuSO4) in water.
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Reducing Agent: Prepare a fresh stock solution of sodium ascorbate in water.
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Ligand: Prepare a stock solution of a copper-chelating ligand (e.g., THPTA) in water.
-
-
Reaction Setup:
-
In a reaction tube, combine the azide- and alkyne-containing molecules in the reaction buffer.
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Add the ligand solution to the copper sulfate solution and mix. Then, add this mixture to the reaction tube.
-
Initiate the reaction by adding the sodium ascorbate solution.
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-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical method.
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Purification: Purify the conjugate to remove the copper catalyst, excess ligand, and unreacted starting materials.
Visualizing Experimental Workflows
Caption: Workflow for this compound cleavage and conjugation.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Reducing Background Signal in Biotin-Streptavidin Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background signal in biotin-streptavidin assays.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of high background signal in biotin-streptavidin assays?
High background signal in biotin-streptavidin assays can stem from several factors:
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Endogenous Biotin: Many tissues and cells, particularly liver and kidney, contain endogenous biotin, which can be bound by streptavidin, leading to non-specific signals.[1][2][3]
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Non-Specific Binding: Streptavidin or avidin can bind non-specifically to certain components in the sample or on the solid phase (e.g., microplate wells, membranes).[2] Avidin, being a glycoprotein with a high isoelectric point, is particularly prone to this.[4]
-
Suboptimal Blocking: Incomplete or ineffective blocking of the solid phase or tissue sample can leave sites open for non-specific binding of assay reagents.
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High Reagent Concentration: Excessive concentrations of the biotinylated antibody or the streptavidin-enzyme conjugate can lead to increased non-specific binding.
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Insufficient Washing: Inadequate washing between steps can leave unbound reagents behind, contributing to high background.
-
Sample Matrix Effects: Components in complex samples like serum or plasma can interfere with the assay, causing non-specific signals.
Q2: What is the difference between avidin and streptavidin, and which one is better for reducing background?
Avidin is a glycoprotein found in egg whites, while streptavidin is isolated from the bacterium Streptomyces avidinii. A key difference is that avidin is glycosylated and has a high isoelectric point (pI ≈ 10), which can lead to significant non-specific binding through electrostatic and carbohydrate-lectin interactions. Streptavidin is not glycosylated and has a near-neutral pI (pI ≈ 5-6), which generally results in lower non-specific binding and is therefore often the preferred reagent for assays where background is a concern.
Q3: How can I test for endogenous biotin in my samples?
A simple control experiment can determine if endogenous biotin is contributing to high background. Prepare a control sample that goes through the entire staining procedure but without the addition of the biotinylated primary antibody. If you still observe a signal after adding the streptavidin-enzyme conjugate and substrate, it is likely due to endogenous biotin.
Troubleshooting Guides
Issue 1: High Background in Immunohistochemistry (IHC)
Symptoms: Non-specific staining throughout the tissue section, making it difficult to distinguish the specific signal.
Possible Causes & Solutions:
-
Endogenous Biotin:
-
Solution: Perform an avidin-biotin blocking step before incubating with the primary antibody. This typically involves incubating the tissue with an avidin solution to saturate endogenous biotin, followed by an incubation with a biotin solution to block any remaining binding sites on the avidin.
-
-
Non-Specific Antibody Binding:
-
Solution: Optimize the concentration of the primary and secondary antibodies. Use a high-quality blocking buffer, such as normal serum from the same species as the secondary antibody, for an adequate duration.
-
-
Endogenous Enzyme Activity (for HRP/AP conjugates):
-
Solution: Quench endogenous peroxidase activity with a hydrogen peroxide solution (e.g., 3% H₂O₂ in methanol) before the blocking step. For alkaline phosphatase, an inhibitor like levamisole can be used.
-
Issue 2: High Background in ELISA
Symptoms: High optical density (OD) readings in negative control wells, leading to a poor signal-to-noise ratio.
Possible Causes & Solutions:
-
Insufficient Blocking:
-
Solution: Increase the concentration or incubation time of your blocking buffer. Common blocking agents include Bovine Serum Albumin (BSA) and casein. For some systems, casein has been shown to be a more effective blocking agent. Adding a non-ionic detergent like Tween-20 to the blocking and wash buffers can also help reduce non-specific hydrophobic interactions.
-
-
Suboptimal Antibody/Streptavidin Concentrations:
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Solution: Titrate your biotinylated detection antibody and streptavidin-HRP conjugate to find the optimal concentrations that provide a good signal with low background.
-
-
Inadequate Washing:
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Solution: Increase the number and vigor of wash steps. Ensure complete removal of the wash buffer between steps by tapping the plate on an absorbent paper towel.
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Issue 3: High Background in Western Blotting
Symptoms: A dark or splotchy background on the membrane, obscuring the specific bands.
Possible Causes & Solutions:
-
Ineffective Blocking:
-
Solution: Block the membrane for at least 1 hour at room temperature or overnight at 4°C with a suitable blocking agent like 3-5% BSA or non-fat dry milk in TBST. Note that non-fat dry milk contains biotin and should be avoided when using streptavidin-based detection.
-
-
High Streptavidin-HRP Concentration:
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Solution: Dilute the streptavidin-HRP conjugate further. A common starting dilution is 1:5000 to 1:15,000.
-
-
Membrane Drying:
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Solution: Ensure the membrane does not dry out at any point during the procedure, as this can cause high, uneven background.
-
Data Presentation
Table 1: Comparison of Common Blocking Agents in ELISA
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Readily available, relatively inexpensive. | Can have lot-to-lot variability and may contain endogenous biotin. Less effective than casein in some systems. |
| Casein/Non-Fat Dry Milk | 1-5% (w/v) | Generally provides very effective blocking, often superior to BSA. Inexpensive. | Contains phosphoproteins, which can interfere with phospho-specific antibody detection. Contains endogenous biotin, making it unsuitable for streptavidin-based detection. |
| Normal Serum | 5-10% (v/v) | Effective at reducing non-specific binding of antibodies. | Should be from the same species as the secondary antibody to prevent cross-reactivity. |
| Commercial/Synthetic Blockers | Varies | Often protein-free, reducing potential cross-reactivity. Can offer better lot-to-lot consistency. | Generally more expensive than traditional blocking agents. |
Experimental Protocols
Protocol 1: Endogenous Biotin Blocking for IHC
This protocol is performed after deparaffinization, rehydration, and antigen retrieval, and before the primary antibody incubation.
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Serum Block: Incubate sections with a protein-based blocking solution (e.g., 10% normal goat serum in PBS) for 30-60 minutes at room temperature to block non-specific protein binding sites.
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Avidin Block: Gently blot the excess serum from the slides. Apply an avidin solution (e.g., 0.05% avidin in PBS) to cover the tissue section and incubate for 15 minutes at room temperature.
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Wash: Briefly rinse the slides with wash buffer (e.g., PBS).
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Biotin Block: Apply a biotin solution (e.g., 0.005% biotin in PBS) to the tissue section and incubate for 15 minutes at room temperature. This step saturates the biotin-binding sites on the avidin from the previous step.
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Wash: Rinse the slides thoroughly with wash buffer (3 x 5 minutes).
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Proceed with Primary Antibody: The sections are now ready for incubation with the biotinylated primary antibody.
Protocol 2: Low-Background Sandwich ELISA with Streptavidin-Biotin Detection
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Coating: Coat a 96-well microplate with the capture antibody (1-10 µg/mL in coating buffer, pH 9.6) and incubate overnight at 4°C.
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Washing: Wash the plate 3 times with wash buffer (PBS + 0.05% Tween-20).
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Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
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Washing: Repeat the wash step.
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Sample/Standard Incubation: Add 100 µL of samples and standards (diluted in blocking buffer) to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
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Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody (at its optimal dilution) to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
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Streptavidin-HRP Incubation: Add 100 µL of streptavidin-HRP (at its optimal dilution) to each well and incubate for 30-60 minutes at room temperature.
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Washing: Wash the plate 5-7 times with wash buffer.
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Substrate Development: Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (typically 15-30 minutes).
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Stop Reaction: Add 50 µL of stop solution (e.g., 2 M H₂SO₄).
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Read Plate: Read the absorbance at 450 nm.
Visualizations
Caption: General workflow for a biotin-streptavidin based assay.
Caption: Troubleshooting flowchart for high background signals.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. How to Effectively Block Streptavidin Magnetic Beads for Optimal Assay Performance - nanomicronspheres [nanomicronspheres.com]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Biotin-PEG4-SS-azide Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biotin-PEG4-SS-azide. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. General Reagent Handling and Storage
-
Question: How should I properly store and handle this compound?
-
Answer: To ensure the stability and reactivity of this compound, it is crucial to store it at –20 °C in a sealed container, protected from light and moisture.[1] When preparing solutions, use anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to maintain the reagent's reactivity.[1] It is recommended to equilibrate the vial to room temperature before opening to prevent moisture condensation.[2] Do not prepare large stock solutions for long-term storage; instead, dissolve the required amount immediately before use and discard any unused reconstituted reagent.[2]
-
2. Click Chemistry Reaction Issues
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Question: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is inefficient, resulting in a low yield of my biotinylated product. What could be the cause?
-
Answer: Several factors can contribute to low yields in CuAAC reactions:
-
Copper(I) Oxidation: The active catalyst in CuAAC is Copper(I), which can be readily oxidized to Copper(II). Ensure a reducing agent, such as sodium ascorbate, is present in the reaction mixture to maintain the copper in its +1 oxidation state.[3]
-
Ligand Absence or Degradation: A copper-chelating ligand, such as TBTA or THPTA, is often used to protect the biomolecule from damage by reactive oxygen species and to enhance the reaction rate. Ensure the ligand is fresh and used at the recommended concentration.
-
Impure Reagents: The presence of impurities in your alkyne-containing molecule or the this compound can interfere with the reaction. Ensure high-purity reagents are used.
-
Suboptimal pH: CuAAC reactions are typically performed in a pH range of 4 to 12. Verify that the pH of your reaction buffer is within the optimal range for your specific biomolecule.
-
Presence of Competing Reagents: Avoid buffers containing primary amines (e.g., Tris) or other components that could react with your starting materials.
-
-
-
Question: I am observing non-specific labeling of proteins in my cell lysate experiment. How can I reduce this background?
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Answer: Non-specific binding in complex biological samples like cell lysates is a common issue. Consider the following to minimize it:
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Optimize Reagent Concentrations: Titrate the concentration of this compound to find the lowest effective concentration that still provides good labeling of your target. The optimal concentration can range from 5 µM to 50 µM depending on the sample.
-
Blocking Free Cysteines: For strain-promoted azide-alkyne cycloaddition (SPAAC), non-specific labeling can occur through a thiol-yne reaction with cysteine residues. Pre-treating your lysate with a cysteine-blocking agent like iodoacetamide may reduce this background.
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Thorough Washing: After the click reaction and subsequent capture on streptavidin beads, perform stringent washes to remove non-specifically bound proteins. Using buffers with detergents (e.g., SDS) and high salt concentrations can be effective.
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Include Proper Controls: Always include negative controls, such as a sample without the alkyne-labeled molecule, to accurately assess the level of non-specific binding.
-
-
3. Disulfide Bond Stability and Cleavage
-
Question: I suspect the disulfide bond in my this compound linker is cleaving prematurely. What conditions can cause this?
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Answer: The disulfide bond is susceptible to reduction. Avoid the presence of reducing agents in your buffers during the labeling and purification steps. Common laboratory reagents that can reduce disulfide bonds include dithiothreitol (DTT), 2-mercaptoethanol (BME), and tris(2-carboxyethyl)phosphine (TCEP). Ensure all your buffers and solutions are free from these components until you are ready for the cleavage step.
-
-
Question: What are the recommended conditions for cleaving the disulfide bond to release my biotinylated molecule?
-
Answer: The disulfide bond can be efficiently cleaved using reducing agents. A common protocol involves incubating the labeled protein with 50mM DTT for 2 hours at room temperature or for 30 minutes at 50°C. Other reducing agents like 10 mM 2-mercaptoethanol or 1% sodium borohydride can also be used.
-
4. Purification and Analysis
-
Question: What is the best way to remove excess, unreacted this compound after the labeling reaction?
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Answer: After the click chemistry reaction, it is important to remove any unreacted biotinylation reagent to avoid interference in downstream applications. Standard methods for purifying proteins and other biomolecules, such as dialysis or gel filtration (desalting columns), are effective for this purpose.
-
-
Question: How can I quantify the amount of biotin incorporated into my protein?
-
Answer: The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method for estimating biotin incorporation. This colorimetric assay is based on the displacement of HABA from avidin by biotin, which results in a decrease in absorbance at 500 nm that is proportional to the amount of biotin in the sample.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for this compound experiments.
Table 1: Recommended Molar Excess of Biotinylation Reagent for Protein Labeling
| Protein Concentration | Recommended Molar Excess of Biotin Reagent |
| ≤ 2 mg/mL | ≥ 20-fold |
| 2-10 mg/mL | ≥ 12-fold |
| Data derived from a protocol for NHS-SS-PEG4-Biotin, which provides a general guideline for biotinylation reactions. |
Table 2: Conditions for Disulfide Bond Cleavage
| Reducing Agent | Concentration | Incubation Time | Incubation Temperature |
| Dithiothreitol (DTT) | 50 mM | 2 hours | Room Temperature |
| Dithiothreitol (DTT) | 50 mM | 30 minutes | 50°C |
| 2-Mercaptoethanol | 10 mM | Varies | Varies |
| Sodium Borohydride | 1% | Varies | Varies |
| These are common conditions; optimization may be required for specific applications. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for labeling an alkyne-modified biomolecule with this compound.
-
Prepare Reagents:
-
Dissolve the alkyne-modified biomolecule in an amine-free buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Prepare stock solutions of:
-
Copper(II) sulfate (e.g., 20 mM in water).
-
Copper ligand (e.g., 50 mM THPTA in water).
-
Reducing agent (e.g., 100 mM sodium ascorbate in water, freshly prepared).
-
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and buffer.
-
Add the this compound stock solution to achieve the desired molar excess.
-
Add the copper ligand solution.
-
Add the Copper(II) sulfate solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Mix the reaction gently and incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Remove excess reagents by dialysis or using a desalting column.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for copper-free click chemistry using a strained alkyne (e.g., DBCO or BCN) modified biomolecule.
-
Prepare Reagents:
-
Dissolve the strained alkyne-modified biomolecule in an appropriate buffer (e.g., PBS, pH 7.4).
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the strained alkyne-modified biomolecule and buffer.
-
Add the this compound stock solution. A 2-4 fold molar excess of the azide over the alkyne is a good starting point.
-
-
Incubation:
-
Gently mix the reaction and incubate. Reaction times can vary from 4-12 hours at room temperature to 12-24 hours at 4°C.
-
-
Purification:
-
Remove unreacted this compound using dialysis or a desalting column.
-
Visualizations
Figure 1. Experimental workflow for labeling, capture, and release of biomolecules using this compound.
Figure 2. Logical relationships in this compound experiments.
References
Validation & Comparative
A Head-to-Head Comparison: Biotin-PEG4-SS-azide vs. Biotin-PEG4-alkyne for Protein Labeling
In the dynamic fields of proteomics, drug discovery, and molecular biology, the precise labeling of proteins is paramount for their detection, purification, and functional analysis. Among the arsenal of tools available, bioorthogonal chemistry, particularly the azide-alkyne cycloaddition reaction, has emerged as a powerful strategy. This guide provides a detailed comparison of two popular biotinylation reagents that leverage this chemistry: Biotin-PEG4-SS-azide and Biotin-PEG4-alkyne. We will delve into their chemical properties, reaction mechanisms, and practical applications, supported by experimental considerations to aid researchers in selecting the optimal reagent for their needs.
Core Chemical Differences and Functional Implications
The fundamental distinction between this compound and Biotin-PEG4-alkyne lies in their reactive functionalities and the presence of a cleavable linker.
-
This compound incorporates an azide group, which readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2][3] A key feature of this reagent is the disulfide (-S-S-) bond within its spacer arm, rendering the linkage cleavable under reducing conditions.[1][4] This cleavability is highly advantageous for applications requiring the gentle elution of biotinylated proteins from streptavidin affinity matrices.
-
Biotin-PEG4-alkyne , conversely, possesses a terminal alkyne group. This reagent is primarily designed for CuAAC reactions with azide-modified proteins. Standard Biotin-PEG4-alkyne reagents feature a stable, non-cleavable linker.
The choice between these two reagents is therefore dictated by the specific requirements of the experimental workflow, particularly the need for target protein release after capture.
Comparative Data Summary
The following table summarizes the key characteristics and performance aspects of this compound and Biotin-PEG4-alkyne.
| Feature | This compound | Biotin-PEG4-alkyne |
| Reactive Group | Azide (-N3) | Terminal Alkyne (-C≡CH) |
| Primary Reaction | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Linker Type | Cleavable (disulfide bond) | Non-cleavable |
| Cleavage Conditions | Reducing agents (e.g., DTT, TCEP, BME) | Not applicable |
| Biocompatibility | SPAAC is highly biocompatible (copper-free). CuAAC requires copper, which can be toxic to living cells. | CuAAC requires a copper catalyst, which can have cytotoxic effects. |
| Reaction Kinetics | SPAAC rates vary with the cyclooctyne used. CuAAC reactions are generally fast and efficient. | CuAAC reactions are typically rapid and high-yielding. |
| Primary Application | Affinity purification with on-demand release of the target protein. Labeling of alkyne-modified proteins. | Stable biotinylation of azide-modified proteins for detection and enrichment. |
| Downstream Compatibility | Ideal for mass spectrometry as the biotin tag can be removed, simplifying analysis. | The biotin tag remains attached, which can interfere with mass spectrometry analysis. |
Experimental Workflows and Methodologies
The selection of either reagent dictates the overall experimental strategy for protein labeling. Below are generalized protocols for labeling a protein of interest that has been metabolically or enzymatically functionalized with the complementary bioorthogonal handle.
Experimental Protocol 1: Protein Labeling using this compound via CuAAC
This protocol is suitable for labeling a protein that has been modified to contain an alkyne group.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Desalting column
Procedure:
-
Prepare Reagents:
-
Dissolve the alkyne-modified protein in an amine-free buffer to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water (freshly made).
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified protein, this compound (10-20 molar excess), and the pre-mixed CuSO4:THPTA catalyst (final concentration of 1-2 mM copper).
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.
-
-
Purification:
-
Remove excess labeling reagents using a desalting column equilibrated with the desired storage buffer.
-
-
Cleavage of the Disulfide Linker (for elution):
-
After affinity purification on a streptavidin resin, the biotinylated protein can be eluted by incubating the beads with a buffer containing 10-50 mM DTT or TCEP for 30-60 minutes at room temperature.
-
Experimental Protocol 2: Protein Labeling using Biotin-PEG4-alkyne via CuAAC
This protocol is designed for labeling a protein that has been modified with an azide group.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Biotin-PEG4-alkyne
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Desalting column
Procedure:
-
Prepare Reagents:
-
Dissolve the azide-modified protein in an amine-free buffer to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of Biotin-PEG4-alkyne in DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water (freshly made).
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the azide-modified protein, Biotin-PEG4-alkyne (10-20 molar excess), and the pre-mixed CuSO4:THPTA catalyst (final concentration of 1-2 mM copper).
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.
-
-
Purification:
-
Remove unreacted Biotin-PEG4-alkyne and other small molecules using a desalting column.
-
Visualizing the Labeling Chemistries
The following diagrams illustrate the chemical reactions and logical workflows associated with each biotinylation reagent.
Caption: Workflow for protein labeling with this compound.
Caption: Workflow for protein labeling with Biotin-PEG4-alkyne.
Conclusion: Making the Right Choice
The decision between this compound and Biotin-PEG4-alkyne hinges on the experimental goals.
Choose this compound when:
-
The downstream application requires the removal of the biotin tag, such as in mass spectrometry-based proteomics where the presence of biotin can complicate data analysis.
-
Gentle elution from streptavidin resins is necessary to preserve protein structure and function.
-
The experimental system is sensitive to copper, and a copper-free SPAAC reaction is preferred for live-cell labeling.
Choose Biotin-PEG4-alkyne when:
-
A stable, permanent biotin label is desired for applications like Western blotting, ELISA, or microscopy.
-
The labeled protein does not need to be recovered from the streptavidin matrix in a native state.
-
The experimental setup can tolerate the use of a copper catalyst, or when working with cell lysates or purified proteins where cytotoxicity is not a concern.
By carefully considering these factors, researchers can select the most appropriate biotinylation reagent to achieve their specific scientific objectives with high efficiency and precision.
References
A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Biotinylation Reagents for Advanced Research Applications
For researchers, scientists, and drug development professionals, the precise and efficient labeling and purification of proteins are paramount. Biotinylation, the process of attaching biotin to a molecule of interest, has become an indispensable tool in these endeavors. The remarkable affinity between biotin and avidin (or its derivatives like streptavidin) provides a robust method for protein detection, purification, and immobilization. However, the choice between cleavable and non-cleavable biotinylation reagents can significantly impact experimental outcomes. This guide provides an objective comparison of these two classes of reagents, supported by experimental data, to aid in the selection of the optimal tool for your research needs.
At the heart of the decision between cleavable and non-cleavable biotinylation lies the experimental goal. Non-cleavable reagents form a permanent link between biotin and the target molecule, which is ideal for applications where a stable complex is desired, such as in certain immunoassays. In contrast, cleavable reagents incorporate a spacer arm with a labile bond that can be broken under specific conditions, allowing for the gentle release of the biotinylated molecule from its streptavidin-bound state. This feature is particularly advantageous for isolating and analyzing target proteins in their native, unmodified state.
Performance Under the Microscope: A Data-Driven Comparison
The choice of biotinylation reagent can have a profound effect on the yield and purity of isolated proteins, as well as the sensitivity of detection in various assays. The following tables summarize quantitative data from studies comparing the performance of cleavable and non-cleavable reagents.
| Parameter | Cleavable Reagent (DADPS-alkyne) | Non-Cleavable Reagent (Biotin-PEG-alkyne) | Experimental Context | Reference |
| Protein Identifications | >50% more proteins identified and quantified | Baseline | Bioorthogonal non-canonical amino acid tagging (BONCAT) followed by mass spectrometry. | [1] |
| Peptide Identifications | 2.8 times more peptides identified | Baseline | Tandem Mass Tag (TMT) labeling combined with DidBIT-BONCAT. | [1] |
| Peptide Quantifications | 4.4 times more peptides quantified | Baseline | Tandem Mass Tag (TMT) labeling combined with DidBIT-BONCAT. | [1] |
Table 1: Comparison of an acid-cleavable (DADPS) and a non-cleavable biotin-alkyne reagent in a proteomics workflow.
| Parameter | Cleavable Reagent (DADPS linker) | Cleavable Reagent (AZO linker) | Experimental Context | Reference |
| Unique Cysteine Residues Identified | Higher number identified | Lower number identified | Profiling of the cellular cysteinome using an iodoacetamide alkyne probe. | [2] |
Table 2: Comparison of two different chemically-cleavable linkers in a chemoproteomic study.
| Parameter | Cleavable Reagent (Thiol-cleavable) | Non-Cleavable Reagent | Unlabeled Control | Experimental Context | Reference |
| Peptides with at least one miscleavage | >90% | >90% | Majority have no miscleavages | Trypsin digestion efficiency of labeled human cell lysate. | [3] |
Table 3: Impact of biotinylation on trypsin digestion efficiency.
The "How-To": Experimental Protocols
To provide a practical context to the data presented, detailed methodologies for key experiments are outlined below.
Protocol 1: Cell Surface Protein Biotinylation using Sulfo-NHS-SS-Biotin (Cleavable)
This protocol describes the labeling of cell surface proteins on live cells using a membrane-impermeable and cleavable biotinylation reagent.
Materials:
-
Cells of interest cultured to appropriate confluency
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Sulfo-NHS-SS-Biotin
-
Quenching solution (e.g., 100 mM glycine in PBS)
-
Lysis buffer
-
Streptavidin-agarose beads
-
Reducing agent (e.g., 50 mM DTT in PBS)
Procedure:
-
Wash cells three times with ice-cold PBS (pH 8.0) to remove any contaminating proteins from the culture medium.
-
Suspend cells at a concentration of approximately 25 x 10^6 cells/mL in PBS (pH 8.0).
-
Immediately before use, prepare a 10 mM solution of Sulfo-NHS-SS-Biotin in water.
-
Add the Sulfo-NHS-SS-Biotin solution to the cell suspension to achieve the desired final concentration (e.g., 1 mg/mL).
-
Incubate the reaction on ice for 30 minutes with gentle agitation.
-
Quench the reaction by adding the quenching solution and incubating for 15 minutes on ice.
-
Wash the cells three times with ice-cold PBS to remove excess biotinylation reagent and quenching solution.
-
Lyse the cells using an appropriate lysis buffer.
-
Clarify the lysate by centrifugation to pellet cellular debris.
-
Incubate the supernatant with streptavidin-agarose beads to capture biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
To cleave the disulfide bond and elute the captured proteins, incubate the beads in a solution containing a reducing agent, such as 50 mM DTT, for 30 minutes at 50°C or 2 hours at room temperature.
Protocol 2: Elution of Biotinylated Proteins from Streptavidin Beads
This protocol outlines different elution strategies for both cleavable and non-cleavable biotinylation reagents.
For Cleavable Reagents (e.g., Disulfide Linker):
-
After capturing the biotinylated proteins on streptavidin beads and performing washes, resuspend the beads in an appropriate buffer.
-
Add a reducing agent to the bead suspension. Common choices include:
-
50 mM Dithiothreitol (DTT)
-
10 mM 2-Mercaptoethanol
-
-
Incubate at room temperature for 2 hours or at 50°C for 30 minutes to facilitate cleavage of the disulfide bond.
-
Centrifuge the beads and collect the supernatant containing the eluted proteins.
For Non-Cleavable Reagents: Eluting proteins labeled with non-cleavable biotin reagents is more challenging due to the strength of the biotin-streptavidin interaction. Harsh denaturing conditions are typically required.
-
After protein capture and washing, resuspend the streptavidin beads in a denaturing elution buffer. Common options include:
-
Boiling in SDS-PAGE sample buffer.
-
8 M Guanidine-HCl, pH 1.5.
-
-
Incubate at 95°C for 5-10 minutes.
-
Centrifuge the beads and collect the supernatant. Note that proteins eluted under these conditions will be denatured.
Visualizing the Concepts: Diagrams and Workflows
To further clarify the principles and processes discussed, the following diagrams have been generated.
Caption: Workflow comparison of non-cleavable and cleavable biotinylation.
Caption: Signaling pathway studied with cleavable biotinylation.
Making the Right Choice: Advantages and Disadvantages
The selection of a biotinylation reagent should be guided by the specific requirements of the experiment. Here's a breakdown of the pros and cons of each type:
Cleavable Biotinylation Reagents
Advantages:
-
Gentle Elution: Allows for the recovery of proteins in their native conformation, preserving biological activity.
-
Reduced Contamination: Mild elution conditions minimize the co-elution of non-specifically bound proteins and endogenous biotinylated proteins.
-
Improved Mass Spectrometry Compatibility: Elution of the target protein without the biotin tag can simplify mass spectrometry data analysis.
-
Traceless Cleavage: Some advanced cleavable linkers are "traceless," meaning they leave no residual atoms on the protein after cleavage, which is crucial for functional studies.
Disadvantages:
-
Potential for Premature Cleavage: Some cleavable linkers, such as those with disulfide bonds, can be sensitive to reducing agents present in the cellular environment or in buffers.
-
Incomplete Cleavage: The cleavage reaction may not be 100% efficient, potentially leading to lower recovery of the target protein.
-
Residual Mass: Most cleavable linkers leave a small molecular fragment on the protein after cleavage, which could potentially interfere with downstream applications.
Non-Cleavable Biotinylation Reagents
Advantages:
-
High Stability: The covalent bond formed is highly stable, making it suitable for applications requiring a robust and permanent tag.
-
Simplicity: The workflow does not require an additional cleavage step.
-
Lower Cost: Generally, non-cleavable reagents are more cost-effective than their cleavable counterparts.
Disadvantages:
-
Harsh Elution Conditions: The extremely strong interaction between biotin and streptavidin necessitates harsh, denaturing conditions for elution, which destroys the protein's native structure and function.
-
Interference with Downstream Analysis: The presence of the large biotin-streptavidin complex can interfere with subsequent analyses, such as mass spectrometry or functional assays.
-
Higher Background: Harsh elution conditions can lead to the release of non-specifically bound proteins, resulting in a less pure sample.
References
- 1. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PEG4 Spacers: Finding the Optimal Balance in Bioconjugation
In the intricate fields of drug development and bioconjugation, the choice of a chemical linker is a critical design parameter that profoundly influences the efficacy, stability, and pharmacokinetic profile of a therapeutic or diagnostic agent.[1] Among the most versatile and widely adopted tools are polyethylene glycol (PEG) linkers.[2][3] These flexible, hydrophilic spacers are instrumental in connecting molecules, such as antibodies to cytotoxic payloads in antibody-drug conjugates (ADCs) or protein-of-interest (POI) binders to E3 ligase ligands in PROTACs.[1][]
This guide provides an objective, data-driven comparison of the discrete PEG4 spacer—a chain of four ethylene glycol units—against shorter and longer PEG alternatives. For researchers, scientists, and drug development professionals, understanding this balance is key to optimizing the performance of next-generation bioconjugates.
Core Functions of PEG Spacers in Bioconjugation
The incorporation of a PEG spacer into a bioconjugate imparts several fundamental advantages stemming from its unique physicochemical properties.
-
Enhanced Hydrophilicity and Solubility : Many potent therapeutic payloads are hydrophobic, leading to a propensity for aggregation when conjugated to biomolecules. The inherent hydrophilicity of PEG linkers increases the overall water solubility of the conjugate, mitigating aggregation and improving formulation stability.
-
Reduced Immunogenicity and Enhanced Stability : The flexible PEG chain creates a protective hydration shell around the bioconjugate. This "shielding" effect can mask immunogenic epitopes and protect the conjugate from enzymatic degradation, potentially reducing immune responses and enhancing its stability in biological fluids.
-
Improved Pharmacokinetics : PEGylation increases the hydrodynamic radius of a molecule, which reduces renal clearance and prolongs its circulation half-life. This leads to greater exposure at the target tissue and can improve the overall therapeutic index.
-
Minimized Steric Hindrance : PEG linkers act as flexible arms, providing critical spatial separation between the conjugated molecules. This spacing is crucial for ensuring that each component can perform its function without interference—for example, allowing an antibody to bind its antigen or a payload to access its target.
The PEG4 Advantage: An Optimal Balance
The selection of PEG linker length involves a crucial trade-off between maximizing the beneficial properties of PEGylation and maintaining the biological activity of the conjugate. The PEG4 spacer often represents a "goldilocks" solution, providing an optimal balance between the characteristics of shorter and longer linkers.
Versus Shorter Linkers (e.g., PEG2, PEG3):
Shorter PEG chains may be suitable for applications where a compact conjugate is desired. However, they can be less effective at overcoming the challenges associated with hydrophobic payloads or steric hindrance.
-
Solubility and Aggregation : While any PEG unit adds hydrophilicity, the four units in a PEG4 spacer provide a more substantial improvement in solubility compared to PEG2 or PEG3, which is particularly important when working with highly hydrophobic drugs or at higher drug-to-antibody ratios (DARs).
-
Steric Hindrance and Reactivity : The extended, flexible arm of a PEG4 spacer is more effective at distancing a payload from a large biomolecule like an antibody. This separation can alleviate steric hindrance, leading to more efficient conjugation reactions and ensuring the biological activity of the antibody is preserved.
Versus Longer Linkers (e.g., PEG8, PEG12, >1kDa):
Longer PEG chains are generally superior for maximizing circulation half-life and solubilizing highly challenging payloads. However, this comes with potential drawbacks that the more constrained PEG4 spacer can avoid.
-
Biological Potency : A significant trade-off with increasing PEG linker length can be a decrease in in vitro potency. Longer chains can create excessive distance or steric interference that may impair a payload's ability to interact with its target. For example, studies with affibody-drug conjugates showed that while 4 kDa and 10 kDa PEG chains significantly improved half-life, they also reduced cytotoxicity by approximately 6.5-fold and 22.5-fold, respectively, compared to a non-PEGylated version.
-
Pharmacokinetics and Tumor Penetration : While very long PEG chains dramatically increase circulation time, this does not always translate to superior efficacy. An optimal balance is required. Studies on ADCs have shown that linkers with 8, 12, and 24 PEG units can provide higher tumor exposure than those with 2 and 4 units. However, the PEG4 linker often provides sufficient pharmacokinetic enhancement to achieve a therapeutic effect without the potential downsides of much longer chains.
-
PROTAC Efficiency : In the design of PROTACs, the linker length is critical for enabling the formation of a stable ternary complex between the target protein and the E3 ligase. While longer linkers like PEG6 or PEG8 are sometimes used, PEG4 is a common and effective choice that can facilitate this interaction without the risk of being too flexible or long, which can destabilize the complex.
Data Presentation: Comparative Performance of PEG Linkers
The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance metrics.
Table 1: Effect of PEG Linker Length on Pharmacokinetics (PK)
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding | Reference |
|---|---|---|---|
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes. | |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG. | |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG. | |
| ADC | PEG2, PEG4 | Showed similar, lower plasma and tumor exposures. | |
| ADC | PEG8, PEG12, PEG24 | Provided similar but significantly higher tumor exposures compared to shorter PEGs. | |
| Non-binding IgG-MMAE (DAR 8) | PEG8 | Clearance rate of ~4.5 mL/kg/day. |
| Non-binding IgG-MMAE (DAR 8) | PEG24 | Clearance rate of ~2.5 mL/kg/day (slower clearance). | |
Table 2: Effect of PEG Linker Length on In Vitro Potency and Binding Affinity
| Molecule Type | PEG Linker Length | Key In Vitro Finding | Reference |
|---|---|---|---|
| Affibody-Drug Conjugate | 4 kDa | Cytotoxicity reduced by ~6.5-fold compared to no PEG. | |
| Affibody-Drug Conjugate | 10 kDa | Cytotoxicity reduced by ~22.5-fold compared to no PEG. | |
| ⁶⁸Ga-labeled Bombesin Analog | PEG2, PEG3, PEG4, PEG6 | Shorter mini-PEG linkers resulted in lower IC50 values (higher binding affinity). |
| ROR1-Targeting PROTAC-Antibody Conjugate | PEG4 | Used as the linker in the conjugate demonstrating the lowest DC50 (most potent degradation). | |
Table 3: Effect of PEG Linker Length on In Vivo Efficacy
| Molecule Type | PEG Linker Length | Key In Vivo Efficacy Finding | Reference |
|---|---|---|---|
| ADC | Non-PEGylated Control | Decreased tumor weights by 11%. | |
| ADC | PEG2, PEG4 | Provided a 35-45% decrease in tumor weights. | |
| ADC | PEG8, PEG12, PEG24 | Provided a 75-85% reduction in tumor weights. | |
| Affibody-Drug Conjugate | 10 kDa | Despite lower in vitro cytotoxicity, the prolonged half-life resulted in the strongest tumor growth inhibition in vivo. |
| Folate-Linked Liposomal Doxorubicin | 10 kDa | Tumor size was reduced by >40% compared to groups treated with 2 kDa or 5 kDa linkers. | |
Mandatory Visualizations
Caption: Conceptual model of an ADC with different PEG linker lengths.
Caption: Workflow for comparing ADCs with varying PEG linker lengths.
Caption: Role of a PEG4 spacer in PROTAC-mediated protein degradation.
Experimental Protocols
Detailed methodologies are essential for the reproducible comparison of bioconjugates.
Protocol 1: General Procedure for Antibody-Drug Conjugate (ADC) Synthesis via NHS Ester Chemistry
This protocol describes the conjugation of a PEG4-containing linker with an N-hydroxysuccinimide (NHS) ester to primary amines (lysine residues) on an antibody.
Materials:
-
Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4).
-
Linker-Payload-NHS ester (e.g., MMAE-PEG4-NHS).
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or tangential flow filtration (TFF).
-
Anhydrous dimethyl sulfoxide (DMSO).
Methodology:
-
Antibody Preparation : If necessary, perform a buffer exchange to transfer the antibody into the Reaction Buffer at a concentration of 5-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
Linker-Payload Preparation : Dissolve the Linker-Payload-NHS ester in anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM).
-
Conjugation Reaction : Add a calculated molar excess (e.g., 5-10 fold) of the Linker-Payload solution to the antibody solution. The exact ratio should be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction at room temperature or 4°C for 1-4 hours with gentle mixing.
-
Quenching : Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 30 minutes.
-
Purification : Remove unconjugated linker-payload and other small molecules by SEC or TFF, exchanging the purified ADC into a final formulation buffer (e.g., PBS).
-
Characterization : Determine the protein concentration (e.g., via A280 measurement) and the average DAR using techniques like Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
Protocol 2: In Vitro Cytotoxicity Assay (IC50 Determination)
This protocol outlines a method to assess the potency of an ADC against a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC).
-
Complete cell culture medium.
-
ADCs with different PEG linkers.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin).
-
96-well clear-bottom, white-walled plates.
Methodology:
-
Cell Seeding : Seed the target cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment : Prepare serial dilutions of the ADCs (e.g., from 100 µg/mL to 0.01 ng/mL) in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted ADC solutions to the appropriate wells. Include untreated cells as a negative control.
-
Incubation : Incubate the plate for 72-120 hours at 37°C in a humidified CO₂ incubator.
-
Viability Measurement : Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition : Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis : Normalize the data to the untreated control wells. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 3: Pharmacokinetic (PK) Analysis in a Mouse Model
This protocol describes a typical PK study to determine the circulation half-life of an ADC.
Materials:
-
Female BALB/c mice (or other appropriate strain), 6-8 weeks old.
-
Purified ADC constructs.
-
Sterile PBS for dosing formulation.
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes).
-
ELISA-based kit for quantifying the human antibody in mouse plasma.
Methodology:
-
Dosing : Administer the ADC to a cohort of mice (n=3-5 per group) via a single intravenous (i.v.) tail vein injection at a specific dose (e.g., 5 mg/kg).
-
Blood Sampling : Collect blood samples (approx. 20-30 µL) from the saphenous vein at multiple time points (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, and 168 hr post-injection).
-
Plasma Preparation : Process the blood samples by centrifugation to separate the plasma. Store plasma at -80°C until analysis.
-
Quantification : Measure the concentration of the total antibody (ADC) in the plasma samples using a validated human IgG ELISA.
-
Data Analysis : Plot the mean plasma concentration versus time for each ADC construct. Fit the data to a non-compartmental or compartmental pharmacokinetic model to calculate key parameters, including clearance (CL), volume of distribution (Vd), and terminal half-life (t½).
Conclusion
The selection of a PEG linker is a critical decision in the design of bioconjugates, with a profound impact on their therapeutic index. While shorter linkers may offer advantages in specific contexts and longer linkers are unparalleled in maximizing circulation time, the PEG4 spacer frequently provides the most effective and versatile balance. It delivers significant improvements in solubility, stability, and pharmacokinetics while minimizing the risk of steric hindrance and loss of potency that can accompany longer chains. Ultimately, the optimal PEG linker length is context-dependent and must be determined empirically. However, by offering a harmonized set of desirable properties, the PEG4 spacer stands out as a foundational tool for researchers developing safer and more effective targeted therapies.
References
Validating Biotin-PEG4-SS-azide Labeling by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and verifiable labeling of biomolecules is a cornerstone of discovery. In chemical proteomics, the use of bioorthogonal handles and enrichment tags is essential for identifying and quantifying proteins in complex biological systems. Biotin-PEG4-SS-azide has emerged as a powerful tool for these applications, combining the high-affinity purification capabilities of biotin with the specificity of "click chemistry" and the analytical flexibility of a cleavable linker.
This guide provides an objective comparison of this compound with alternative labeling reagents, supported by experimental data and detailed protocols for its validation by mass spectrometry.
The Anatomy of a Workhorse Reagent: this compound
This compound is a multi-functional reagent designed for the selective enrichment of biomolecules. Its structure consists of four key components:
-
Biotin: A vitamin with an exceptionally strong and specific non-covalent interaction with streptavidin (Kd ≈ 10⁻¹⁵ M), enabling highly efficient affinity purification.[1]
-
PEG4 (Polyethylene Glycol) Spacer: A four-unit hydrophilic linker that increases the reagent's solubility in aqueous buffers and extends the distance between the biotin and the target molecule. This spacing minimizes steric hindrance, ensuring efficient binding to streptavidin beads.[2][3]
-
SS (Disulfide Bond): A chemically cleavable linker. This disulfide bond is stable under typical labeling and enrichment conditions but can be readily broken by reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This feature is critical for eluting captured proteins from streptavidin resin under mild conditions that are compatible with mass spectrometry, thereby reducing background from non-specifically bound proteins.[4][5]
-
Azide Group: A bioorthogonal reactive handle that specifically reacts with alkyne-modified biomolecules via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". This ensures that the biotin tag is attached only to the intended targets.
Performance Comparison: Cleavable vs. Non-Cleavable Linkers
The key advantage of this compound lies in its cleavable disulfide linker. The strength of the biotin-streptavidin interaction makes the elution of non-cleavable biotinylated proteins challenging, often requiring harsh denaturing conditions that can lead to the co-elution of contaminants and are incompatible with downstream mass spectrometry. Cleavable linkers circumvent this issue, allowing for the gentle release of target molecules while non-specifically bound proteins remain attached to the beads.
Recent benchmarking studies have evaluated various types of cleavable biotin tags, including reduction-cleavable (disulfide), acid-cleavable, and photocleavable linkers. While acid-cleavable tags have shown superior performance in some peptide-centric chemoproteomic workflows in terms of enrichment efficiency and identification yield, reduction-cleavable tags like this compound remain highly effective and applicable, especially when acid-sensitive modifications are being studied.
| Parameter | This compound (Reduction-Cleavable) | Acid-Cleavable Biotin Probes (e.g., DADPS-based) | Non-Cleavable Biotin Probes |
| Elution Condition | Mild (e.g., 10-50 mM DTT or TCEP) | Mild (e.g., 10% Formic Acid) | Harsh (e.g., boiling in SDS buffer, high concentration of organic acids) |
| MS Compatibility | High | High | Low to Moderate (requires sample cleanup) |
| Background Proteins | Low | Low | High |
| Enrichment Specificity | High | Very High | Moderate to High |
| Identification Yield | Good | Excellent | Moderate |
| Key Advantage | Widely applicable, compatible with diverse sample types. | Highest reported efficiency and yield in some workflows. | Simplicity in reagent design. |
| Consideration | Potential for disulfide exchange with cysteine residues (can be minimized with alkylation). | Not suitable for acid-labile post-translational modifications. | High background significantly complicates data analysis. |
Experimental Workflows and Validation
Mass spectrometry is the definitive method for validating the successful labeling of a target protein with this compound. The process involves confirming the presence of the tag on enriched peptides, often by identifying the mass shift imparted by the remnant of the tag after cleavage.
Below are key experimental protocols for labeling, enrichment, and preparation for mass spectrometry analysis.
Protocol 1: Labeling of Alkyne-Modified Proteins via Click Chemistry
This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
Sample Preparation: Start with 1-2 mg of your protein lysate containing alkyne-modified proteins in a suitable buffer (e.g., PBS).
-
Reagent Preparation (Freshly Prepared):
-
This compound: 10 mM stock in DMSO.
-
Copper (II) Sulfate (CuSO₄): 50 mM stock in water.
-
Reducing Agent (e.g., TCEP): 50 mM stock in water.
-
Ligand (e.g., TBTA): 1.7 mM stock in DMSO/t-butanol.
-
-
Click Reaction Cocktail: For a 1 mL final reaction volume, combine the reagents in the following order: protein lysate, this compound (to a final concentration of 25-100 µM), TCEP (1 mM), TBTA (100 µM), and finally CuSO₄ (1 mM).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
Protein Precipitation: Precipitate the labeled proteins to remove excess reagents by adding four volumes of ice-cold acetone and incubating at -20°C overnight. Centrifuge to pellet the protein.
Protocol 2: Streptavidin Affinity Purification
-
Resuspension: Resuspend the protein pellet in a buffer containing SDS (e.g., 1% SDS in PBS).
-
Binding: Add streptavidin-coated magnetic or agarose beads to the lysate and incubate for 1-2 hours at room temperature to capture the biotin-tagged proteins.
-
Washing: To remove non-specifically bound proteins, wash the beads sequentially with a series of stringent buffers. A typical wash series includes:
-
1% SDS in PBS
-
8 M urea in 100 mM Tris-HCl
-
1 M NaCl in PBS
-
Finally, PBS buffer
-
Protocol 3: On-Bead Digestion, Elution, and MS Preparation
-
Denaturation and Reduction: Resuspend the beads in a denaturing buffer (e.g., 6 M urea in 50 mM ammonium bicarbonate). Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds, including the linker.
-
Alkylation: Cool the sample to room temperature and add iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark for 30 minutes to cap all free cysteine residues.
-
Digestion: Dilute the urea concentration to less than 1 M with 50 mM ammonium bicarbonate. Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
Elution: The tryptic peptides, now cleaved from the biotin tag (which remains on the beads), are in the supernatant. Collect the supernatant containing the purified peptides.
-
Desalting: Desalt the eluted peptides using a C18 StageTip or equivalent method before LC-MS/MS analysis.
Visualizing the Process
To better understand the experimental logic, the following diagrams illustrate the key workflows and chemical principles.
Data Analysis and Validation in Mass Spectrometry
The final validation step occurs during data analysis. When searching the MS/MS data against a protein database, the mass of the tag remnant must be specified as a variable modification. After cleavage of the disulfide bond and alkylation with iodoacetamide, the original alkyne-bearing amino acid (e.g., homopropargylglycine) will carry a mass modification corresponding to the cleaved and alkylated portion of the linker. Identifying peptides with this specific mass shift provides direct evidence of successful labeling and enrichment. This direct detection of the modification remnant is a key advantage, as it allows for the confident discrimination of true targets from background contaminants that may persist even after stringent washes.
References
- 1. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Comparative analysis of cleavable diazobenzene-based affinity tags for bioorthogonal chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP3250928A1 - Methods for a quantitative release of biotinylated peptides and proteins from streptavidin complexes - Google Patents [patents.google.com]
Navigating the Bioconjugation Landscape: A Comparative Guide to Biotin-PEG4-SS-azide and its Alternatives
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of a linker can be as critical as the molecules being joined. The Biotin-PEG4-SS-azide linker, with its cleavable disulfide bond, has long been a staple for applications requiring the reversible capture and release of biomolecules. However, a growing arsenal of alternative linkers, each with unique cleavage mechanisms and performance characteristics, now offers tailored solutions for a variety of specific applications. This guide provides an objective comparison of this compound with its key alternatives, supported by experimental data to inform your selection process.
The fundamental structure of these valuable research tools consists of a biotin moiety for high-affinity binding to streptavidin, a reactive azide group for click chemistry-based conjugation, and a spacer arm, often a polyethylene glycol (PEG) chain, to enhance solubility and reduce steric hindrance. The key differentiator lies in the cleavable element incorporated into this spacer. While the disulfide bond in this compound is readily cleaved by reducing agents, this may not be the optimal choice for all experimental contexts.
The Contenders: A Spectrum of Cleavable Chemistries
Beyond the traditional disulfide linkage, several alternative cleavage strategies have emerged, each with distinct advantages and ideal use cases. These include linkers susceptible to acid, light, or specific enzymatic or chemical treatments.
A 2022 study published in the Journal of Proteome Research evaluated the performance of five commercially available cleavable biotin tags in chemoproteomic workflows.[1][2] The study highlighted that an acid-cleavable biotin tag featuring a dialkoxydiphenylsilane (DADPS) moiety, when used in a specific workflow, surpassed other methods in enrichment efficiency, identification yield, and reproducibility.[1][2] This underscores the importance of matching the linker's properties to the experimental design.
The primary alternatives to the disulfide-based this compound include:
-
Acid-Cleavable Linkers (e.g., DADPS): These linkers are designed to be stable under standard physiological conditions but are efficiently cleaved under mild acidic conditions.[3] The dialkoxydiphenylsilane (DADPS) motif is a notable example, offering highly selective labeling and leaving a small molecular fragment on the labeled protein after cleavage, which is advantageous for mass spectrometry analysis.
-
Photocleavable (PC) Linkers: Offering spatiotemporal control, these linkers are cleaved upon exposure to UV light at a specific wavelength. This allows for the precise release of captured molecules at a desired time and location within an experiment, minimizing background signal from non-specifically bound proteins.
-
Azobenzene (AZO) Linkers: These linkers contain an azobenzene group that can be cleaved under reducing conditions, typically with sodium dithionite.
-
Dde Linkers: Based on the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl moiety, these linkers are cleaved under mild conditions, although some studies suggest they may have lower stability during sample preparation compared to other alternatives.
Performance Under the Microscope: A Data-Driven Comparison
The selection of an appropriate linker is often dictated by its performance in specific applications. Key metrics for comparison include labeling selectivity, cleavage efficiency, and the impact on downstream analysis.
| Linker Type | Cleavage Condition | Cleavage Efficiency | Key Advantages | Potential Considerations | Reference |
| Disulfide (SS) | Reducing agents (e.g., DTT, TCEP) | High | Well-established chemistry, efficient cleavage. | Potential for premature cleavage in reducing cellular environments. | |
| Acid-Cleavable (DADPS) | Mild acid (e.g., 10% formic acid) | >98% in 0.5 h | High labeling selectivity, mild cleavage conditions, small residual mass tag. | Not suitable for acid-sensitive proteins or probes. | |
| Photocleavable (PC) | UV light (e.g., 365 nm) | High | Spatiotemporal control of cleavage, mild release conditions. | Potential for UV-induced damage to biomolecules. | |
| Azobenzene (AZO) | Sodium dithionite | Variable | Alternative to disulfide reduction. | Dithionite can have off-target effects. | |
| Dde | Hydrazine | High | Mild cleavage conditions. | Potential for lower stability during sample preparation. |
A study comparing DADPS and AZO linkers for profiling the cellular cysteinome found that the DADPS linker led to the identification of a higher number of unique cysteine residues. Another comprehensive evaluation of cleavable bioorthogonal probes for O-GlcNAc proteomics found that PC-biotin-alkyne, DADPS-biotin-alkyne, and Diazo-biotin-alkyne provided higher intensities of tagged O-GlcNAc peptides compared to Dde-biotin-alkyne.
Visualizing the Workflow: From Conjugation to Cleavage
The application of these linkers typically follows a multi-step workflow involving the labeling of a target molecule, capture with streptavidin, and subsequent cleavage to release the target for analysis.
Figure 1. A generalized experimental workflow for utilizing cleavable biotin-azide linkers.
This diagram illustrates the three key stages: initial labeling of a target biomolecule via click chemistry, capture of the biotinylated molecule using streptavidin-coated beads, and finally, the controlled release of the target for subsequent analysis. The specific cleavage agent used in the final step is determined by the nature of the cleavable linker.
Experimental Protocols: A Closer Look at the Methodology
To provide a practical framework, detailed methodologies for key experiments are outlined below. These protocols are synthesized from various research articles and should be optimized for specific experimental systems.
General Protocol for Click Chemistry Labeling
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified biomolecule (e.g., protein, glycan) with the Biotin-PEG-Cleavable-Azide linker in a suitable buffer (e.g., phosphate-buffered saline).
-
Catalyst Preparation: Prepare a fresh solution of copper(II) sulfate and a reducing agent (e.g., sodium ascorbate). A copper ligand such as TBTA or BTTAA can be included to protect the biomolecule and improve reaction efficiency.
-
Initiation: Add the copper catalyst to the reaction mixture to initiate the click reaction.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours.
-
Quenching/Purification: The reaction can be quenched by adding EDTA. The labeled biomolecule can then be purified using methods appropriate for the specific sample, such as size-exclusion chromatography or precipitation.
Protocol for Cleavage of Different Linkers
Disulfide Linker Cleavage:
-
Resuspend the streptavidin beads with the captured biotinylated biomolecule in a buffer containing a reducing agent (e.g., 10-50 mM DTT or TCEP).
-
Incubate at room temperature for 30-60 minutes with gentle agitation.
-
Pellet the beads using a magnetic stand or centrifugation and collect the supernatant containing the released biomolecule.
Acid-Cleavable (DADPS) Linker Cleavage:
-
Wash the streptavidin beads with the captured complex to remove any non-specifically bound proteins.
-
Resuspend the beads in a mild acidic solution (e.g., 10% formic acid).
-
Incubate at room temperature for 30 minutes.
-
Neutralize the solution with a suitable base (e.g., ammonium hydroxide) if required for downstream applications.
-
Collect the supernatant containing the released biomolecule.
Photocleavable (PC) Linker Cleavage:
-
Resuspend the streptavidin beads with the captured complex in a suitable buffer.
-
Transfer the suspension to a UV-transparent plate or tube.
-
Irradiate the sample with a UV lamp at the appropriate wavelength (e.g., 365 nm) for a predetermined time (typically 5-30 minutes).
-
Collect the supernatant containing the released biomolecule.
Logical Relationships of Cleavable Linkers
The choice of a cleavable linker is a critical decision point in the design of many biological assays. The following diagram illustrates the logical relationships guiding this selection process.
Figure 2. Decision tree for selecting an appropriate cleavable biotin-azide linker.
This flowchart highlights the key considerations, starting from the fundamental need for reversible biotinylation to the specific constraints of the experimental system that will dictate the most suitable cleavage chemistry.
Conclusion
While this compound remains a valuable and widely used tool, the expanding repertoire of cleavable linkers provides researchers with a more nuanced toolkit for a diverse range of applications. The acid-cleavable DADPS linkers have shown exceptional performance in proteomics, offering high selectivity and mild cleavage conditions. Photocleavable linkers provide unparalleled spatiotemporal control, which is invaluable for specific imaging and release experiments. The optimal choice will always depend on a careful consideration of the specific biomolecules involved, the tolerance of the system to different cleavage reagents, and the requirements of the downstream analytical methods. By understanding the comparative performance and experimental nuances of these alternatives, researchers can enhance the precision, efficiency, and success of their bioconjugation strategies.
References
Efficacy of different reducing agents for disulfide cleavage
A Comprehensive Guide to Selecting Reducing Agents for Disulfide Cleavage
For researchers, scientists, and drug development professionals, the precise cleavage of disulfide bonds is a critical step in numerous biochemical and analytical workflows. The choice of reducing agent can significantly impact protein structure, function, and the reliability of experimental results. This guide provides an objective comparison of the most commonly used reducing agents—Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and β-Mercaptoethanol (BME)—supported by experimental data and detailed protocols to inform your selection process.
Mechanisms of Action: A Tale of Three Reductants
The efficacy and specificity of a reducing agent are rooted in its chemical mechanism for disulfide bond cleavage.
-
Dithiothreitol (DTT): As a dithiol, DTT reduces disulfide bonds through a highly efficient two-step intramolecular reaction.[1] The initial attack by one of DTT's thiol groups on the disulfide bond forms a mixed disulfide intermediate. The second thiol group of the same DTT molecule then attacks this intermediate, resulting in a stable, six-membered ring and the reduced target protein. This intramolecular cyclization is thermodynamically favorable, making DTT a potent reducing agent.[1]
-
β-Mercaptoethanol (BME): BME is a monothiol and reduces disulfide bonds via a two-step intermolecular process. The first step is similar to that of DTT, forming a mixed disulfide. However, a second molecule of BME is required to complete the reduction.[1] This reliance on a second molecular collision makes the overall reaction less efficient compared to the intramolecular reaction of DTT.[1]
-
Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a phosphine-based reducing agent and operates through a different, irreversible mechanism that does not involve a thiol group. The phosphorus atom of TCEP directly attacks one of the sulfur atoms in the disulfide bond, leading to the cleavage of the bond and the formation of TCEP oxide and two free thiol groups.[2]
Comparative Analysis of Reducing Agents
The selection of an appropriate reducing agent depends on a variety of factors, including the specific application, experimental conditions, and downstream analytical methods.
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | β-Mercaptoethanol (BME) |
| Relative Strength | Strong | Strongest | Moderate |
| Mechanism | Intramolecular (dithiol) | Nucleophilic phosphine attack | Intermolecular (monothiol) |
| Optimal pH | >7 | 1.5 - 8.5 | ~7 (effective 5.5-10) |
| Odor | Pungent | Odorless | Strong, unpleasant |
| Stability in Air | Prone to oxidation | Resistant to air oxidation | Prone to oxidation |
| Solution Stability | Half-life of 40h at pH 6.5, 1.4h at pH 8.5 (20°C) | Stable for weeks at room temperature | Half-life of >100h at pH 6.5, 4h at pH 8.5 (20°C) |
| Maleimide Chemistry | Reacts with maleimides; must be removed prior to labeling | Generally compatible; does not readily react with maleimides | Reacts with maleimides |
| Mass Spectrometry | Can form adducts | Compatible | Can form adducts |
| Cost | Moderate | High | Low |
Experimental Protocols
Reproducible and quantifiable assessment of disulfide bond reduction is crucial for validating experimental outcomes. Below are two standard protocols for evaluating the efficacy of different reducing agents.
Protocol for Assessing Protein Disulfide Reduction by SDS-PAGE
This method provides a qualitative and semi-quantitative comparison of the reduction of inter- and intra-chain disulfide bonds.
Materials:
-
Protein sample with known disulfide bonds (e.g., bovine serum albumin, BSA)
-
Reducing agents to be tested (DTT, TCEP, BME)
-
SDS-PAGE loading buffer (non-reducing and reducing)
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
Protein stain (e.g., Coomassie Brilliant Blue)
Procedure:
-
Sample Preparation: Prepare aliquots of the protein sample at a concentration of 1 mg/mL. To each aliquot, add a different reducing agent at a final concentration of 10-20 mM. Include a control sample with no reducing agent.
-
Incubation: Incubate the samples at 37°C for 30 minutes.
-
SDS-PAGE: Mix the treated protein samples with non-reducing SDS-PAGE loading buffer. As a positive control for complete reduction, mix an aliquot of the untreated protein with reducing SDS-PAGE loading buffer.
-
Electrophoresis: Load the samples onto an SDS-PAGE gel and run according to standard procedures.
-
Analysis: Stain the gel with Coomassie Brilliant Blue and destain. A shift in the apparent molecular weight or the appearance of multiple bands from a single band indicates the reduction of disulfide bonds. The intensity of the bands can be quantified using densitometry for a semi-quantitative comparison.
Protocol for Quantitative Analysis of Disulfide Reduction using DTNB (Ellman's Reagent)
This colorimetric assay quantifies the number of free sulfhydryl groups generated upon disulfide bond reduction.
Materials:
-
Disulfide-containing substrate (e.g., oxidized glutathione, DTNB)
-
Reducing agents to be tested (DTT, TCEP, BME)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0
-
Ellman's Reagent Solution: 4 mg/mL DTNB in Reaction Buffer
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a microplate well or cuvette, mix the disulfide-containing substrate with the reducing agent in the Reaction Buffer.
-
Incubation: Incubate the reaction mixture at room temperature for 15 minutes.
-
Color Development: Add the Ellman's Reagent Solution to the reaction mixture.
-
Measurement: Immediately measure the absorbance at 412 nm.
-
Quantification: The concentration of free sulfhydryl groups can be calculated using the Beer-Lambert law, with the molar extinction coefficient of the product (TNB) being 14,150 M⁻¹cm⁻¹ at 412 nm.
Visualizing Workflows and Decision Making
Mechanism of Disulfide Reduction by DTT and BME
Caption: Mechanisms of disulfide reduction by DTT (intramolecular) and BME (intermolecular).
Experimental Workflow for Disulfide Reduction Analysis
References
A Researcher's Guide to Click Chemistry Linkers: A Side-by-Side Comparison
For researchers, scientists, and drug development professionals, the ability to selectively and efficiently join molecular building blocks is paramount. "Click chemistry" provides a suite of powerful, reliable, and biocompatible reactions that have revolutionized bioconjugation, drug discovery, and materials science.[1][2][3] At the heart of these transformations are linker molecules that facilitate the "click" connection. The choice of linker is critical, as it dictates the reaction's speed, efficiency, and suitability for a given biological environment.
This guide offers an objective, data-driven comparison of the most common click chemistry linkers, providing the necessary information to select the optimal tool for your research needs.
Core Click Chemistry Reactions: An Overview
Click chemistry is not a single reaction but a set of criteria for ideal chemical ligations: high yields, stereospecificity, simple reaction conditions (often in water), and non-toxic byproducts.[2][4] Three main classes of reactions have become the workhorses of the field:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The quintessential click reaction, CuAAC joins a terminal alkyne and an azide to form a stable 1,4-disubstituted triazole. It is incredibly efficient and versatile but requires a copper(I) catalyst, which can be cytotoxic, limiting its use in living systems.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the cytotoxicity of copper, SPAAC was developed as a catalyst-free alternative. This reaction uses strained cyclooctynes, such as Dibenzocyclooctyne (DBCO) or Bicyclo[6.1.0]nonyne (BCN), which react rapidly with azides due to their high ring strain. SPAAC is highly bioorthogonal and is the preferred method for live-cell and in vivo applications.
-
Inverse Electron-Demand Diels-Alder (IEDDA): This is the fastest known click reaction, occurring between an electron-poor tetrazine and a strained, electron-rich alkene like a trans-cyclooctene (TCO). Its exceptional speed makes it ideal for labeling low-abundance targets and for in vivo imaging applications.
Quantitative Comparison of Click Chemistry Linkers
The performance of a click chemistry linker is primarily assessed by its reaction kinetics, biocompatibility, and stability. The second-order rate constant (k) is a direct measure of a reaction's intrinsic speed.
| Reaction Type | Linker/Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Biocompatibility | Key Features & Trade-offs | Common Applications |
| CuAAC | Terminal Alkyne + Azide | 10 - 10,000 | Low (due to Cu catalyst) | Fast & Efficient: High yields under mild conditions. Cytotoxic: Copper catalyst limits in vivo use. | Bioconjugation, Drug discovery, Polymer chemistry, Materials science |
| SPAAC | DBCO + Azide | ~0.1 - 1.0 | High | Copper-Free: Ideal for live cells and in vivo studies. Slower than CuAAC: Reaction rates are generally lower. DBCO is bulky and hydrophobic. | Live-cell imaging, In vivo labeling, Antibody-Drug Conjugate (ADC) development |
| SPAAC | BCN + Azide | ~0.001 - 0.1 | High | Copper-Free: Highly biocompatible. More Stable: More stable than DBCO in some reducing environments. Smaller & Less Hydrophobic: Compared to DBCO. | Cellular labeling, Bioconjugation where DBCO instability is a concern |
| IEDDA | Tetrazine + TCO | 1 - 1,000,000 | High | Extremely Fast: The fastest bioorthogonal reaction. Bioorthogonal: No catalyst required. | In vivo pre-targeting, PET imaging, Labeling of low-concentration biomolecules |
In-Depth Comparison: DBCO vs. BCN Linkers for SPAAC
The choice between DBCO and BCN is a common decision point for researchers utilizing copper-free click chemistry. While both react efficiently with azides, they have distinct properties that make them suitable for different applications.
| Feature | DBCO (Dibenzocyclooctyne) | BCN (Bicyclo[6.1.0]nonyne) |
| Reaction Kinetics | Generally faster due to greater ring strain. Preferred when rapid labeling is critical. | Generally slower than DBCO. |
| Structure & Size | Bulky, aromatic structure. | Compact, non-aromatic, and smaller. |
| Lipophilicity | Higher. | Lower. |
| Stability | Less stable in the presence of thiols (e.g., glutathione) and some reducing agents. | More stable in the presence of thiols, making it a better choice for some intracellular environments or antibody conjugations. |
| Reactivity Nuances | Reacts significantly faster with primary and secondary azides. | Shows a higher reaction rate with aromatic azides compared to DBCO. Maintains more consistent reactivity with sterically hindered azides. |
Visualizing Click Chemistry Reactions and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the chemical reactions and experimental processes involved in click chemistry.
Caption: Core reaction mechanisms for CuAAC, SPAAC, and IEDDA click chemistry.
Caption: A typical experimental workflow for synthesizing an ADC using SPAAC.
Experimental Protocols
Detailed and reliable protocols are essential for successful bioconjugation experiments. Below are starting-point methodologies for CuAAC and SPAAC reactions.
Protocol 1: General CuAAC for Protein Labeling
This protocol describes the labeling of an alkyne-modified protein with an azide-containing fluorescent dye.
Materials:
-
Alkyne-modified protein in Phosphate Buffered Saline (PBS).
-
Azide-fluorophore probe (e.g., 10 mM stock in DMSO).
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water).
-
Ligand solution: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., 100 mM in water).
-
Reducing agent: Sodium Ascorbate (e.g., 300 mM in water, freshly prepared).
-
Reaction Buffer: PBS, pH 7.4.
Methodology:
-
In a microcentrifuge tube, dilute the alkyne-modified protein to the desired final concentration (e.g., 1-5 mg/mL) with PBS.
-
Prepare the catalyst premix: In a separate tube, mix the CuSO₄ solution and THPTA ligand solution. Incubate for several minutes at room temperature. A 1:2 to 1:5 ratio of Cu:Ligand is common.
-
To the protein solution, add the azide-fluorophore probe to the desired final concentration (typically a 4-50 fold molar excess over the protein).
-
Add the catalyst premix to the protein-azide mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Vortex briefly to mix.
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
The labeled protein is now ready for downstream purification (e.g., dialysis or size exclusion chromatography) to remove excess reagents and byproducts.
Protocol 2: General SPAAC for Live-Cell Labeling
This protocol outlines the labeling of metabolically incorporated azido-sugars on the cell surface with a DBCO-functionalized fluorophore.
Materials:
-
Cells cultured in appropriate medium.
-
Azide-modified metabolic precursor (e.g., Ac₄ManNAz for sialic acid labeling).
-
DBCO-fluorophore (e.g., 1 mM stock in DMSO).
-
Phosphate Buffered Saline (PBS).
-
Cell imaging medium.
Methodology:
-
Metabolic Labeling: Culture cells in a medium containing the azide-modified precursor (e.g., 25-50 µM Ac₄ManNAz) for 24-48 hours to allow for incorporation into cell-surface glycans.
-
Cell Preparation: Gently wash the cells two to three times with cold PBS to remove unincorporated azido-sugars.
-
Click Reaction: Dilute the DBCO-fluorophore in cell imaging medium to a final concentration (e.g., 5-20 µM).
-
Add the DBCO-fluorophore solution to the washed cells.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells two to three times with fresh imaging medium to remove the unreacted DBCO-fluorophore.
-
Imaging: The cells are now labeled and ready for visualization by fluorescence microscopy.
References
A Researcher's Guide to Confirming Successful Biotin-PEG4-SS-azide Conjugation
For researchers in drug development and various scientific fields, the successful conjugation of biotin tags to biomolecules is a critical step for a multitude of applications, from affinity purification to targeted drug delivery. Biotin-PEG4-SS-azide is a versatile reagent that allows for the attachment of a biotin moiety to alkyne-modified molecules via a polyethylene glycol (PEG) spacer and a cleavable disulfide bond. This guide provides a comparative overview of common methods to confirm successful conjugation, complete with experimental protocols and data presentation to aid in selecting the most appropriate technique for your research needs.
Comparing the Methods: A Quantitative Overview
Choosing the right confirmation method depends on factors such as the required sensitivity, the nature of the conjugated molecule, and the available instrumentation. The following table summarizes the key characteristics of four widely used techniques.
| Feature | Mass Spectrometry | HABA Assay | Fluorescent Assay | Gel Shift Assay (SDS-PAGE) |
| Principle | Measures the mass increase of the molecule after conjugation. | Colorimetric assay based on the displacement of HABA from avidin by biotin. | Measures the fluorescence generated by the displacement of a quenched fluorescent probe from avidin by biotin. | Detects the increase in molecular weight of the conjugate upon binding to streptavidin. |
| Sensitivity | Very High | Moderate | High | Low to Moderate |
| Quantitative? | Yes (can determine precise mass addition) | Yes (calculates moles of biotin per mole of protein) | Yes (calculates moles of biotin per mole of protein) | Semi-quantitative |
| Throughput | Low | High (microplate compatible) | High (microplate compatible) | Low to Moderate |
| Instrumentation | Mass Spectrometer (e.g., MALDI-TOF, ESI-MS) | Spectrophotometer or Microplate Reader | Fluorometer or Fluorescent Microplate Reader | Electrophoresis System and Imaging |
| Cleavage Info | Can confirm linker cleavage by observing mass change. | Indirectly, by comparing results before and after reduction. | Indirectly, by comparing results before and after reduction. | Can visualize cleavage by loss of streptavidin binding. |
| Best For | Precise characterization of the conjugate, including site of conjugation. | Rapid and routine quantification of biotin incorporation. | Sensitive quantification, especially for low-concentration samples. | Quick, qualitative confirmation and visualization of conjugation. |
Visualizing the Confirmation Workflow
The general workflow for confirming the conjugation of this compound to a target molecule involves the conjugation reaction followed by one or more analytical techniques.
Caption: Workflow for this compound conjugation and confirmation.
Detailed Experimental Protocols
Here are detailed protocols for the key experiments used to confirm the successful conjugation of this compound.
Mass Spectrometry Analysis
Principle: This technique directly measures the mass of the biomolecule before and after conjugation. A successful reaction will result in a mass increase corresponding to the molecular weight of the this compound moiety (736.97 g/mol ).
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the unconjugated biomolecule at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., PBS).
-
Following the conjugation reaction with this compound, purify the conjugate to remove excess unreacted biotin reagent. This can be done using size-exclusion chromatography or dialysis.
-
Prepare a sample of the purified conjugate at the same concentration as the unconjugated control.
-
-
Mass Spectrometry Analysis:
-
The choice of mass spectrometer (e.g., MALDI-TOF, ESI-MS) will depend on the size and nature of the biomolecule.
-
For proteins, dilute the samples in an appropriate matrix solution for MALDI-TOF analysis or a suitable solvent for ESI-MS.
-
Acquire the mass spectra for both the unconjugated and conjugated samples.
-
-
Data Analysis:
-
Compare the obtained mass spectra. A successful conjugation will show a peak shift in the conjugated sample corresponding to the addition of one or more this compound molecules.
-
The heterogeneity of the conjugation (i.e., the distribution of the number of biotin tags per molecule) can also be assessed.
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay
Principle: The HABA assay is a colorimetric method for quantifying biotin. HABA binds to avidin, producing a yellow-orange complex with an absorbance maximum at 500 nm. Biotin has a higher affinity for avidin and will displace the HABA, causing a decrease in absorbance at 500 nm. The change in absorbance is proportional to the amount of biotin in the sample.[1]
Caption: Principle of the HABA assay for biotin quantification.
Protocol:
-
Reagent Preparation:
-
Prepare a HABA/Avidin solution according to the manufacturer's instructions. Typically, this involves dissolving a pre-mixed reagent in a phosphate buffer.
-
Ensure the biotinylated protein sample is free of unconjugated biotin by dialysis or gel filtration.[2]
-
-
Assay Procedure (Microplate Format):
-
Add 180 µL of the HABA/Avidin solution to each well of a 96-well microplate.
-
Measure the absorbance at 500 nm (A500) of the HABA/Avidin solution alone (this is the blank).[2]
-
Add 20 µL of the biotinylated sample to the wells.
-
Incubate for a few minutes at room temperature to allow the displacement reaction to occur.
-
Measure the absorbance at 500 nm again.[2]
-
-
Calculation of Biotin-to-Protein Ratio:
-
The concentration of biotin can be calculated using the Beer-Lambert law and the molar extinction coefficient of the HABA-avidin complex. Commercially available kits often provide a calculator or a detailed formula for this calculation.[3]
-
Determine the protein concentration of your sample using a standard protein assay (e.g., BCA).
-
Calculate the molar ratio of biotin to protein.
-
Fluorescent Biotin Assay
Principle: This assay is similar to the HABA assay but uses a fluorescently labeled avidin and a quencher. When biotin displaces the quencher, a fluorescent signal is produced, which is proportional to the amount of biotin. This method is generally more sensitive than the HABA assay.
Protocol:
-
Reagent Preparation:
-
Use a commercial fluorescent biotin quantitation kit. These kits typically provide a fluorescent avidin/HABA premix (DyLight Reporter).
-
Prepare a standard curve using the provided biocytin standards.
-
Ensure the biotinylated sample is free of unconjugated biotin.
-
-
Assay Procedure (Microplate Format):
-
Pipette 10 µL of each standard and the unknown biotinylated samples into the wells of a black opaque 96-well microplate.
-
Add 90 µL of the DyLight Reporter working solution to each well.
-
Incubate for 5 minutes at room temperature.
-
Measure the fluorescence using a microplate reader with excitation at ~494 nm and emission at ~520 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the fluorescence intensity versus the known biotin concentration of the standards.
-
Determine the biotin concentration in the unknown samples by interpolating from the standard curve.
-
Calculate the moles of biotin per mole of protein as described for the HABA assay.
-
Gel Shift Assay (SDS-PAGE)
Principle: This is a simple and rapid qualitative method to confirm conjugation. The binding of streptavidin (a tetrameric protein of ~53 kDa) to the biotinylated molecule will cause a significant increase in its molecular weight. This "shift" can be visualized by SDS-PAGE.
Protocol:
-
Sample Preparation:
-
Prepare two aliquots of your purified biotinylated molecule.
-
To one aliquot, add a molar excess of streptavidin (e.g., 2-4 fold molar excess).
-
Incubate the mixture at room temperature for 15-30 minutes to allow for binding.
-
The other aliquot will serve as the unconjugated control.
-
-
SDS-PAGE:
-
Add SDS-PAGE sample loading buffer to both the streptavidin-treated and untreated samples. Do not boil the samples, as this can disrupt the biotin-streptavidin interaction.
-
Load the samples onto a polyacrylamide gel.
-
Run the gel according to standard procedures.
-
-
Visualization:
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).
-
A successful conjugation will be indicated by the appearance of a higher molecular weight band (the "shifted" band) in the lane containing the streptavidin-treated sample compared to the untreated control. The original band of the unconjugated molecule may decrease in intensity or disappear.
-
Alternative Biotinylation Reagents
While this compound is an excellent choice for many applications, particularly those requiring a cleavable linker and click chemistry, other reagents are available. The choice of reagent depends on the specific functional groups available on the target molecule and the desired properties of the final conjugate.
| Reagent Type | Target Functional Group | Linker Characteristics | Key Advantage |
| NHS-Ester Biotin | Primary Amines (-NH2) | Various lengths, can be cleavable or non-cleavable. | Widely used, well-established chemistry. |
| Maleimide-Biotin | Sulfhydryls (-SH) | Various lengths, typically non-cleavable. | Specific for cysteine residues. |
| Hydrazide-Biotin | Aldehydes/Ketones (oxidized carbohydrates) | Various lengths. | Targets glycosylation sites on proteins. |
| Photoactivatable Biotin | Non-specific C-H, N-H bonds | Short, non-cleavable. | Labels molecules that lack specific reactive groups. |
By carefully selecting the appropriate confirmation method and understanding the available biotinylation reagents, researchers can confidently and efficiently generate and validate their biotinylated molecules for downstream applications.
References
Biotin-PEG4-SS-azide: A Comparative Literature Review for Researchers
For researchers, scientists, and drug development professionals, the choice of a biotinylation reagent is critical for the success of applications ranging from proteomics to targeted drug delivery. This guide provides a comprehensive comparison of Biotin-PEG4-SS-azide with alternative cleavable linkers, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
This compound is a versatile reagent that combines the high-affinity biotin-streptavidin interaction with a cleavable disulfide linker and a bioorthogonal azide handle for click chemistry. This combination allows for the efficient labeling, capture, and release of target molecules. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance. The key feature of this molecule is the disulfide bond, which can be cleaved under mild reducing conditions, enabling the recovery of target molecules in their native state.
Performance Comparison with Alternative Cleavable Linkers
The performance of a cleavable linker is paramount in applications such as affinity purification and mass spectrometry-based proteomics. The ideal linker should be stable during labeling and capture, yet cleave efficiently under specific, mild conditions without interfering with downstream analysis. Here, we compare this compound with two other commonly used classes of cleavable linkers: acid-cleavable and diazobenzene-based linkers.
| Linker Type | Cleavage Chemistry | Cleavage Conditions | Cleavage Efficiency | Advantages | Disadvantages |
| Disulfide (e.g., this compound) | Reduction of disulfide bond | Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP) | ~60% with 0.5 M DTT in 1 hour | Mild cleavage conditions, compatible with most biological samples. | Premature cleavage in reducing cellular environments, potential for incomplete cleavage. |
| Acid-Cleavable (e.g., DADPS-azide) | Acid-catalyzed hydrolysis | 10% Formic Acid | >98% in 0.5 hours | High cleavage efficiency, rapid cleavage. | Potential for acid-labile post-translational modifications to be affected. |
| Diazobenzene (AZO-azide) | Reduction of azo bond | Sodium dithionite | Not specified in comparative studies | Alternative cleavage chemistry. | Can leave a reactive aniline group on the target molecule, potentially leading to side reactions. Lower protein identification yield in some studies compared to DADPS.[1][2] |
Quantitative Data from Proteomics Studies
The choice of a cleavable linker can significantly impact the yield of identified proteins or peptides in mass spectrometry-based proteomics.
| Linker Type | Workflow | Number of Identified Cysteine Residues | Reference |
| DADPS (Acid-Cleavable) | Enrichment after proteolysis | 4326 (in all three replicates) | [1] |
| AZO (Diazobenzene) | Enrichment after proteolysis | Lower than DADPS | [1] |
| DADPS (Acid-Cleavable) | Optimized protocol with TMT labeling | >10,000 unique cysteine residues | [1] |
Experimental Protocols
Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for labeling an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or other reducing agent (e.g., sodium ascorbate)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand
-
DMSO or DMF for dissolving reagents
-
Desalting column for purification
Procedure:
-
Prepare stock solutions of this compound, CuSO₄, TCEP, and TBTA in a suitable solvent (e.g., DMSO or water).
-
In a microcentrifuge tube, combine the alkyne-modified protein with this compound in a molar excess (typically 10-20 fold).
-
Add the copper ligand (e.g., TBTA) to the reaction mixture.
-
Initiate the reaction by adding the reducing agent (e.g., TCEP or sodium ascorbate) followed by CuSO₄.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
Purify the biotinylated protein from excess reagents using a desalting column.
Cleavage of the Disulfide Linker
This protocol outlines the procedure for releasing the biotinylated molecule from a streptavidin resin using a reducing agent.
Materials:
-
Biotinylated molecule bound to streptavidin-coated beads
-
Cleavage buffer: 50 mM Dithiothreitol (DTT) or 10-20 mM Tris(2-carboxyethyl)phosphine (TCEP) in a suitable buffer (e.g., PBS, pH 7.5-8.5)
Procedure:
-
Wash the streptavidin beads with the bound biotinylated molecule to remove non-specifically bound proteins.
-
Add the cleavage buffer to the beads.
-
Incubate at room temperature for 1 hour with gentle agitation. For more complete cleavage, the incubation time can be extended or repeated.
-
Centrifuge the beads to pellet the resin.
-
Carefully collect the supernatant containing the released molecule.
-
For applications sensitive to reducing agents, the DTT or TCEP can be removed using a desalting column or by dialysis.
Visualizing Experimental Workflows
References
A Comparative Guide to the Performance of Biotin-PEG4-SS-azide in Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Biotin-PEG4-SS-azide's performance for cell surface protein labeling across different cell types. We delve into its efficacy, provide detailed experimental protocols, and compare it with alternative biotinylation reagents, supported by experimental data from various studies.
Introduction to this compound
This compound is a versatile biotinylation reagent designed for the selective labeling of biomolecules. Its structure incorporates four key elements: a biotin moiety for high-affinity binding to streptavidin, a PEG4 spacer to enhance solubility and minimize steric hindrance, a cleavable disulfide (SS) bond to allow for the release of labeled molecules, and an azide group for bioorthogonal ligation via "click chemistry". This reagent is particularly valuable for cell surface proteomics, allowing for the specific capture and subsequent identification of cell surface proteins.
The primary application of this compound in cell biology involves a two-step labeling process. First, a bioorthogonal reactive group, typically an alkyne, is introduced to the cell surface. This is often achieved through metabolic labeling, where cells are cultured with a sugar analog containing an alkyne group, which is then incorporated into cell surface glycans. Alternatively, alkyne groups can be introduced by chemically modifying cell surface proteins. In the second step, the azide group of this compound is covalently attached to the alkyne-modified cell surface proteins via a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reaction.
Performance Comparison in Different Cell Types
Key Performance Parameters:
-
Labeling Efficiency: The efficiency of labeling is primarily dependent on the successful incorporation of the alkyne handle onto the cell surface. This can vary between cell lines due to differences in their metabolic activity and the abundance of target glycoproteins. For instance, cells with higher rates of protein synthesis and glycosylation may exhibit higher labeling efficiency. Studies on Jurkat cells have shown significant glycoprotein labeling after treatment with alkyne-modified sugars[1]. Similarly, HeLa cells have been successfully used for cell surface biotinylation and proteomic analysis[2].
-
Cell Viability and Cytotoxicity: The cytotoxicity of the labeling process is a critical consideration. The copper catalyst used in CuAAC can be toxic to cells[3][4]. However, the use of copper-chelating ligands can minimize this toxicity, allowing for effective labeling of live cells with minimal impact on viability[5]. Strain-promoted click chemistry (SPAAC) offers a copper-free alternative, further enhancing biocompatibility. Studies have shown that with optimized protocols, high cell viability can be maintained in various cell lines, including Jurkat cells, during the click reaction.
-
Cleavage Efficiency: The disulfide bond in this compound allows for the release of captured proteins under mild reducing conditions. This is a significant advantage over non-cleavable biotin reagents, which require harsh denaturing conditions for elution from streptavidin beads. The cleavage efficiency of disulfide linkers is generally high, with studies reporting over 95% release of labeled proteins. This efficiency is expected to be consistent across different cell lysates, including those from HeLa, Jurkat, and A549 cells.
Summary of Expected Performance:
| Cell Line | Adherent/Suspension | Key Characteristics | Expected Labeling Efficiency | Expected Cytotoxicity (with optimized protocol) |
| HeLa | Adherent | Epithelial, robust, high proliferation rate | High | Low |
| Jurkat | Suspension | Lymphocytic, sensitive to copper | Moderate to High | Low to Moderate |
| A549 | Adherent | Epithelial-like, lung carcinoma | Moderate to High | Low |
Comparison with Alternative Biotinylation Reagents
This compound offers distinct advantages over other biotinylation reagents. Here, we compare it with common alternatives.
| Reagent Type | Cleavability | Targeting Moiety | Key Advantages | Key Disadvantages |
| This compound | Disulfide (Reductant) | Azide (Click Chemistry) | High specificity, cleavable under mild conditions, good solubility. | Requires two-step labeling, potential copper toxicity with CuAAC. |
| NHS-SS-Biotin | Disulfide (Reductant) | NHS Ester (Primary Amines) | Single-step labeling, readily available. | Less specific (targets all primary amines), potential for modifying functionally important lysines. |
| Acid-Cleavable Biotin-Alkyne | Acid-Labile | Alkyne (Click Chemistry) | Cleavable under mild acidic conditions, high specificity. | Acid-lability may not be compatible with all downstream applications. |
| Photo-Cleavable Biotin-Azide | Photocleavable (UV light) | Azide (Click Chemistry) | Spatially and temporally controlled cleavage. | Requires specialized equipment for cleavage, potential for UV-induced damage to biomolecules. |
| Non-Cleavable NHS-Biotin | Non-Cleavable | NHS Ester (Primary Amines) | Simple, single-step labeling. | Requires harsh denaturing conditions for elution, leading to co-elution of streptavidin and non-specific binders. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycans and Biotinylation using this compound (CuAAC)
This protocol describes the introduction of alkyne handles onto the cell surface using an alkyne-modified sugar, followed by copper-catalyzed click chemistry with this compound.
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat, A549)
-
Complete cell culture medium
-
Alkyne-modified sugar (e.g., N-azidoacetylmannosamine-alkyne, Ac4ManNAl)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Copper-chelating ligand (e.g., THPTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Quenching solution (e.g., PBS with 5 mM EDTA)
-
Lysis buffer
-
Streptavidin-agarose beads
-
Reducing elution buffer (e.g., SDS-PAGE sample buffer with DTT or BME)
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Replace the culture medium with a fresh medium containing the alkyne-modified sugar (e.g., 25-50 µM Ac4ManNAl).
-
Incubate for 24-72 hours to allow for metabolic incorporation.
-
-
Cell Harvesting and Washing:
-
For adherent cells, detach using a non-enzymatic method. For suspension cells, pellet by centrifugation.
-
Wash the cells three times with ice-cold PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use by mixing CuSO4, the copper-chelating ligand, and this compound in PBS.
-
Add the reducing agent (e.g., sodium ascorbate) to the cocktail to reduce Cu(II) to Cu(I).
-
Resuspend the cell pellet in the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature with gentle agitation.
-
-
Quenching and Washing:
-
Quench the reaction by adding the quenching solution.
-
Wash the cells three times with PBS to remove excess reagents.
-
-
Protein Extraction and Affinity Purification:
-
Lyse the cells in a suitable lysis buffer.
-
Clarify the lysate by centrifugation.
-
Incubate the supernatant with streptavidin-agarose beads to capture biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution of Captured Proteins:
-
Elute the captured proteins by incubating the beads with a reducing elution buffer (e.g., SDS-PAGE sample buffer containing 50 mM DTT or BME) at 95-100°C for 5-10 minutes.
-
Protocol 2: Comparison of Cleavable Biotin Probes
This protocol outlines a general workflow to compare the performance of different cleavable biotin probes.
Procedure:
-
Labeling: Label your protein of interest or cell lysate with different cleavable biotin probes (e.g., this compound, an acid-cleavable probe, and a photo-cleavable probe) according to the manufacturer's instructions.
-
Affinity Purification: Capture the biotinylated proteins using streptavidin-agarose beads.
-
Washing: Wash the beads thoroughly to remove non-specifically bound proteins.
-
Cleavage:
-
For the disulfide-cleavable probe, incubate the beads with a reducing agent (e.g., 50 mM DTT).
-
For the acid-cleavable probe, incubate the beads with a mild acid solution (e.g., 10% formic acid).
-
For the photo-cleavable probe, expose the beads to UV light at the appropriate wavelength.
-
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry to compare the cleavage efficiency and purity of the eluted proteins.
Mandatory Visualizations
Caption: Experimental workflow for cell surface protein labeling and analysis.
Caption: Comparison of cleavable biotinylation reagent alternatives.
References
- 1. web.stanford.edu [web.stanford.edu]
- 2. Quantitative comparison of a human cancer cell surface proteome between interphase and mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Click Chemistry With Copper - A Biocompatible Version - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 5. Cellular consequences of copper complexes used to catalyze bioorthogonal click reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparing Biotin-PEG4-SS-azide from Different Suppliers
For researchers, scientists, and drug development professionals utilizing Biotin-PEG4-SS-azide for applications such as antibody-drug conjugates (ADCs) and targeted drug delivery, the selection of a reliable and high-quality reagent is paramount. This guide provides a framework for objectively comparing this critical reagent from various suppliers, ensuring reproducibility and success in your experiments. While direct comparative performance data from suppliers is not always publicly available, this document outlines the key parameters to evaluate and provides standardized experimental protocols to generate your own comparative data.
This compound is a versatile molecule featuring a biotin moiety for strong affinity binding to streptavidin, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, a disulfide (SS) bond that allows for cleavability in a reducing environment, and an azide group for bioorthogonal "click" chemistry reactions.[1][2][3][4] The quality of this reagent can significantly impact the efficiency of conjugation, the stability of the resulting conjugate, and the overall reliability of downstream applications.
Key Performance Indicators for Supplier Comparison
When evaluating this compound from different sources, the following parameters are critical:
-
Purity: The percentage of the desired compound in the product. Impurities can lead to side reactions, lower conjugation yields, and introduce confounding variables in biological assays. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Reactivity: The efficiency of the azide group in participating in click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1]
-
Stability and Solubility: The chemical's shelf-life under recommended storage conditions and its ability to dissolve in appropriate solvents for experimental use without degradation.
-
Cleavability of the Disulfide Bond: The efficiency of the disulfide bond cleavage under reducing conditions, which is crucial for applications requiring the release of a payload.
-
Lot-to-Lot Consistency: The reproducibility of the product's quality and performance across different manufacturing batches.
Supplier and Product Information
A non-exhaustive list of potential suppliers for this compound and related biotin-azide reagents is provided below. It is important to note the distinction between the cleavable "SS" version and the non-cleavable version.
| Supplier | Product Name | Purity | CAS Number | Notes |
| MedchemExpress | This compound | Not specified | 1260247-52-6 | Cleavable ADC linker. |
| TargetMol | This compound | Not specified | Not specified | Biotin-labeled ADC linker. |
| Immunomart | This compound | Not specified | Not specified | Cleavable, biotin-labeled ADC linker. |
| Chem-Impex | Biotin-PEG4-azide | ≥ 96% (HPLC) | 1309649-57-7 | Non-cleavable version. |
| BroadPharm | Biotin-PEG4-azide | 98% | 1309649-57-7 | Non-cleavable version. |
| Lumiprobe | Biotin-PEG4-azide | ≥ 95% (HPLC) | 1309649-57-7 | Non-cleavable version. |
| baseclick GmbH | Biotin-PEG4-azide | ≥ 95% (HPLC) | 1309649-57-7 | Non-cleavable version. |
| Carl ROTH | Biotin-PEG4-azide | ≥99.5% | 1309649-57-7 | Non-cleavable version. |
| Invitrogen | Biotin Azide (PEG4...) | Not specified | Not specified | Non-cleavable version. |
| Vector Labs | Biotin Azide | >95% (HPLC) | Not specified | Non-cleavable version. |
Note: This table is for informational purposes and researchers should always consult the supplier's certificate of analysis for the most accurate and up-to-date information for a specific lot.
Experimental Protocols for Comparative Analysis
To generate robust comparative data, a standardized set of experiments should be performed in parallel for the products from different suppliers.
Purity Verification by HPLC-MS
Objective: To independently verify the purity of the this compound from each supplier and to identify any potential impurities.
Protocol:
-
Prepare a 1 mg/mL stock solution of this compound from each supplier in a suitable solvent (e.g., DMSO, DMF).
-
Dilute the stock solution to a working concentration of 100 µg/mL with an appropriate mobile phase.
-
Inject a defined volume (e.g., 10 µL) onto a C18 reverse-phase HPLC column.
-
Elute the compound using a gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm) using a UV detector.
-
Couple the HPLC system to a mass spectrometer to confirm the identity of the main peak and any impurities by their mass-to-charge ratio (m/z).
-
Calculate the purity by integrating the area of the main peak and expressing it as a percentage of the total peak area.
Reactivity Assessment via a Standard Click Reaction
Objective: To compare the reactivity of the azide group in a standardized CuAAC reaction.
Protocol:
-
Prepare a 10 mM stock solution of this compound from each supplier in DMSO.
-
In separate reaction vials, combine a model alkyne-containing molecule (e.g., propargyl-glycine), a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate, or a pre-formed Cu(I) complex), and a copper-chelating ligand (e.g., TBTA).
-
Initiate the reaction by adding the this compound from each supplier to a final concentration of 1 mM.
-
Allow the reaction to proceed at room temperature for a defined period (e.g., 1 hour).
-
Quench the reaction and analyze the reaction mixture by HPLC or LC-MS to determine the extent of product formation.
-
Compare the percentage of the alkyne that has been converted to the triazole product for each supplier's reagent. A higher conversion rate indicates greater reactivity. A detailed protocol for a similar click reaction can be found in the literature.
Disulfide Bond Cleavage Assay
Objective: To evaluate the efficiency of the disulfide bond cleavage under reducing conditions.
Protocol:
-
Prepare a solution of the biotinylated product from the reactivity assay (or a commercially available biotinylated standard with a disulfide linker).
-
Treat the solution with a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) at a final concentration of 10-50 mM.
-
Incubate the reaction at room temperature or 37°C for a defined time course (e.g., 15, 30, 60 minutes).
-
Analyze the samples at each time point by HPLC or LC-MS to monitor the disappearance of the intact biotinylated molecule and the appearance of the cleaved fragments.
-
Compare the rate and extent of cleavage for the products derived from each supplier's reagent.
Visualizing Workflows and Structures
To aid in the understanding of the experimental processes and the chemistry involved, the following diagrams are provided.
Caption: Structure of this compound and its reaction.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Biotin-PEG4-SS-azide
For researchers at the forefront of scientific innovation, the meticulous management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. Biotin-PEG4-SS-azide, a valuable tool in drug development and bioconjugation, requires specific handling and disposal procedures due to its azide functional group. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, safeguarding both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Although safety data sheets for similar compounds may not classify them as hazardous, the azide group warrants cautious handling.
| Protective Equipment | Specification | Purpose |
| Eye Protection | Safety glasses or goggles | Protects eyes from splashes or contact with the powder. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills. |
Handle the compound in a well-ventilated area, such as a chemical fume hood, to prevent inhalation of any fine particles. In case of accidental contact, immediately rinse the affected area with copious amounts of water and seek medical attention if irritation persists.
Disposal Protocol: A Two-Pronged Approach
The primary concern with this compound is the azide functional group, which is toxic and can form explosive metal azides. Therefore, under no circumstances should this compound or its solutions be disposed of down the drain [1][2][3][4][5]. The recommended disposal strategy depends on whether you are dealing with solid waste or a dilute aqueous solution.
1. Solid Waste Disposal
All solid forms of this compound and materials contaminated with it must be treated as hazardous waste.
-
Step 1: Segregation and Collection:
-
Place unused or expired this compound powder in its original container or a clearly labeled, sealed container for solid chemical waste.
-
Collect all disposables that have come into contact with the compound, such as weigh boats, pipette tips, and contaminated gloves, in a dedicated and clearly labeled hazardous waste container. Use non-metallic spatulas for handling solid azide compounds to avoid the formation of shock-sensitive metal azides.
-
-
Step 2: Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste: Contains Organic Azide Compound (this compound)".
-
-
Step 3: Storage and Disposal:
-
Store the sealed waste container in a designated, cool, and dry area away from incompatible materials, particularly acids and metals.
-
Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal service.
-
2. Liquid Waste Disposal (Dilute Aqueous Solutions ≤5%)
For dilute aqueous solutions of this compound, chemical neutralization of the azide group is the preferred method before disposal. This procedure must be performed in a certified chemical fume hood. The disulfide bond in the molecule does not require a specific neutralization step as the primary hazard is associated with the azide.
-
Experimental Protocol: Chemical Neutralization with Nitrous Acid
This procedure deactivates the azide by converting it to nitrogen gas.
-
Materials:
-
Aqueous waste solution containing this compound (concentration ≤ 5%)
-
20% aqueous solution of sodium nitrite (NaNO₂)
-
Dilute sulfuric acid or hydrochloric acid
-
Stir plate and stir bar
-
Reaction flask (e.g., a three-necked flask)
-
Dropping funnel
-
pH paper or pH meter
-
-
Procedure:
-
Setup: Place the aqueous azide waste solution in the reaction flask with a stir bar and place it on a stir plate inside a chemical fume hood.
-
Add Sodium Nitrite: While stirring, add a 20% aqueous solution of sodium nitrite. A 40% excess of sodium nitrite is recommended. For every gram of the azide compound in your solution, add approximately 1.5 grams of sodium nitrite.
-
Acidification: Slowly add the dilute acid dropwise from a dropping funnel while continuing to stir. This order of addition is critical. Adding the acid before the sodium nitrite can generate highly toxic and explosive hydrazoic acid (HN₃) gas.
-
Monitor Reaction: Continue adding acid until the solution is acidic, as confirmed by pH paper. The reaction will produce nitrogen oxides, which is why it must be performed in a fume hood.
-
Ensure Complete Reaction: Allow the mixture to stir for at least one hour to ensure the complete destruction of the azide.
-
Final Neutralization and Disposal: After confirming the absence of azide (optional: a spot test with ferric chloride can be used, where a red color indicates the presence of azide), neutralize the solution to a pH between 6 and 9 with a suitable base (e.g., sodium bicarbonate). This final neutralized solution, now free of the hazardous azide, can typically be disposed of as regular aqueous waste. However, always consult your local EHS guidelines for final verification.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Biotin-PEG4-SS-azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Biotin-PEG4-SS-azide. While some supplier Safety Data Sheets (SDS) may classify this specific compound as non-hazardous under certain regulations, the presence of an azide functional group necessitates careful handling due to the potential risks associated with organic azides, which can be toxic and potentially explosive under certain conditions.[1][2] Adherence to the following procedures is critical to ensure laboratory safety.
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the most critical line of defense when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloved nitrile exam gloves.[1] For high-toxicity situations, consider Silver shield gloves under nitrile gloves.[3] | Azides can be absorbed through the skin; double-gloving provides an extra layer of protection.[1] |
| Eye Protection | Chemical safety glasses or splash goggles. A face shield should be worn with goggles if there is a risk of splashing. | Protects against splashes and potential unexpected reactions. |
| Body Protection | A fully buttoned lab coat is mandatory. | Prevents skin contact with the compound. |
| Engineering Controls | All manipulations should be performed in a certified chemical fume hood. A blast shield may be used as a precaution. | Minimizes inhalation exposure and provides protection from any potential energetic decomposition. |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from preparation to immediate post-procedural cleanup.
-
Preparation and Review :
-
Before starting, review this guide and the supplier's SDS.
-
Ensure a certified chemical fume hood, eyewash station, and safety shower are readily accessible.
-
Line the work surface within the fume hood with disposable absorbent bench paper.
-
-
Weighing and Solution Preparation :
-
Perform all manipulations of solid this compound within the chemical fume hood.
-
Use plastic or ceramic spatulas to handle the solid compound to avoid friction that could initiate decomposition. Never use metal spatulas .
-
When preparing solutions, slowly add the solid to the solvent to prevent splashing and aerosol generation.
-
-
Storage :
-
Store this compound in a tightly sealed and clearly labeled container.
-
Keep in a cool, dry, and well-ventilated location, away from incompatible materials such as acids, strong oxidizing agents, and heavy metals. Accidental mixing with acids can generate highly toxic and explosive hydrazoic acid.
-
Disposal Plan: Waste Management and Decontamination
Proper disposal is crucial to prevent the formation of hazardous compounds in plumbing and the environment.
-
Waste Segregation :
-
All materials contaminated with this compound, including gloves, bench paper, and pipette tips, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do NOT mix azide waste with acidic waste .
-
Under no circumstances should any azide-containing solution be poured down the drain . Reaction with lead or copper in plumbing can form highly explosive metal azides.
-
-
Decontamination :
-
Wipe down the work area within the fume hood with a suitable decontaminating solution followed by soap and water.
-
Collect all cleaning materials as hazardous waste.
-
-
Final Disposal :
-
Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.
-
For dilute aqueous solutions (≤5%) of similar azide compounds, chemical deactivation with nitrous acid can be a possibility, but this should only be performed by trained personnel following a specific, validated protocol and with EHS approval.
-
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
